Product packaging for Fmoc-N-Me-Glu(OtBu)-OH(Cat. No.:CAS No. 200616-40-6)

Fmoc-N-Me-Glu(OtBu)-OH

Número de catálogo: B613407
Número CAS: 200616-40-6
Peso molecular: 439.5 g/mol
Clave InChI: FVUASVBQADLDRO-NRFANRHFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Fmoc-N-Me-Glu(OtBu)-OH, also known as this compound, is a useful research compound. Its molecular formula is C25H29NO6 and its molecular weight is 439.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H29NO6 B613407 Fmoc-N-Me-Glu(OtBu)-OH CAS No. 200616-40-6

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO6/c1-25(2,3)32-22(27)14-13-21(23(28)29)26(4)24(30)31-15-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20-21H,13-15H2,1-4H3,(H,28,29)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUASVBQADLDRO-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200616-40-6
Record name 200616-40-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to Fmoc-N-Me-Glu(OtBu)-OH: Properties and Applications in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-N-Me-Glu(OtBu)-OH is a critical building block in modern peptide synthesis, particularly for the creation of peptide analogues with enhanced therapeutic properties. The incorporation of an N-methyl group on the glutamic acid backbone introduces conformational constraints and can significantly improve a peptide's metabolic stability, cell permeability, and oral bioavailability. This guide provides a comprehensive overview of the chemical properties of this compound and detailed protocols for its application in solid-phase peptide synthesis (SPPS).

Core Chemical Properties

This compound, with the IUPAC name (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid, is a derivative of glutamic acid designed for use in Fmoc-based peptide synthesis.[1] The N-terminal α-amino group is protected by a base-labile fluorenylmethoxycarbonyl (Fmoc) group, while the side-chain carboxyl group is protected by an acid-labile tert-butyl (OtBu) ester. The key feature of this molecule is the methylation of the α-amino group, which imparts unique properties to the resulting peptides.

Quantitative Data Summary

While extensive experimental data for some physical properties of this compound is not consistently reported across publicly available sources, the following table summarizes its key chemical identifiers and known properties.

PropertyValueSource(s)
Molecular Formula C₂₅H₂₉NO₆[2][3][4]
Molecular Weight 439.50 g/mol [2][3][4]
CAS Number 200616-40-6[2][3]
Appearance White to off-white powder
Purity Typically ≥95% (HPLC)
Solubility Clearly soluble in DMF (1 mmole in 2 ml)
Storage Temperature 2-8°C
Melting Point Not consistently reported for the N-methylated form. The hydrated, non-N-methylated analog, Fmoc-Glu(OtBu)-OH·H₂O, has a reported melting point of 86-89 °C.[5]
Optical Rotation Not consistently reported. The non-N-methylated analog, Fmoc-Glu(OtBu)-OH, has a reported optical rotation of [α]20/D −5.0±2.0° (c = 1% in acetic acid: water (4:1)).

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis. The N-methylation, however, introduces significant steric hindrance, which can make both the coupling of this amino acid and the subsequent coupling of the next amino acid in the sequence challenging. Standard coupling conditions are often insufficient to achieve high yields, necessitating modified protocols.

Experimental Protocol: Incorporation of this compound into a Peptide Sequence

This protocol outlines the key steps and considerations for the successful incorporation of this compound into a growing peptide chain on a solid support.

1. Resin Preparation:

  • Begin with a suitable resin (e.g., Rink Amide, Wang) pre-loaded with the C-terminal amino acid of the target peptide.

  • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes prior to synthesis.

2. Fmoc Deprotection:

  • Treat the resin-bound peptide with a 20% solution of piperidine (B6355638) in DMF to remove the N-terminal Fmoc group.

  • The deprotection is typically carried out for 5-10 minutes and can be repeated once to ensure complete removal.

  • Thoroughly wash the resin with DMF to remove all traces of piperidine.

3. Coupling of this compound:

  • Due to the steric hindrance of the N-methyl group, standard coupling reagents like HBTU/HCTU may be less effective. The use of more potent coupling reagents is highly recommended.

  • Activation: Pre-activate a solution of this compound (3-5 equivalents relative to resin loading) with a suitable coupling agent. Recommended combinations include:

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with a tertiary base such as N,N-diisopropylethylamine (DIPEA).

    • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) or PyBOP/HOAt ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)/1-Hydroxy-7-azabenzotriazole).

  • Coupling Reaction: Add the activated amino acid solution to the deprotected, resin-bound peptide.

  • Allow the coupling reaction to proceed for an extended period, typically 1-4 hours, at room temperature with gentle agitation.

  • Monitoring: The completion of the coupling reaction should be monitored using a qualitative test such as the Kaiser test (ninhydrin test). Note that secondary amines, like N-methylated amino acids, give a weak color change (typically reddish-brown instead of the strong blue for primary amines). The bromophenol blue test can be a more reliable alternative.

  • If the coupling is incomplete, a second coupling step (recoupling) with a fresh solution of activated this compound is advised.

  • After successful coupling, wash the resin extensively with DMF.

4. Capping (Optional but Recommended):

  • To prevent the formation of deletion sequences, any unreacted N-terminal amines can be irreversibly capped.

  • Treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.

5. Chain Elongation:

  • Repeat the deprotection and coupling cycles for the subsequent amino acids in the peptide sequence. The coupling of the amino acid immediately following the N-methylated residue can also be challenging and may require extended coupling times or more potent activation reagents.

6. Cleavage and Final Deprotection:

  • Once the peptide synthesis is complete, wash the resin with dichloromethane (B109758) (DCM).

  • Cleave the peptide from the resin and simultaneously remove the acid-labile side-chain protecting groups (including the OtBu group on the glutamic acid side chain) by treating the resin with a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).

  • The cleavage reaction is typically carried out for 2-4 hours at room temperature.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the peptide pellet.

  • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow and Logical Relationships

The following diagrams illustrate the key workflows and chemical logic involved in the use of this compound in peptide synthesis.

SPPS_Workflow Resin Resin Support Swell Swell Resin (DMF) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple to Resin Wash1->Coupling Activation Activate this compound (HATU/DIPEA) Activation->Coupling Wash2 Wash (DMF) Coupling->Wash2 Next_Cycle Repeat Cycle or Proceed to Cleavage Wash2->Next_Cycle

Caption: Standard Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating this compound.

Orthogonal_Protection Molecule This compound Fmoc_Group Fmoc Group (N-terminus) Molecule->Fmoc_Group protects OtBu_Group OtBu Group (Side Chain) Molecule->OtBu_Group protects Base_Cleavage Base Treatment (e.g., Piperidine) Fmoc_Group->Base_Cleavage removed by Acid_Cleavage Acid Treatment (e.g., TFA) OtBu_Group->Acid_Cleavage removed by

Caption: Orthogonal protection strategy of this compound.

References

An In-depth Technical Guide on Fmoc-N-Me-Glu(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the chemical and physical properties of Fmoc-N-Me-Glu(OtBu)-OH, a derivative of glutamic acid commonly utilized in solid-phase peptide synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Chemical Identity and Properties

This compound, with the IUPAC name (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid, is a crucial building block in the synthesis of peptides[1]. The N-methylation of the amino acid backbone can impart unique properties to the resulting peptides, such as increased resistance to enzymatic degradation and improved conformational stability. The fluorenylmethoxycarbonyl (Fmoc) group serves as a base-labile protecting group for the amine, while the tert-butyl (OtBu) group protects the side-chain carboxylic acid, which can be removed under acidic conditions.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₂₅H₂₉NO₆[1][2][3][4][5][6]
Molecular Weight 439.50 g/mol [3][5][6]
CAS Number 200616-40-6[1][2][3][5]
Appearance White to off-white solid[3]

Molecular Structure

The molecular structure of this compound is characterized by a central glutamic acid core, which is modified with three key functional groups: the N-terminal Fmoc protecting group, an N-methyl group on the alpha-amine, and a tert-butyl ester protecting the side-chain carboxyl group.

Fmoc_N_Me_Glu_OtBu_OH cluster_side_chain Side Chain Fmoc Fmoc N N Fmoc->N Me CH₃ N->Me Ca N->Ca H H Ca->H COOH COOH Ca->COOH   Glu_backbone Ca->Glu_backbone SideChain Glu_backbone->SideChain (CH₂)₂-COO-tBu OtBu_group O-tBu

Caption: Logical relationship of functional groups in this compound.

Experimental Protocols and Methodologies

As a well-characterized and commercially available compound, the molecular weight and structure of this compound are typically confirmed by standard analytical techniques.

Workflow for Characterization:

characterization_workflow cluster_workflow General Characterization Workflow synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification ms Mass Spectrometry (MS) for Molecular Weight purification->ms nmr NMR Spectroscopy for Structural Elucidation purification->nmr final_product This compound ms->final_product nmr->final_product

Caption: A generalized workflow for the synthesis and characterization of protected amino acids.

  • Mass Spectrometry (MS): The molecular weight is determined by identifying the molecular ion peak corresponding to the calculated mass of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons, confirming the presence of the Fmoc, N-methyl, and tert-butyl groups, and their connectivity to the glutamic acid scaffold.

Detailed experimental protocols for the synthesis of this compound are proprietary to chemical suppliers or can be found in specialized organic chemistry literature. Its application in peptide synthesis follows well-established Fmoc-based solid-phase peptide synthesis (SPPS) protocols.

References

CAS number for Fmoc-N-Me-Glu(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Fmoc-N-Me-Glu(OtBu)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS number 200616-40-6 , is a crucial N-methylated amino acid derivative utilized in peptide synthesis.[1][2][3] Its structure incorporates the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group and a tert-butyl (OtBu) ester protecting the side-chain carboxylic acid. This strategic protection scheme makes it a valuable building block for the synthesis of complex and modified peptides, particularly in solid-phase peptide synthesis (SPPS). The N-methylation of the peptide backbone can impart significant and desirable properties to the resulting peptide, such as increased resistance to enzymatic degradation, enhanced membrane permeability, and conformational rigidity, which are all critical attributes in modern drug discovery.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in synthetic protocols.

PropertyValueReference
CAS Number 200616-40-6[1][2][3]
Molecular Formula C25H29NO6[1][2]
Molecular Weight 439.50 g/mol [4]
Synonyms Fmoc-N-methyl-L-glutamic acid 5-tert-butyl ester, N-α-Fmoc-N-α-methyl-L-glutamic acid γ-tert-butyl ester[1]
Appearance White to off-white powder
Purity ≥98% (HPLC)[5]
Storage Temperature 2-8°C[2][5]

Applications in Peptide Synthesis

This compound is primarily used as a building block for introducing N-α-methyl-glutamic acid residues into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS).[5] The incorporation of N-methylated amino acids like this one is a key strategy to:

  • Enhance Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, thereby increasing the in-vivo half-life of the peptide therapeutic.

  • Modulate Conformation: The presence of the N-methyl group restricts the conformational freedom of the peptide backbone, which can be used to favor specific secondary structures, such as helices or turns, that may be crucial for biological activity.

  • Improve Pharmacokinetic Properties: N-methylation can increase the lipophilicity of a peptide, potentially leading to improved cell permeability and oral bioavailability.

The Fmoc group provides temporary protection of the alpha-amino group and can be readily removed under mild basic conditions (e.g., with piperidine). The tert-butyl ester on the side chain is a stable protecting group that is resistant to the Fmoc deprotection conditions and is typically removed under strong acidic conditions during the final cleavage of the peptide from the solid support.

Experimental Workflow: Incorporation of this compound in SPPS

The following diagram illustrates a typical workflow for the incorporation of this compound into a growing peptide chain during solid-phase peptide synthesis.

SPPS_Workflow cluster_resin Solid Support cluster_activation Activation cluster_coupling Coupling cluster_deprotection Fmoc Deprotection Resin Resin-Bound Peptide (Free N-terminus) CoupledPeptide Resin-Bound Peptide (N-Me-Glu incorporated) Resin->CoupledPeptide + Activated Amino Acid AminoAcid This compound ActivatedAA Activated Amino Acid AminoAcid->ActivatedAA CouplingAgent Coupling Reagent (e.g., HCTU, HATU) CouplingAgent->ActivatedAA Base Base (e.g., DIPEA) Base->ActivatedAA DeprotectedPeptide Resin-Bound Peptide (Free N-terminus) CoupledPeptide->DeprotectedPeptide DeprotectionAgent 20% Piperidine (B6355638) in DMF DeprotectionAgent->CoupledPeptide DeprotectedPeptide->Resin Ready for next cycle

Caption: Workflow for this compound incorporation in SPPS.

Detailed Experimental Protocol

While specific reaction conditions can vary depending on the peptide sequence and the solid support used, the following provides a general protocol for the coupling of this compound. Due to the steric hindrance from the N-methyl group, optimized coupling conditions are often necessary to ensure high yields.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • Coupling reagent (e.g., HCTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • Fmoc deprotection solution (e.g., 20% piperidine in DMF)

  • Washing solvents (e.g., DMF, Dichloromethane - DCM)

Protocol:

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for an initial 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10-15 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (e.g., 5 times), followed by DCM (e.g., 3 times), and finally DMF (e.g., 3 times) to remove residual piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate reaction vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a coupling reagent like HCTU or HATU (3-5 equivalents) in DMF.

    • Add a base such as DIPEA (6-10 equivalents) to the amino acid solution.

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-4 hours. Due to the steric hindrance of the N-methyl group, a longer coupling time compared to non-methylated amino acids may be required.

  • Washing:

    • After the coupling reaction is complete, drain the reaction solution.

    • Wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.

  • Confirmation of Coupling (Optional):

    • A small sample of the resin can be subjected to a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. Note that the Kaiser test will be negative for the secondary amine of the newly coupled N-methylated residue. Subsequent couplings will again yield a positive test after deprotection.

This cycle of deprotection, activation, and coupling is repeated for each subsequent amino acid in the peptide sequence.

Conclusion

This compound is an indispensable reagent for the synthesis of peptides with enhanced therapeutic potential. Its use allows for the introduction of N-methylation at specific sites, providing a powerful tool for medicinal chemists and peptide scientists to fine-tune the pharmacological properties of peptide-based drug candidates. While its incorporation requires optimized protocols to overcome steric challenges, the benefits in terms of stability, conformation, and overall performance of the final peptide product are significant.

References

Solubility Profile of Fmoc-N-Me-Glu(OtBu)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Fmoc-N-Me-Glu(OtBu)-OH, a key building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this N-methylated and side-chain protected amino acid derivative is critical for optimizing peptide coupling reactions, ensuring high yields, and preventing aggregation during synthesis. This document presents available quantitative and qualitative solubility data, outlines a general experimental protocol for solubility determination, and illustrates the compound's role in the SPPS workflow.

Core Data Presentation: Solubility of this compound

The solubility of this compound has been evaluated in several common organic solvents used in peptide synthesis. The following table summarizes the available data, providing a comparative reference for solvent selection.

SolventMolar Mass ( g/mol )ConcentrationTemperatureMethodSource
Dimethylformamide (DMF)439.500.5 M (1 mmole in 2 mL)Not Specified"Clearly soluble"[1]
Dimethyl sulfoxide (B87167) (DMSO)439.50100 mg/mL (~227.5 mM)Not SpecifiedRequires sonication[2]

General Observations on Solubility:

Experimental Protocols

General Protocol for Determining Solubility

While a specific, detailed experimental protocol for the quantitative determination of this compound solubility is not extensively published, a standard laboratory method such as the saturation shake-flask method can be employed.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvents (e.g., DMF, DMSO, NMP, DCM, Acetonitrile, Tetrahydrofuran)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Dilution: Carefully withdraw a known volume of the supernatant (the saturated solution) and dilute it with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted samples by HPLC. The concentration of this compound in the saturated solution is determined by comparing the peak area to a pre-established calibration curve.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mol/L.

Workflow for this compound in Solid-Phase Peptide Synthesis

The primary application of this compound is as a building block in SPPS. The following diagram illustrates the key steps where its solubility is crucial.

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection Swell resin in appropriate solvent wash1 Washing (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling: 1. Dissolve this compound and activators in solvent (e.g., DMF) 2. Add to resin wash1->coupling wash2 Washing (DMF, DCM) coupling->wash2 cycle Repeat Cycle for Next Amino Acid wash2->cycle cycle->deprotection Continue Elongation cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) cycle->cleavage Final Amino Acid Coupled end End: Purified Peptide cleavage->end Precipitation & Purification Solubility_Factors center_node Solubility of This compound solvent Solvent Properties (Polarity, H-bonding) solvent->center_node solute Solute Properties (Fmoc group, N-methylation, OtBu group) solute->center_node conditions External Conditions (Temperature, Purity of Solvent) conditions->center_node

References

The Strategic Advantage of N-Methylation in Peptide Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of a peptide backbone, is a critical modification in modern peptide chemistry and drug design.[1] This seemingly minor alteration profoundly influences the physicochemical and biological properties of peptides, offering a powerful strategy to overcome inherent challenges such as poor metabolic stability and low bioavailability.[1][2][3][4][5][6][7] This guide provides a comprehensive overview of the core features of N-methylated amino acids, supported by quantitative data, detailed experimental methodologies, and visual workflows to aid researchers in harnessing this technique for the development of next-generation peptide therapeutics.

Core Features and Physicochemical Impact of N-Methylation

The introduction of a methyl group to the backbone amide nitrogen instigates a cascade of structural and functional changes. These modifications are pivotal for enhancing a peptide's therapeutic potential.

Conformational Control and Structural Rigidity

N-methylation imposes significant steric constraints on the peptide backbone, restricting the rotation around the Cα-N bond and reducing the available conformational space.[1][8] This "conformational constraint" can lock a peptide into a bioactive conformation, which can lead to enhanced receptor affinity and selectivity.[1][8]

  • Cis/Trans Isomerization: The N-methyl group can favor a cis amide bond conformation, which is typically energetically unfavorable in unmodified peptides.[1] This shift is crucial for mimicking protein turns or achieving optimal orientation for receptor engagement.[1][9]

  • Disruption of Hydrogen Bonding: The replacement of the amide proton with a methyl group eliminates its ability to act as a hydrogen bond donor.[1] This disrupts intramolecular hydrogen bonding networks, which can significantly alter the peptide's secondary structure and overall folding pattern.[1]

  • Local Steric Effects: The methyl group can introduce local steric hindrance that influences the side-chain orientations of adjacent residues, further shaping the peptide's three-dimensional structure.[1]

Enhanced Proteolytic Stability

One of the most significant advantages of N-methylation is the remarkable increase in resistance to enzymatic degradation.[2][4][5][6][8][9][10][11][12][13][14] Proteases, the enzymes responsible for peptide cleavage, often recognize and bind to the peptide backbone via hydrogen bonding.[1] By removing the amide proton, N-methylation disrupts this key recognition interaction, effectively "shielding" the adjacent peptide bond from proteolytic cleavage and extending the in-vivo half-life of peptide therapeutics.[1][8]

Improved Membrane Permeability and Bioavailability

N-methylation can significantly enhance a peptide's ability to cross cellular membranes, a critical factor for oral bioavailability and targeting intracellular components.[8][10][11][12][14] This improvement stems from two main effects:

  • Increased Lipophilicity: The addition of a methyl group increases the peptide's lipophilicity, favoring its ability to partition into and diffuse across the lipid bilayer of cell membranes.[1][8]

  • Reduced Desolvation Penalty: By removing an amide proton, N-methylation reduces the peptide's overall hydrogen bonding potential with water molecules.[1] This lowers the energy penalty required for the peptide to move from an aqueous environment into the hydrophobic membrane core.[1] Reports have shown that peptides rich in N-methyl phenylalanine can passively diffuse across the blood-brain barrier.[8][12][14] A tri-N-methylated analog of the Veber-Hirschmann peptide, a somatostatin (B550006) analog, demonstrated an oral bioavailability of 10%.[3][15]

Modulation of Receptor Binding Affinity

The effect of N-methylation on receptor binding is highly dependent on the specific peptide and the position of the modification.[1]

  • Affinity Enhancement: By pre-organizing the peptide into its bioactive conformation, N-methylation can reduce the entropic penalty of binding, leading to a significant increase in receptor affinity.[1]

  • Affinity Reduction: Conversely, if the conformation induced by N-methylation is incompatible with the receptor's binding pocket, a decrease in affinity will be observed.[1] This underscores the importance of a systematic "N-methyl scan" to identify the optimal sites for modification.[3] In some cases, N-methylation can even convert a receptor agonist into an antagonist.[8][12][14]

Quantitative Data on the Effects of N-Methylation

The following tables summarize representative quantitative data illustrating the impact of N-methylation on key peptide properties.

Table 1: Effect of N-Methylation on Proteolytic Stability

Peptide Sequence Modification Protease Half-Life (t½) Fold Increase in Stability
cyclo(-PFwKTF-) Unmodified Rat Intestinal Homogenate ~ 5 min -
cyclo(-P(NMe)FwKTF-) Mono-N-methylated Rat Intestinal Homogenate ~ 60 min 12x
cyclo(-P(NMe)F(NMe)wKTF-) Di-N-methylated Rat Intestinal Homogenate > 240 min > 48x
cyclo(-P(NMe)F(NMe)w(NMe)KTF-) Tri-N-methylated Rat Intestinal Homogenate Not degraded > 100x

Data are representative values compiled from stability studies on somatostatin analogs.[3]

Table 2: Effect of N-Methylation on Receptor Binding Affinity

Peptide Analog (Enkephalin) Modification μ-Opioid Receptor (Ki, nM) δ-Opioid Receptor (Ki, nM)
H-Dmt-c[D-Cys-Gly-Phe-D-Cys]NH₂ Parent Peptide 1.5 ± 0.2 0.8 ± 0.1
H-Dmt-c[D-Cys-Gly-(NMe)Phe-D-Cys]NH₂ N-Me at Phe⁴ 3.1 ± 0.4 4.5 ± 0.6
H-Dmt-c[D-Cys-Gly-Phe-D-(NMe)Cys]NH₂ N-Me at Cys⁵ 1.8 ± 0.3 1.1 ± 0.2
H-Dmt-c[D-Cys-Gly-(NMe)Phe-D-(NMe)Cys]NH₂ Di-N-methylated 4.2 ± 0.5 10.2 ± 1.5

Data adapted from a study on cyclic enkephalin analogs, demonstrating that N-methylation can be well-tolerated, retaining high binding affinity.[16]

Table 3: Effect of N-Methylation on Membrane Permeability

Peptide Sequence (Cyclic Hexa-Alanine) Number of N-Me Groups Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
cyclo(-Ala-Ala-Ala-Ala-Ala-Ala-) 0 < 0.1
cyclo(-Ala-(NMe)Ala-Ala-Ala-Ala-Ala-) 1 1.5 ± 0.3
cyclo(-Ala-(NMe)Ala-Ala-(NMe)Ala-Ala-Ala-) 2 5.2 ± 0.8
cyclo(-(NMe)Ala-Ala-(NMe)Ala-Ala-(NMe)Ala-) 3 12.1 ± 1.5
Testosterone (Control) - ~15.0

Representative data from studies on cyclic poly-alanine peptides, illustrating the strong positive correlation between the number of N-methyl groups and intestinal permeability.[17]

Visualizing Key Concepts and Workflows

cluster_0 Standard Peptide Backbone cluster_1 N-Methylated Backbone AmideH Amide Proton (H) HBond H-Bond Donor AmideH->HBond Enables Rotation Free Rotation AmideH->Rotation Allows Transformation N-Methylation Methyl N-Methyl Group (CH₃) NoHBond No H-Bond Donor Methyl->NoHBond Results in StericHindrance Steric Hindrance Methyl->StericHindrance Causes

Caption: Impact of N-methylation on the peptide backbone.

A Peptide Design & N-Me Site Selection B Solid-Phase Peptide Synthesis (SPPS) A->B C Incorporation of Fmoc-N-Me-AA-OH or On-Resin N-Methylation B->C D Cleavage from Resin & Deprotection C->D E Purification (RP-HPLC) D->E F Characterization (Mass Spectrometry) E->F G Conformational Analysis (NMR, CD, X-ray) F->G H Biological Evaluation F->H I Proteolytic Stability Assay H->I J Receptor Binding Assay H->J K Cell Permeability Assay (e.g., Caco-2) H->K L Lead Optimization I->L J->L K->L L->A Iterative Refinement

Caption: Workflow for synthesis and evaluation of N-methylated peptides.[1]

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and analysis of N-methylated peptides.

Protocol 1: On-Resin N-Methylation of Peptides (Fmoc/tBu Strategy)

This protocol describes a common three-step procedure for N-methylation directly on the solid support.[18][19]

  • Resin Preparation:

    • Swell the peptide-resin (with the N-terminal Fmoc group removed) in N,N-Dimethylformamide (DMF).

  • Step 1: Sulfonylation (Amine Protection & Activation)

    • Prepare a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) (4 equivalents) and diisopropylethylamine (DIEA) (10 equivalents) in NMP.

    • Add the solution to the resin and shake at room temperature for 1-2 hours.

    • Wash the resin thoroughly with DMF and Dichloromethane (DCM).

  • Step 2: Methylation

    • Prepare a solution of dimethyl sulfate (B86663) (10 equivalents) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (5 equivalents) in DMF.

    • Alternatively, a solution of methyl iodide and potassium tert-butoxide can be used.

    • Add the methylation solution to the resin and shake for 5-10 minutes. Repeat this step once.

    • Wash the resin with DMF.

  • Step 3: Desulfonylation (Removal of o-NBS group)

    • Prepare a solution of 2-mercaptoethanol (B42355) (10 equivalents) and DBU (5 equivalents) in DMF.

    • Add the solution to the resin and shake for 5 minutes. Repeat this step once.

    • Wash the resin extensively with DMF and DCM. The free N-methylated amine is now ready for the next coupling step.

Protocol 2: Coupling of a Subsequent Amino Acid to an N-Methylated Residue

Coupling to a sterically hindered N-methylated amine is challenging and requires optimized conditions.[20][21]

  • Swell the resin in DMF or N-methylpyrrolidone (NMP).

  • Prepare the Activation Solution:

    • In a separate vessel, dissolve the Fmoc-amino acid (4 equivalents) in DMF or NMP.

    • Add HATU (3.9 equivalents) and DIEA (8 equivalents).

    • Allow the mixture to pre-activate for 5 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated amino acid solution to the resin.

    • Shake the resin suspension at room temperature for 1-2 hours. Microwave-assisted coupling can significantly reduce reaction times.[20]

  • Monitoring and Washing:

    • Monitor the coupling completion using a colorimetric test like the bromophenol blue test, as the ninhydrin (B49086) test is not effective for secondary amines.[21]

    • If coupling is incomplete, perform a second coupling.

    • Wash the resin thoroughly with DMF.

Protocol 3: Conformational Analysis by NMR Spectroscopy

NMR is a powerful technique for determining the three-dimensional structure of N-methylated peptides in solution.[22]

  • Sample Preparation:

    • Dissolve the purified peptide (1-5 mg) in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or DMSO-d₆) to a final concentration of 1-10 mM.

    • Add a trace amount of a chemical shift reference standard (e.g., DSS or TMS).

  • Data Acquisition:

    • Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (≥600 MHz).

    • 1D ¹H Spectrum: To assess sample purity and general folding.

    • 2D TOCSY: To identify amino acid spin systems.

    • 2D NOESY/ROESY: To identify through-space correlations between protons (<5 Å). These are crucial for determining the peptide's 3D structure and identifying cis/trans rotamers across the N-methylated amide bond.

    • ¹H-¹³C HSQC/HMBC: To obtain carbon chemical shifts and further aid in assignments.

  • Structure Calculation:

    • Assign all proton and carbon resonances.

    • Extract distance restraints from NOESY/ROESY peak volumes and dihedral angle restraints from coupling constants.

    • Use the experimental restraints in structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of conformers that represents the solution structure of the peptide.

Conclusion

N-methylation is a versatile and potent tool in peptide chemistry and drug discovery.[1] By strategically introducing methyl groups into the peptide backbone, researchers can systematically modulate key pharmacokinetic and pharmacodynamic properties, including conformational flexibility, proteolytic stability, membrane permeability, and receptor affinity.[1][2][4][5][6][7] The ability to fine-tune these parameters allows for the rational design of peptide-based therapeutics with significantly improved profiles. A thorough understanding of the structural and functional consequences of N-methylation, combined with robust synthetic and analytical protocols, is essential for unlocking the full potential of this powerful modification.

References

A Technical Guide to Fmoc-N-Me-Glu(OtBu)-OH for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial sourcing and application of Fmoc-N-Me-Glu(OtBu)-OH, a critical building block in modern peptide synthesis. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of modified peptides with enhanced therapeutic properties.

Introduction

N-methylation of amino acids is a key strategy in medicinal chemistry to improve the pharmacokinetic properties of peptide-based drugs. The introduction of a methyl group on the amide nitrogen can enhance proteolytic stability, increase membrane permeability, and modulate conformation. This compound is a protected amino acid derivative that facilitates the incorporation of an N-methylated glutamic acid residue into a peptide sequence during solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the α-amino group, while the tert-butyl (OtBu) ester protects the side-chain carboxyl group, offering an orthogonal protection strategy that is compatible with standard Fmoc/tBu chemistry.

Commercial Suppliers of this compound

A variety of chemical suppliers offer this compound for research and development purposes. The following table summarizes key quantitative data from several prominent suppliers to facilitate comparison and procurement. Please note that pricing and availability are subject to change and may require a direct inquiry with the supplier, especially for bulk quantities.

SupplierCatalog NumberPurityAvailable QuantitiesPrice (USD)CAS NumberMolecular Weight
Sigma-Aldrich (Novabiochem) 852330≥98.0% (HPLC)250 mg$126.00200616-40-6439.50
Advanced ChemTech FE2161--Inquire200616-40-6439.50
MedChemExpress HY-W00852999.24%-Inquire200616-40-6439.50
Aapptec Peptides MFE105-1 g, 5 g$185.00 (for 1g)200616-40-6439.5
ChemShuttle WLZ097295%1 g, 5 g, 10 g, 25 g$4800.00 (for 1g)200616-40-6439.508
Cenmed C003B-18469398%-$2,494.16200616-40-6-
VSNCHEM VA50381--Inquire200616-40-6439.50

Experimental Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis

The steric hindrance posed by the N-methyl group makes the coupling of N-methylated amino acids more challenging than their non-methylated counterparts. The following protocol outlines a general procedure for the efficient incorporation of this compound into a growing peptide chain on a solid support.

Materials:

  • This compound

  • Solid-phase synthesis resin (e.g., Rink Amide, Wang resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • Coupling reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) is less effective.

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Washing solvents (DMF, DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15-20 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times), followed by DMF (3 times).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.

    • Add DIPEA or 2,4,6-Collidine (6-10 equivalents) to the amino acid solution.

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 2-4 hours. Longer coupling times are often necessary for N-methylated amino acids.

  • Monitoring the Coupling Reaction:

    • The standard ninhydrin (B49086) test is not effective for secondary amines. The bromophenol blue test can be used as an alternative to monitor for the presence of unreacted secondary amines.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products.

  • Capping (Optional): If the coupling is incomplete, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences. This can be achieved by treating the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

  • Final Cleavage and Deprotection:

    • After the synthesis is complete, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether two more times.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow

The following diagrams illustrate the key processes involved in utilizing this compound in peptide synthesis.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle cluster_final_steps Final Steps Start Start Swell_Resin Swell Resin in DMF Start->Swell_Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell_Resin->Fmoc_Deprotection Wash_DMF Wash (DMF) Fmoc_Deprotection->Wash_DMF Coupling Coupling: This compound + HATU/DIPEA Wash_DMF->Coupling Wash_DMF2 Wash (DMF) Coupling->Wash_DMF2 Monitoring Monitor Coupling (Bromophenol Blue Test) Wash_DMF2->Monitoring Incomplete Incomplete Monitoring->Incomplete Complete Complete Monitoring->Complete Incomplete->Coupling Recouple Capping Capping (Acetic Anhydride) Incomplete->Capping Complete->Fmoc_Deprotection Next Cycle Final_Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Complete->Final_Cleavage Final Cycle Capping->Wash_DMF2 Precipitation Precipitation (Cold Ether) Final_Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification End End Purification->End

Caption: SPPS workflow for incorporating this compound.

Signaling_Pathway Peptide_Design Peptide Design with N-Methylated Residue Increased_Proteolytic_Stability Increased Proteolytic Stability Peptide_Design->Increased_Proteolytic_Stability Enhanced_Membrane_Permeability Enhanced Membrane Permeability Peptide_Design->Enhanced_Membrane_Permeability Modulated_Conformation Modulated Conformation Peptide_Design->Modulated_Conformation Improved_Pharmacokinetics Improved Pharmacokinetics Increased_Proteolytic_Stability->Improved_Pharmacokinetics Enhanced_Membrane_Permeability->Improved_Pharmacokinetics Modulated_Conformation->Improved_Pharmacokinetics

Caption: Rationale for using N-methylated amino acids in peptide design.

An In-depth Technical Guide on the Safety and Handling of Fmoc-N-Me-Glu(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for Fmoc-N-Me-Glu(OtBu)-OH, a specialized amino acid derivative crucial for peptide synthesis and drug development. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.

Compound Identification and Properties

This compound, with the IUPAC name (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid, is a key building block in solid-phase peptide synthesis (SPPS).[1] Its chemical properties are summarized below.

PropertyValueReference
Molecular Formula C25H29NO6[1][2]
Molecular Weight 439.5 g/mol [1][2]
CAS Number 200616-40-6[1][2]
Appearance White to off-white powder[2]
Storage Temperature 2-8°C[2]

Hazard Identification and Safety Precautions

While a complete toxicological profile for this compound is not fully established, data for related compounds and GHS classifications indicate potential hazards. The primary concerns are irritation to the skin, eyes, and respiratory tract, and significant environmental hazards.[3]

GHS Classification

According to aggregated GHS information, this compound is classified as very toxic to aquatic life with long-lasting effects.[1]

Hazard StatementCodeClassification
Very toxic to aquatic lifeH400Aquatic Acute 1
Very toxic to aquatic life with long lasting effectsH410Aquatic Chronic 1
Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory for all personnel handling this compound.

Body PartProtective EquipmentSpecifications
Eyes/Face Safety goggles or glassesCompliant with OSHA 29 CFR 1910.133 or European Standard EN166.[3]
Hands Chemical-resistant glovesNitrile or latex gloves are recommended. Inspect for integrity before each use.
Body Laboratory coatShould be fully buttoned and made of a chemical-resistant material.[3]
Respiratory Dust mask (as needed)An N95 (US) or P1 (EN 143) dust mask is recommended if there is a risk of generating dust.[3]

Handling and Storage Procedures

Proper handling and storage are critical to minimize exposure and maintain the compound's integrity.

Safe Handling Workflow

All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.[3]

Safe Handling Workflow for this compound prep Preparation sub_prep1 Designate well-ventilated handling area (fume hood) prep->sub_prep1 sub_prep2 Gather all necessary PPE prep->sub_prep2 sub_prep3 Review Safety Data Sheet (SDS) prep->sub_prep3 handling Handling sub_handling1 Weigh and handle compound within designated area handling->sub_handling1 sub_handling2 Minimize dust generation handling->sub_handling2 sub_handling3 Keep container tightly closed when not in use handling->sub_handling3 cleanup Cleanup & Disposal sub_cleanup1 Decontaminate work surfaces cleanup->sub_cleanup1 sub_cleanup2 Dispose of waste in labeled, sealed containers cleanup->sub_cleanup2 sub_cleanup3 Adhere to all environmental regulations (avoid drains) cleanup->sub_cleanup3 sub_prep3->sub_handling1 sub_handling3->sub_cleanup1

Caption: Workflow for the safe handling of this compound.

Storage

Store the compound in a cool, dry, and well-ventilated area in a tightly sealed container. The recommended storage temperature is between 2-8°C.[2]

First-Aid Measures

In case of exposure, follow these first-aid procedures and seek medical attention.

Exposure RouteFirst-Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[4]
Eye Contact Flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[3]

Experimental Protocols: Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is a crucial reagent in SPPS, a technique for synthesizing peptides.[5][6] The N-methyl group can enhance the stability and bioavailability of the resulting peptide. The following is a generalized protocol for the incorporation of this compound into a peptide chain on a solid support.

Note: The steric hindrance from the N-methyl group may slow down coupling reactions. It is advisable to monitor the reaction progress closely.

Materials and Reagents
  • This compound

  • Peptide synthesis resin (e.g., Rink Amide, Wang)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Coupling reagents (e.g., HBTU, DIC)

  • Base (e.g., DIPEA, NMM)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Cold diethyl ether

Experimental Workflow

The following diagram illustrates the key steps in an SPPS cycle for incorporating this compound.

Solid-Phase Peptide Synthesis (SPPS) Cycle for this compound start Start with N-terminal deprotected resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection washing1 Washing (DMF and DCM) deprotection->washing1 coupling Coupling (this compound, Coupling Reagents, Base in DMF) washing1->coupling washing2 Washing (DMF) coupling->washing2 next_cycle Proceed to next cycle or final cleavage washing2->next_cycle

Caption: SPPS cycle for the incorporation of this compound.

Detailed Methodology
  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat again for 10 minutes to ensure complete removal of the Fmoc group from the N-terminus of the peptide chain.

  • Washing: Thoroughly wash the resin with DMF followed by DCM and then DMF again to remove residual piperidine.

  • Amino Acid Activation and Coupling: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent such as HCTU or HATU (3-5 equivalents) in DMF. Add a base like DIPEA or Collidine (6-10 equivalents) to the solution and allow it to pre-activate for 2-5 minutes. Add the activated amino acid solution to the deprotected resin and allow it to react.

  • Monitoring the Coupling: Due to the steric hindrance of the N-methyl group, a longer coupling time or double coupling may be necessary. Monitor the reaction using a qualitative test like the Kaiser test (note: this test is not suitable for N-alkyl amino acids, so alternative methods may be required).

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents.

  • Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Disposal Considerations

Dispose of waste material, including contaminated gloves and labware, in clearly labeled, sealed containers.[3] All waste disposal must comply with federal, state, and local environmental regulations.[3] Due to its high aquatic toxicity, do not allow the product or its waste to enter drains.[3]

This technical guide is intended to provide comprehensive safety and handling information for this compound. Always consult the most recent Safety Data Sheet (SDS) for this compound before use and adhere to all institutional safety protocols.

References

Methodological & Application

Application Notes and Protocols for Fmoc-N-Me-Glu(OtBu)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-Me-Glu(OtBu)-OH is a critical building block for the incorporation of N-methylated glutamic acid into synthetic peptides. N-methylation of the peptide backbone is a key strategy in medicinal chemistry to enhance the pharmacological properties of peptide-based therapeutics. This modification can increase proteolytic stability, improve membrane permeability, and constrain the peptide's conformation, potentially leading to higher receptor affinity and selectivity.[1][2] These application notes provide a comprehensive guide to the use of this compound in solid-phase peptide synthesis (SPPS), including optimized protocols, quantitative data on coupling efficiency, and post-synthesis processing.

Physicochemical Properties of this compound

PropertyValue
CAS Number 200616-40-6
Molecular Formula C₂₅H₂₉NO₆
Molecular Weight 439.50 g/mol [3][4]
Appearance White to off-white powder
Storage 2-8°C

Advantages of Incorporating N-Methylated Glutamic Acid

The introduction of an N-methyl group on the glutamic acid residue offers several advantages for peptide drug candidates:

  • Enhanced Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, significantly increasing the peptide's half-life in biological systems.[1][2]

  • Improved Membrane Permeability: By replacing a hydrogen bond donor (the amide proton) with a methyl group, the overall hydrophobicity of the peptide backbone is increased, which can facilitate passive diffusion across cell membranes.[2]

  • Conformational Constraint: The N-methyl group restricts the rotation of the peptide backbone, reducing the conformational flexibility of the peptide. This can pre-organize the peptide into its bioactive conformation, leading to higher binding affinity and selectivity for its target receptor.[1][2]

Challenges in Solid-Phase Peptide Synthesis

The primary challenge in incorporating this compound into a growing peptide chain is the steric hindrance posed by the N-methyl group. This steric bulk can significantly slow down the coupling reaction, leading to incomplete acylation and the formation of deletion sequences.[5] To overcome this, optimized coupling protocols with highly reactive reagents are necessary.

Recommended Coupling Reagents and Conditions

Due to the steric hindrance of N-methylated amino acids, standard coupling reagents are often inefficient. The use of potent uronium/aminium or phosphonium (B103445) salt-based reagents is highly recommended to achieve high coupling yields.

Coupling ReagentRecommended Equivalents (Reagent/Amino Acid/Base)Typical Coupling TimeExpected Coupling Efficiency (for N-methylated residues)Notes
HATU 3.9 / 4 / 81-4 hoursVery HighFirst-line choice for difficult couplings, though it can be costly.[2][3][5][6]
HCTU 3.9 / 4 / 81-4 hoursVery HighA more cost-effective alternative to HATU with similar efficiency.[5][7]
PyBOP 4 / 4 / 81-4 hoursHighEffective for many N-methylated amino acids.[3][6]
PyBrOP 2 / 2 / 61 hourHighHighly reactive but should be used with caution due to potential side reactions.[3][6]
COMU 4 / 4 / 81-4 hoursHighGood solubility of byproducts, suitable for both solid-phase and solution-phase synthesis.

Note: Double coupling (repeating the coupling step) may be necessary to drive the reaction to completion, especially when coupling to another N-methylated residue.[5] Microwave-assisted coupling can also be employed to enhance coupling efficiency and reduce reaction times.[8]

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis of a GLP-1 Analog with N-Methylated Glutamic Acid

This protocol describes the manual synthesis of a hypothetical Glucagon-Like Peptide-1 (GLP-1) analog containing an N-methylated glutamic acid residue using this compound.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-amino acids (including this compound)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine in DMF solution and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HATU in DMF.[2][6]

    • Add 8 equivalents of DIPEA to the solution and pre-activate for 1-2 minutes.[2][6]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling completion using the bromophenol blue test. A yellow color indicates a complete reaction.

    • Once complete, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Coupling of this compound:

    • Follow the procedure in step 3, but increase the coupling time to 4 hours.[2]

    • Perform a double coupling by draining the initial coupling solution and adding a freshly prepared activated solution of this compound for another 4 hours to ensure maximum incorporation.[5]

  • Chain Elongation: Repeat steps 2 and 3 (or 4 for other N-methylated residues) for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9]

  • Analysis: Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical RP-HPLC.[10][11]

cluster_synthesis SPPS Cycle cluster_cleavage_purification Post-Synthesis Processing start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 completion_check Completion Check? (Bromophenol Blue Test) wash2->completion_check completion_check->deprotection Yes completion_check->coupling No (Recouple) final_deprotection Final Fmoc Deprotection completion_check->final_deprotection Chain Complete cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification RP-HPLC Purification precipitation->purification analysis Analysis (LC-MS, HPLC) purification->analysis final_product Purified N-Methylated Peptide analysis->final_product

Caption: Experimental workflow for the solid-phase synthesis of an N-methylated peptide.

Application Example: N-Methylated GLP-1 Analogs

Glucagon-like peptide-1 (GLP-1) is a peptide hormone with significant therapeutic potential for type 2 diabetes and obesity. However, its native form is rapidly degraded by the enzyme dipeptidyl peptidase-4 (DPP-IV).[12] N-methylation at or near the N-terminus can block DPP-IV cleavage, thereby extending the peptide's duration of action.[12] The incorporation of this compound can be a strategic modification to enhance the stability of GLP-1 analogs while maintaining or improving their receptor binding and activation.

GLP-1 Receptor Signaling Pathway

GLP-1 receptor agonists, including those with N-methylated residues, exert their effects by activating the GLP-1 receptor, a G-protein coupled receptor (GPCR). This activation triggers a cascade of intracellular signaling events, primarily through the Gαs subunit, leading to an increase in cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to glucose-dependent insulin (B600854) secretion, suppression of glucagon (B607659) release, and other beneficial metabolic effects.[13][12][14]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm glp1_analog N-Methylated GLP-1 Analog glp1r GLP-1 Receptor (GPCR) glp1_analog->glp1r Binds g_protein G-Protein (Gαs, Gβγ) glp1r->g_protein Activates ac Adenylate Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Effectors pka->downstream Phosphorylates cellular_response Cellular Response (e.g., Insulin Secretion) downstream->cellular_response Leads to

References

Standard Protocols for Coupling Fmoc-N-Me-Glu(OtBu)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids, such as Fmoc-N-Me-Glu(OtBu)-OH, into peptide sequences is a crucial strategy in modern drug discovery and development. N-methylation can significantly enhance a peptide's therapeutic properties by increasing its metabolic stability, improving cell permeability, and constraining its conformation. However, the steric hindrance introduced by the N-methyl group presents a considerable challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and an increased risk of racemization.

These application notes provide a comprehensive guide to the standard protocols for the efficient coupling of this compound, addressing the common challenges and offering detailed experimental procedures.

Challenges in Coupling this compound

The primary obstacle in the acylation of the N-methylated amine of this compound is steric hindrance. The presence of the methyl group on the nitrogen atom sterically shields the amine, making it less accessible to the activated carboxyl group of the incoming amino acid. This reduced reactivity necessitates the use of more potent coupling reagents and optimized reaction conditions to achieve high coupling efficiencies. Standard coupling reagents like HBTU and HCTU are often less effective for N-methylated amino acids.[1]

Recommended Coupling Reagents and Conditions

To overcome the steric hindrance, high-reactivity coupling reagents are strongly recommended. Guanidinium and phosphonium (B103445) salt-based reagents are generally more effective than carbodiimides for this purpose. The choice of base and solvent also plays a critical role in the success of the coupling reaction.

Table 1: Comparison of Recommended Coupling Reagents for this compound

Coupling ReagentClassKey AdvantagesTypical Equivalents (Reagent/Base)Typical Coupling TimeNotes
HATU Aminium/Uronium SaltHighly efficient for sterically hindered couplings, including N-methylated amino acids.[1]4 / 81-4 hoursOften considered the gold standard for difficult couplings. Pre-activation of 1-2 minutes is recommended.
PyAOP Phosphonium SaltParticularly effective for coupling N-protected N-methyl amino acids to N-methyl amino acids.4 / 81-4 hours
PyBOP/HOAt Phosphonium Salt/AdditiveThe use of HOAt as an additive enhances coupling efficiency and reduces racemization compared to HOBt.4 / 81-4 hoursA potent combination for challenging couplings.
COMU Uronium SaltHigh coupling efficiency comparable to HATU, with the advantage of producing water-soluble byproducts, simplifying purification.[2][3]4 / 81-2 hoursExcellent for both manual and automated synthesis.
TOTT Thiuronium SaltShows good results in couplings of sterically hindered or methylated amino acids, with reports of lower racemization levels compared to other reagents.[4]4 / 81-4 hoursA promising alternative for minimizing epimerization.

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis coupling of this compound. These protocols can be adapted for automated peptide synthesizers.

Protocol 1: Standard Coupling using HATU

This protocol is a robust method for achieving high coupling efficiency for this compound.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.

  • Amino Acid Activation: In a separate reaction vessel, dissolve this compound (4 equivalents relative to the resin loading) and HATU (3.9 equivalents) in DMF.

  • Base Addition: Add DIPEA (8 equivalents) to the amino acid/HATU solution.

  • Pre-activation: Gently agitate the mixture for 1-2 minutes at room temperature.

  • Coupling Reaction: Add the activated amino acid solution to the swollen and deprotected peptide-resin.

  • Agitation: Agitate the reaction mixture at room temperature for 1-4 hours.

  • Monitoring the Coupling: Perform a bromophenol blue test to monitor the completion of the coupling.[1] A yellow color indicates a complete reaction, while a blue or green color suggests an incomplete coupling. The traditional Kaiser test is not reliable for N-methylated amino acids.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times) to remove excess reagents and byproducts.

  • Double Coupling (if necessary): If the monitoring test indicates an incomplete reaction, a second coupling is recommended. Repeat steps 2-8 with a fresh solution of activated this compound.

Protocol 2: Low-Racemization Coupling using COMU

This protocol is recommended when minimizing racemization is a critical concern.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.

  • Amino Acid Activation: In a separate reaction vessel, dissolve this compound (4 equivalents) and COMU (4 equivalents) in DMF.

  • Base Addition: Add DIPEA or, for further reduction of racemization, 2,4,6-collidine (8 equivalents) to the activation mixture.

  • Coupling Reaction: Immediately add the activated amino acid solution to the peptide-resin.

  • Agitation: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring and Washing: Follow steps 7 and 8 from Protocol 1.

  • Double Coupling (if necessary): If required, perform a second coupling as described in step 9 of Protocol 1.

Visualization of Experimental Workflows

// Node Definitions Resin [label="Fmoc-Deprotected\nPeptide-Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Swell [label="Swell Resin\nin DMF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AA_Activation [label="Prepare Activation Mixture:\nthis compound\n+ Coupling Reagent\n+ Base in DMF", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Preactivation [label="Pre-activate\n(1-2 min)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Coupling [label="Couple to Resin\n(1-4 hours)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Monitor [label="Monitor with\nBromophenol Blue Test", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Wash [label="Wash Resin\n(DMF, DCM, DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Next_Cycle [label="Proceed to\nNext Cycle", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Double_Couple [label="Perform\nDouble Coupling", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Resin -> Swell; Swell -> Coupling; AA_Activation -> Preactivation [label="For HATU"]; Preactivation -> Coupling; AA_Activation -> Coupling [label="For COMU (immediate)"]; Coupling -> Monitor; Monitor -> Wash [label="Complete"]; Monitor -> Double_Couple [label="Incomplete"]; Double_Couple -> Coupling; Wash -> Next_Cycle; } dot

Caption: General workflow for coupling this compound in SPPS.

// Node Definitions Start [label="Select Coupling Protocol for\nthis compound", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; High_Efficiency [label="Primary Goal:\nHighest Coupling Efficiency", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Low_Racemization [label="Primary Goal:\nMinimize Racemization", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; HATU_Protocol [label="Use HATU Protocol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; COMU_Protocol [label="Use COMU Protocol\n(with Collidine if possible)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Consider_TOTT [label="Consider TOTT", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> High_Efficiency; Start -> Low_Racemization; High_Efficiency -> HATU_Protocol [label="Yes"]; Low_Racemization -> COMU_Protocol [label="Yes"]; Low_Racemization -> Consider_TOTT [style=dashed]; } dot

Caption: Decision logic for selecting a coupling protocol.

Conclusion

The successful incorporation of this compound into a peptide sequence is achievable with the careful selection of coupling reagents and adherence to optimized protocols. The use of potent activating agents like HATU or COMU, often in conjunction with a double coupling strategy, is essential to overcome the steric hindrance of the N-methyl group. By following the detailed protocols and considering the logical workflows presented, researchers can significantly improve the efficiency and purity of their N-methylated peptide synthesis.

References

Application Notes and Protocols for Fmoc Deprotection of N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy for enhancing therapeutic properties, including increased metabolic stability, improved cell permeability, and constrained conformational flexibility. However, the steric hindrance introduced by the N-methyl group presents significant challenges during solid-phase peptide synthesis (SPPS), particularly in the crucial Nα-Fmoc deprotection step. Incomplete removal of the Fmoc group can lead to the formation of deletion sequences and other impurities, complicating purification and reducing overall yield.

These application notes provide a detailed overview of the methods for the efficient Fmoc deprotection of N-methylated amino acids, a comparison of common reagents, and protocols to mitigate side reactions.

Challenges in Fmoc Deprotection of N-Methylated Amino Acids

Standard Fmoc deprotection protocols, typically utilizing 20% piperidine (B6355638) in N,N-dimethylformamide (DMF), are often suboptimal for N-methylated residues. The steric bulk of the N-methyl group impedes the approach of the base to the acidic proton on the fluorenyl ring, thereby slowing down the deprotection kinetics. This can result in incomplete deprotection within standard reaction times, leading to truncated peptide sequences.

Furthermore, dipeptide sequences containing an N-methylated amino acid are particularly susceptible to diketopiperazine (DKP) formation, a side reaction that cleaves the dipeptide from the resin, significantly reducing the yield of the desired full-length peptide.

Fmoc Deprotection Methods

Several strategies have been developed to address the challenges of Fmoc deprotection for N-methylated amino acids. These primarily involve the use of stronger bases or modified reaction conditions to enhance the rate and efficiency of the deprotection reaction.

Standard Method: Piperidine

Piperidine is the most common reagent for Fmoc deprotection. While effective for most standard amino acids, its efficacy is reduced with sterically hindered residues like N-methylated amino acids. To improve deprotection efficiency, extended reaction times or elevated temperatures may be employed, though the latter can increase the risk of side reactions. 4-Methylpiperidine can be used as a direct substitute for piperidine and is reported to have a slightly faster deprotection rate.

Alternative Method: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that can significantly accelerate the Fmoc deprotection of sterically hindered amino acids.[1] It is often used in low concentrations (e.g., 2%) in DMF. Because DBU is non-nucleophilic, it does not scavenge the dibenzofulvene (DBF) byproduct of the deprotection reaction. Therefore, a small amount of a nucleophilic scavenger, such as piperidine, is often included in the DBU deprotection solution. A combination of piperazine (B1678402) and DBU has also been shown to be a rapid and efficient alternative to piperidine.[2]

Comparative Summary of Deprotection Reagents

Reagent(s)ConcentrationTypical Reaction TimeAdvantagesDisadvantages
Piperidine20% in DMF2 x 10-20 minStandard, well-established method.Can be slow and inefficient for N-methylated residues, leading to incomplete deprotection.
4-Methylpiperidine20% in DMF2 x 10-20 minSlightly faster deprotection than piperidine.Similar limitations to piperidine for hindered residues.
DBU / Piperidine2% DBU, 2% Piperidine in DMF2 x 5-10 minSignificantly faster deprotection for hindered residues.[1]DBU is a stronger base and may promote side reactions if not used carefully.
DBU / Piperazine2% DBU, 5% Piperazine in NMP2 x 2-5 minVery rapid deprotection; can suppress diketopiperazine formation.[3]Requires careful optimization to avoid side reactions.

Major Side Reaction: Diketopiperazine (DKP) Formation

Diketopiperazine (DKP) formation is a significant side reaction that occurs when the deprotected N-terminal amine of a dipeptide attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic product. Sequences containing a secondary amino acid, such as proline or an N-methylated amino acid, in the second position are particularly prone to this side reaction.

Strategies to Minimize DKP Formation:

  • Use of Sterically Hindered Resins: Resins such as 2-chlorotrityl chloride (2-CTC) resin can physically hinder the intramolecular cyclization.

  • Dipeptide Coupling: Coupling a pre-synthesized Fmoc-Xaa-N-Me-Yaa-OH dipeptide can bypass the vulnerable stage for DKP formation on the resin.

  • Optimized Deprotection Cocktails: Using a DBU/piperazine mixture for deprotection has been shown to reduce DKP formation compared to standard piperidine treatment.[3]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection with Piperidine (Extended Duration)
  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection (Cycle 1): Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 20 minutes at room temperature.

  • Drain and Wash: Drain the piperidine solution.

  • Deprotection (Cycle 2): Add a fresh solution of 20% piperidine in DMF and agitate for an additional 20-30 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation: Before proceeding to the next coupling step, confirm the presence of a free secondary amine using a suitable test (e.g., chloranil (B122849) test).

Protocol 2: DBU/Piperidine Mediated Fmoc Deprotection
  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection Solution Preparation: Prepare a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.

  • Deprotection (Cycle 1): Drain the DMF and add the DBU/piperidine solution to the resin. Agitate for 5-7 minutes at room temperature.[4]

  • Drain and Wash: Drain the deprotection solution.

  • Deprotection (Cycle 2): Add a fresh portion of the DBU/piperidine solution and agitate for another 5-7 minutes.[4]

  • Washing: Drain the deprotection solution and wash the resin extensively with DMF (at least 7 times) to ensure the complete removal of DBU and piperidine.

  • Confirmation: Perform a chloranil test to confirm complete deprotection before proceeding with coupling.

Visualizations

Fmoc_Deprotection_Mechanism Fmoc_AA Fmoc-N(Me)-AA-Resin Intermediate Carbanion Intermediate Fmoc_AA->Intermediate + Piperidine (- Piperidinium) DBF Dibenzofulvene (DBF) Intermediate->DBF β-elimination Deprotected_AA H-N(Me)-AA-Resin Intermediate->Deprotected_AA Adduct DBF-Piperidine Adduct DBF->Adduct + Piperidine Piperidine1 Piperidine Piperidine2 Piperidine

Caption: Mechanism of Fmoc deprotection by piperidine.

Deprotection_Workflow start Start: Fmoc-N(Me)-AA-Resin is_hindered Is the N-methylated amino acid sterically demanding? start->is_hindered is_dkp_prone Is the sequence prone to diketopiperazine (DKP) formation? (e.g., Xaa-N(Me)-Yaa at C-terminus) is_hindered->is_dkp_prone Yes standard_deprotection Use Standard Piperidine Protocol (20% Piperidine in DMF) with extended reaction time. is_hindered->standard_deprotection No dbu_deprotection Use DBU-based Protocol (e.g., 2% DBU / 2% Piperidine in DMF) is_dkp_prone->dbu_deprotection No dbu_piperazine_deprotection Consider DBU/Piperazine Protocol (e.g., 2% DBU / 5% Piperazine in NMP) to suppress DKP formation. is_dkp_prone->dbu_piperazine_deprotection Yes end Proceed to Coupling standard_deprotection->end dbu_deprotection->end dbu_piperazine_deprotection->end

References

Application Notes and Protocols for the Use of Fmoc-N-Me-Glu(OtBu)-OH in the Synthesis of Cyclic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide structures is a powerful strategy in medicinal chemistry to enhance their therapeutic properties. N-methylation of the peptide backbone can significantly improve metabolic stability, increase membrane permeability, and in some cases, enable oral bioavailability. When combined with cyclization, which conformationally constrains the peptide to favor a bioactive conformation, these modifications can lead to potent and selective therapeutic candidates.

Fmoc-N-Me-Glu(OtBu)-OH is a key building block for introducing an N-methylated glutamic acid residue into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS). The tert-butyl (OtBu) protecting group on the side chain allows for differential deprotection strategies, which is crucial for selective side-chain modifications or cyclization. These application notes provide a comprehensive overview and detailed protocols for the effective use of this compound in the synthesis of cyclic peptides.

Key Considerations for Synthesizing Cyclic Peptides with this compound

The synthesis of cyclic peptides containing N-methylated amino acids presents unique challenges, primarily due to the steric hindrance at the N-methylated amide bond. This can lead to slower and less efficient coupling reactions. Therefore, optimized protocols and potent coupling reagents are often necessary.

Workflow for the Synthesis of Cyclic Peptides using this compound

A Resin Preparation B Linear Peptide Assembly (SPPS) A->B C Incorporation of This compound B->C Optimized Coupling D Selective Deprotection for Cyclization C->D E Cyclization D->E On-Resin or Solution-Phase F Cleavage from Resin E->F G Purification F->G H Characterization G->H

Caption: A generalized workflow for the synthesis of cyclic peptides incorporating this compound.

Data Presentation: Optimized Reaction Conditions

Successful synthesis requires careful optimization of coupling and cyclization conditions. The following tables summarize typical conditions that can be used as a starting point.

Table 1: Optimized Coupling Conditions for this compound

ParameterRecommended Condition/ReagentPurpose
Coupling Reagent HATU, HCTU, or PyAOPOvercomes steric hindrance of the N-methyl group for efficient amide bond formation.
Base DIPEA or 2,4,6-CollidineActivates the coupling reagent.
Equivalents (Amino Acid:Coupling Reagent:Base) 3-5 : 3-5 : 6-10Ensures the reaction goes to completion.
Solvent DMFStandard solvent for SPPS.
Reaction Time 2-4 hours (or double coupling)Longer reaction times or a second coupling may be necessary to ensure complete reaction.
Temperature Room TemperatureStandard condition for SPPS.

Table 2: Typical Conditions for On-Resin and Solution-Phase Cyclization

ParameterOn-Resin CyclizationSolution-Phase Cyclization
Peptide Concentration Pseudo-diluted on resinHigh dilution (0.1-1 mM) to favor intramolecular cyclization.
Cyclization Reagent HATU/DIPEA, PyBOP/DIPEA, or DPPAHATU/DIPEA, PyBOP/DIPEA, or DPPA
Solvent DMF or NMPDMF or DCM
Reaction Time 4-24 hours2-12 hours
Temperature Room TemperatureRoom Temperature
Monitoring LC-MS analysis of a small cleaved sampleHPLC or LC-MS

Table 3: Representative Yields and Purity

StepTypical YieldTypical Purity (Post-Purification)
Linear Peptide Synthesis >90% (crude)>95%
Cyclization 30-70%>98%
Overall Yield 10-50%>98%
Note: Yields are highly sequence-dependent and require optimization.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Linear Peptide via SPPS

This protocol outlines the manual solid-phase synthesis of a linear peptide on a pre-loaded Wang resin.

Materials:

  • Fmoc-preloaded Wang resin

  • Fmoc-amino acids

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N'-Diisopropylcarbodiimide (DIC) or HATU/DIPEA

  • Acetic Anhydride

  • Pyridine

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.) and HOBt (3 eq.) in DMF.

    • Add DIC (3 eq.) to the solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Incorporation of this compound (Optimized Coupling):

    • In a separate vial, dissolve this compound (4 eq.) and HATU (3.9 eq.) in DMF.

    • Add DIPEA (8 eq.) to the solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 2-4 hours. A second coupling may be required for complete reaction.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride/pyridine/DMF (1:8:1) for 30 minutes.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

Experimental Workflow for Linear Peptide Synthesis

Start Start with Resin Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Couple Next Fmoc-AA-OH Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Check Last Amino Acid? Wash2->Check Check->Deprotect No End Linear Peptide on Resin Check->End Yes

Caption: SPPS cycle for linear peptide assembly.

Protocol 2: On-Resin Cyclization

This protocol is for head-to-tail cyclization of the peptide while it is still attached to the resin.

Materials:

  • Linear peptide on a suitable resin (e.g., 2-chlorotrityl chloride resin)

  • DMF

  • DCM

  • Piperidine

  • HATU

  • DIPEA

Procedure:

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the linear peptide-resin as described in Protocol 1, Step 2.

  • Washing: Wash the resin extensively with DMF (5x) to remove all traces of piperidine.

  • Cyclization:

    • Swell the resin in DMF.

    • In a separate vial, prepare the cyclization solution: HATU (4 eq.) and DIPEA (8 eq.) in DMF.

    • Add the cyclization solution to the resin.

    • Shake the reaction vessel at room temperature for 4-24 hours.

    • Monitor the reaction progress by cleaving a small sample of resin and analyzing by LC-MS.

  • Final Wash: Once cyclization is complete, wash the resin with DMF (3x) and DCM (3x) and dry under vacuum.

Protocol 3: Solution-Phase Cyclization

This protocol involves cleaving the protected linear peptide from the resin and then performing the cyclization in solution.

Materials:

  • Protected linear peptide-resin

  • Mild cleavage cocktail (e.g., 1% TFA in DCM)

  • DMF or DCM (high purity)

  • HATU

  • DIPEA

  • Diethyl ether

Procedure:

  • Cleavage of Protected Peptide:

    • Treat the peptide-resin with a mild cleavage cocktail (e.g., 1% TFA in DCM) for 1-2 hours to cleave the peptide while keeping the side-chain protecting groups intact.

    • Collect the filtrate and evaporate the solvent.

    • Purify the protected linear peptide by flash chromatography.

  • Cyclization:

    • Dissolve the purified protected linear peptide in a large volume of DMF or DCM to achieve a high dilution (0.1-1 mM).

    • Add HATU (1.5 eq.) and DIPEA (3 eq.) to the solution.

    • Stir the reaction at room temperature and monitor by HPLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • The crude protected cyclic peptide can then be deprotected.

Protocol 4: Final Cleavage and Deprotection

This protocol is for the final removal of the cyclic peptide from the resin (if on-resin cyclization was performed) and the removal of all side-chain protecting groups.

Materials:

  • Cyclic peptide-resin or crude protected cyclic peptide

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Cleavage: Treat the dry peptide-resin or crude protected peptide with the cleavage cocktail for 2-3 hours at room temperature.

  • Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Drying: Dry the crude peptide under vacuum.

  • Purification: Purify the cyclic peptide by preparative RP-HPLC.

  • Characterization: Confirm the identity and purity of the final product by LC-MS and analytical HPLC.

Logical Relationship of Key Cyclization Factors

Peptide Peptide Sequence Efficiency Cyclization Efficiency Peptide->Efficiency RingSize Ring Size RingSize->Efficiency NMe N-Methylation NMe->Efficiency Solvent Solvent Solvent->Efficiency Reagent Cyclization Reagent Reagent->Efficiency Concentration Concentration Concentration->Efficiency

Caption: Factors influencing the efficiency of peptide cyclization.

Conclusion

This compound is a valuable building block for the synthesis of conformationally constrained and proteolytically stable cyclic peptides. The inherent steric hindrance of the N-methyl group necessitates the use of optimized coupling protocols, including potent coupling reagents and potentially longer reaction times. Careful selection of the cyclization strategy (on-resin vs. solution-phase) and optimization of reaction conditions are critical for achieving good yields and high purity. The protocols provided herein serve as a comprehensive guide for researchers to successfully incorporate this compound into their cyclic peptide synthesis workflows, paving the way for the development of novel peptide-based therapeutics.

Unlocking Enhanced Therapeutic Potential: Applications of Fmoc-N-Me-Glu(OtBu)-OH in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more stable, potent, and bioavailable peptide therapeutics is a paramount objective. The incorporation of modified amino acids is a key strategy in this endeavor. Among these, N-methylated amino acids, such as Fmoc-N-Me-Glu(OtBu)-OH, offer a powerful tool to overcome the inherent limitations of natural peptides. This document provides detailed application notes and experimental protocols for the effective use of this compound in the synthesis and evaluation of novel peptide drug candidates.

The strategic introduction of an N-methyl group to the backbone of a peptide can profoundly alter its physicochemical and biological properties. This modification sterically hinders enzymatic degradation, thereby increasing the peptide's half-life in biological systems.[1] Furthermore, N-methylation restricts the conformational flexibility of the peptide backbone, which can lead to a more defined three-dimensional structure. This pre-organization can enhance binding affinity and selectivity for the target receptor, potentially converting an agonist to an antagonist or vice versa.[1]

This compound is a valuable building block in solid-phase peptide synthesis (SPPS) for introducing an N-methylated glutamic acid residue. The Fmoc protecting group on the alpha-amino position is base-labile, allowing for stepwise peptide elongation, while the tert-butyl (OtBu) ester on the side-chain carboxyl group provides orthogonal protection that is readily removed during the final acidic cleavage step.

Key Applications in Drug Discovery

The use of this compound is particularly advantageous in the development of peptide therapeutics targeting a wide range of diseases, including metabolic disorders, oncology, and inflammatory conditions.

  • Enhanced Proteolytic Stability: Peptides incorporating N-methylated residues exhibit significantly increased resistance to degradation by proteases, leading to a longer in vivo half-life and potentially reduced dosing frequency.

  • Improved Pharmacokinetic Profile: N-methylation can increase the lipophilicity of a peptide, which may enhance its absorption and membrane permeability, contributing to improved oral bioavailability.[1]

  • Modulation of Receptor Binding and Activity: The conformational constraints imposed by N-methylation can lead to peptides with higher affinity and selectivity for their biological targets. This can result in increased potency and a more favorable side-effect profile.

  • Development of Novel Peptide Analogs: The unique properties conferred by N-methylation enable the exploration of novel chemical space in the design of peptide analogs, such as GLP-1 and somatostatin (B550006) analogs, with improved therapeutic properties.

Quantitative Data Summary

The incorporation of N-methylated amino acids can lead to substantial improvements in the biological and pharmacological properties of peptides. The following tables provide a representative summary of the quantitative enhancements that can be expected when incorporating an N-methylated residue like N-Me-Glu into a peptide sequence, based on general findings for N-methylated peptides.

Peptide Modification Half-life in Human Serum (t½) Receptor Binding Affinity (Kd) In Vitro Potency (IC50)
Peptide A Unmodified15 minutes10 nM5 nM
Peptide A-NMe N-methylated Glutamic Acid4 hours2 nM1 nM
Parameter Unmodified Peptide N-methylated Peptide Fold Improvement
Proteolytic Stability LowHigh> 10-fold
Receptor Affinity GoodExcellent5-fold
Biological Activity PotentHighly Potent5-fold

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing N-Me-Glu

This protocol describes the manual synthesis of a model peptide incorporating this compound using a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine (B6355638), 20% (v/v) in DMF

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

  • Solid-phase synthesis vessel with a frit

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and shake for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the solution and vortex for 1-2 minutes to pre-activate.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • Wash the resin as in step 2.

  • Coupling of this compound (Optimized for Steric Hindrance):

    • Due to the steric hindrance of the N-methyl group, a more robust coupling strategy is required.[2]

    • In a separate vial, dissolve this compound (4 equivalents) and HATU (3.9 equivalents) in DMF.[2]

    • Add DIPEA (8 equivalents) and pre-activate for 5 minutes.[3]

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 4-6 hours at room temperature. For particularly difficult couplings, the reaction can be allowed to proceed overnight.

    • Monitor the coupling using a Bromophenol Blue test. A yellow color indicates completion.

    • If the coupling is incomplete, a second coupling (recoupling) with a fresh solution of activated amino acid is recommended.[2]

    • Wash the resin as in step 2.

  • Repeat Cycles: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.

  • Final Fmoc Deprotection: Perform a final deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin.

    • Shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry (MS) and analytical HPLC.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Wash1->Coupling Standard AA NMe_Coupling N-Me-Glu Coupling (this compound, HATU, DIPEA) Optimized Conditions Wash1->NMe_Coupling N-Me-Glu Wash2 Wash (DMF/DCM) Coupling->Wash2 NMe_Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection End of Sequence Repeat->Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization Stability_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Peptide_Sol Prepare Peptide Solution Incubate Incubate Peptide with Serum Peptide_Sol->Incubate Serum_Prep Pre-warm Human Serum (37°C) Serum_Prep->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Quench Quench & Precipitate Proteins (ACN/TFA) Sample->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze Analyze Supernatant (HPLC-MS) Centrifuge->Analyze Data Calculate Half-life (t½) Analyze->Data Binding_Assay_Workflow cluster_setup Assay Setup cluster_reaction Binding Reaction cluster_data Data Acquisition & Analysis Prepare_Reagents Prepare Reagents: - Cell Membranes - Radiolabeled Ligand - Unlabeled Peptide Dilutions Plate_Setup Add Reagents to 96-well Plate (Total, Non-specific, Competitive) Prepare_Reagents->Plate_Setup Incubation Incubate to Reach Equilibrium Plate_Setup->Incubation Filtration Terminate by Rapid Filtration Incubation->Filtration Wash Wash Filters Filtration->Wash Count Measure Radioactivity Wash->Count Calculate_Binding Calculate Specific Binding Count->Calculate_Binding Plot Plot % Binding vs. [Peptide] Calculate_Binding->Plot Determine_IC50 Determine IC50 Plot->Determine_IC50 Calculate_Ki Calculate Ki (Cheng-Prusoff) Determine_IC50->Calculate_Ki Signaling_Pathway cluster_membrane Cell Membrane Receptor GPCR G_Protein G-Protein (α, β, γ) Receptor->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Produces Ligand N-Methylated Peptide Ligand->Receptor Binds Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

References

Enhancing Peptide Stability with Fmoc-N-Me-Glu(OtBu)-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of modified amino acids is a cornerstone of modern peptide-based drug design, aimed at overcoming the inherent limitations of native peptides, such as poor metabolic stability. One such powerful modification is N-methylation. The use of N-α-Fmoc-N-α-methyl-L-glutamic acid γ-tert-butyl ester (Fmoc-N-Me-Glu(OtBu)-OH) offers a dual advantage: the N-methylation enhances proteolytic resistance, while the protected glutamic acid side chain provides a site for further functionalization or to influence peptide conformation and solubility.[1][2][3][4] This document provides detailed application notes and experimental protocols for utilizing this compound to enhance peptide stability.

The Role of N-Methylation in Peptide Stability

N-methylation, the substitution of the amide proton with a methyl group on the peptide backbone, profoundly enhances the stability of peptides against enzymatic degradation.[1][5][6] Proteases recognize and bind to the peptide backbone through a network of hydrogen bonds. By removing the amide proton, N-methylation disrupts these crucial interactions, effectively "shielding" the peptide bond from proteolytic cleavage.[1] This steric hindrance significantly extends the in-vivo half-life of peptide therapeutics.[5][6]

Beyond stability, N-methylation introduces conformational constraints that can pre-organize a peptide into its bioactive conformation, potentially leading to enhanced receptor affinity and selectivity.[1][5] However, it is crucial to note that the effects of N-methylation are context-dependent and can occasionally lead to a decrease in stability or binding affinity if the induced conformation is not favorable.[7]

Data Presentation: Impact of N-Methylation on Peptide Stability

Peptide SequenceModificationHalf-life in Human Serum (t½)Fold ImprovementReference
Model Peptide AUnmodified~15 minutes-[8]
Model Peptide AN-methylated at cleavage site> 24 hours> 96[8]
Bioactive Peptide BUnmodified~5 minutes-[9]
Bioactive Peptide BTri-N-methylated analog~50 minutes (oral bioavailability)> 10[9]
Melanocortin AnalogBackbone-cyclizedStable-[10]
Melanocortin AnalogBackbone-cyclized and N-methylatedMaintained Stability-[10]

Note: The data presented are illustrative and the actual improvement in stability for a specific peptide will be sequence-dependent and must be determined empirically.

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

The incorporation of N-methylated amino acids into a peptide sequence via SPPS can be challenging due to the increased steric hindrance of the N-methyl group, which can lead to incomplete coupling reactions.[2][11] The following protocol is optimized to address these challenges.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • This compound

  • Other required Fmoc-protected amino acids

  • Coupling reagents: HCTU (or HATU/PyAOP) and N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solutions: DMF, DCM, Isopropanol (IPA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Cold diethyl ether

Protocol:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling (for standard amino acids):

    • Pre-activate a solution of the Fmoc-amino acid (3-5 eq.), HCTU (3-5 eq.), and DIPEA (6-10 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor coupling completion using a Kaiser test or similar method.

    • Wash the resin as in step 2.

  • Incorporation of this compound (Optimized for Steric Hindrance):

    • Pre-activation: In a separate vial, dissolve this compound (3-5 eq.) and a more potent coupling reagent such as HATU or PyAOP (3-5 eq.) in DMF. Add DIPEA (6-10 eq.) and allow to pre-activate for 2-5 minutes.

    • Coupling: Add the activated amino acid solution to the deprotected resin.

    • Extended Coupling Time & Double Coupling: Agitate for a minimum of 2-4 hours at room temperature. For particularly difficult couplings, a second coupling (double coupling) with a fresh solution of activated this compound is recommended.[2] Microwave-assisted coupling can also be employed to improve efficiency.[12]

    • Monitoring: The Kaiser test is not suitable for N-methylated amines. Use a bromophenol blue test to monitor for the presence of unreacted secondary amines.[2]

    • Washing: Once coupling is complete, wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Repeat Cycles: Repeat steps 2 and 3 (or 4 for subsequent N-methylated residues) for the entire peptide sequence.

  • Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold diethyl ether (2x).

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

II. In Vitro Peptide Stability Assay (Human Serum)

This protocol provides a general method to assess the stability of the synthesized peptide in human serum.

Materials:

  • Synthesized peptide (with and without N-Me-Glu(OtBu) modification)

  • Human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching/Precipitation solution: Acetonitrile (ACN) with 0.1% TFA

  • Incubator or water bath at 37°C

  • HPLC system with a C18 column

Protocol:

  • Peptide Stock Solution: Prepare a stock solution of the peptide in PBS.

  • Reaction Setup:

    • In a microcentrifuge tube, mix human serum and PBS. Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding the peptide stock solution to the serum mixture to a final concentration of ~50 µM.

  • Time-Course Incubation: Incubate the reaction mixture at 37°C.

  • Sample Collection: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing the quenching solution (ACN with 0.1% TFA) to precipitate serum proteins and stop enzymatic degradation.

  • Centrifugation: Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analysis:

    • Analyze the supernatant by RP-HPLC.

    • Quantify the peak area of the remaining intact peptide at each time point.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t½) of the peptide.

Visualization of Workflows and Concepts

Experimental Workflow for Peptide Synthesis and Stability Assessment

Workflow for Synthesis and Stability Testing of N-Methylated Peptides cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage and Purification cluster_stability Stability Assay Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling (Standard & N-Methylated) Deprotection->Coupling Fmoc Removal Cleavage Cleavage from Resin Deprotection->Cleavage Coupling->Deprotection Repeat Cycles Precipitation Peptide Precipitation Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Incubation Incubation in Human Serum Purification->Incubation Quenching Time-Point Quenching Incubation->Quenching Analysis HPLC Analysis Quenching->Analysis HalfLife Determine Half-Life (t½) Analysis->HalfLife Data Analysis

Caption: Workflow for SPPS and subsequent stability analysis of N-methylated peptides.

Impact of N-Methylation on Protease Recognition

Mechanism of Proteolytic Resistance by N-Methylation cluster_unmodified Unmodified Peptide cluster_modified N-Methylated Peptide UnmodifiedPeptide Peptide Backbone N-H Protease Protease Active Site UnmodifiedPeptide:f1->Protease Hydrogen Bonding & Enzyme Recognition Cleavage Degradation Protease->Cleavage Peptide Bond Cleavage ModifiedPeptide Peptide Backbone N-CH3 Protease2 Protease Active Site ModifiedPeptide:f1->Protease2 Steric Hindrance Disrupted H-Bonding Stability Enhanced Stability Protease2->Stability No Cleavage

Caption: N-methylation prevents protease binding and enhances peptide stability.

Influence of N-Methylation on Receptor Binding

Conformational Effects of N-Methylation on Receptor Interaction cluster_peptide Peptide Conformation cluster_receptor Receptor Binding Flexible Unmodified Peptide (Flexible Conformation) Receptor Target Receptor Flexible->Receptor Weak or Non-Specific Binding NoSignal Weak or No Signaling Flexible->NoSignal Low Biological Activity Rigid N-Methylated Peptide (Constrained Conformation) Rigid->Receptor Strong and Specific Binding (Bioactive Conformation) Signal Desired Signaling Pathway Activated Rigid->Signal High Biological Activity

Caption: N-methylation can lock a peptide into its bioactive conformation for improved receptor binding.

References

Application Notes and Protocols for Fmoc-N-Me-Glu(OtBu)-OH in Peptidomimetic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fmoc-N-Me-Glu(OtBu)-OH in Peptidomimetics

The development of peptide-based therapeutics often faces challenges such as poor metabolic stability and low bioavailability.[1] Peptidomimetics, molecules that mimic the structure and function of peptides, offer a promising strategy to overcome these limitations.[2] A key approach in creating peptidomimetics is the incorporation of N-methylated amino acids. This compound is a protected N-methylated glutamic acid derivative that serves as a valuable building block in solid-phase peptide synthesis (SPPS) for this purpose.

The N-methylation of the peptide backbone introduces a methyl group to the amide nitrogen, which imparts several advantageous properties. This modification can significantly enhance proteolytic stability by sterically hindering the approach of proteases, thereby increasing the in-vivo half-life of the peptide.[2][3] Furthermore, N-methylation can improve membrane permeability and modulate the conformational properties of the peptide, which can lead to enhanced receptor affinity and selectivity.[1][4] The glutamic acid side chain provides a negative charge at physiological pH, which can be critical for interactions with biological targets.[4]

Key Advantages of Incorporating N-Me-Glu(OtBu)-OH in Peptidomimetics:

  • Increased Proteolytic Stability: The N-methyl group on the peptide backbone provides steric hindrance, protecting the amide bond from cleavage by proteases and leading to a longer in-vivo half-life.[3]

  • Enhanced Membrane Permeability: The reduction in the number of hydrogen bond donors can lead to improved passive diffusion across cellular membranes.

  • Conformational Control: N-methylation restricts the conformational freedom of the peptide backbone, which can help to lock the peptidomimetic into a bioactive conformation, potentially increasing receptor binding affinity and selectivity.

  • Modulation of Receptor Interactions: The presence of the N-methyl group can alter the binding mode of the peptide with its receptor, sometimes converting an agonist into an antagonist or enhancing selectivity for a particular receptor subtype.

Data Presentation

The incorporation of N-methylated amino acids can significantly impact the biological and pharmacological properties of peptides. The following tables summarize quantitative data from studies on N-methylated peptides, illustrating the potential improvements that can be achieved.

Table 1: Impact of N-methylation on Receptor Binding Affinity

Peptide/PeptidomimeticTarget ReceptorModificationIC50 (nM)Fold Change in Affinity
c(Arg-Gly-Asp-D-Phe-Val)αvβ3 Integrin-1.8-
c(Arg-Gly-Asp-D-Phe-NMeVal) (Cilengitide)αvβ3 IntegrinN-methylation of Valine0.36-fold increase
Reference: Mas-Moruno C, Rechenmacher F, Kessler H (2010) Cilengitide: the first anti-angiogenic small molecule drug candidate. Anticancer Agents Med Chem 10:753–768

Table 2: Effect of N-methylation on Enzymatic Stability

PeptideEnzymeModificationHalf-life (t1/2)Fold Increase in Stability
Model Peptide ATrypsinNone5 min-
Model Peptide ATrypsinN-methylation at cleavage site> 24 h> 288-fold
Illustrative data based on principles described in the literature.[3]

Table 3: Pharmacokinetic Properties of a Tri-N-methylated Peptide Analog

PeptideBioavailability (Oral)
Veber-Hirschmann Peptide< 1%
Tri-N-methylated Analog10%
Reference: Biron E, Chatterjee J, Kessler H (2006) Optimized selective N-methylation of peptides on solid support. J Pept Sci 12:213–219.[1]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual synthesis of a peptide containing an N-methyl-glutamic acid residue using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • This compound

  • Other Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine (B6355638) solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Wash the resin with DMF (3 times).

  • Incorporation of this compound (Optimized for hindered coupling):

    • In a separate vial, pre-activate this compound (3 eq.) with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 10 minutes.

    • Add the pre-activated solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 4-6 hours. A double coupling may be necessary.

    • Monitor the coupling reaction using a Kaiser test (note: the Kaiser test will be negative for the secondary amine of the N-methylated residue).

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 (or 4 for N-methylated residues) for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group using the standard deprotection procedure (step 2).

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Enzymatic Stability Assay

This protocol describes a general method to assess the stability of a peptidomimetic containing N-methyl-glutamic acid in the presence of a protease.

Materials:

  • Purified peptidomimetic (with and without N-methylation)

  • Protease solution (e.g., Trypsin, Chymotrypsin in appropriate buffer)

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system

Procedure:

  • Sample Preparation: Prepare stock solutions of the peptidomimetics in the assay buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, add the peptidomimetic solution to the assay buffer to a final concentration of 1 mg/mL.

    • Pre-incubate the solution at 37°C for 5 minutes.

    • Initiate the reaction by adding the protease solution (e.g., enzyme-to-substrate ratio of 1:100).

  • Time-Course Analysis:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to the quenching solution.

  • Analysis:

    • Analyze the samples by RP-HPLC.

    • Monitor the disappearance of the parent peptide peak over time.

  • Data Analysis:

    • Calculate the percentage of the intact peptide remaining at each time point.

    • Determine the half-life (t1/2) of the peptidomimetic by plotting the percentage of intact peptide versus time.

Signaling Pathway and Experimental Workflow Visualization

G Protein-Coupled Receptor (GPCR) Signaling and GRK2 Inhibition

Peptidomimetics are frequently designed to target G protein-coupled receptors (GPCRs), a large family of cell surface receptors involved in numerous physiological processes. Upon agonist binding, GPCRs activate intracellular G proteins, initiating downstream signaling cascades. G protein-coupled receptor kinases (GRKs) play a crucial role in the desensitization of GPCRs by phosphorylating the activated receptor, which leads to the recruitment of β-arrestin and subsequent receptor internalization and signal termination. In some disease states, such as heart failure, GRK2 is upregulated, leading to excessive GPCR desensitization. Peptidomimetics containing N-methylated amino acids can be designed as potent and selective inhibitors of GRK2, thereby restoring normal GPCR signaling.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR GRK2 GRK2 GPCR->GRK2 4. GRK2 Recruitment (Activated GPCR) G_protein G Protein (αβγ) GPCR->G_protein 2. G Protein Activation Arrestin β-Arrestin GPCR->Arrestin 6. β-Arrestin Binding GRK2->GPCR 5. Phosphorylation Signaling Downstream Signaling G_protein->Signaling 3. Signal Transduction Agonist Agonist Agonist->GPCR 1. Activation Internalization Receptor Internalization Arrestin->Internalization 7. Desensitization Peptidomimetic N-Me-Glu Peptidomimetic Inhibitor Peptidomimetic->GRK2 Inhibition Peptidomimetic_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation SPPS Solid-Phase Peptide Synthesis (Incorporating this compound) Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry & NMR Analysis Purification->Characterization Stability Enzymatic Stability Assay Characterization->Stability Binding Receptor Binding Assay Characterization->Binding Lead_Opt Lead Optimization Stability->Lead_Opt Functional Functional Assay (e.g., GRK2 Inhibition) Binding->Functional Functional->Lead_Opt N_Methylation_Benefits cluster_physchem Physicochemical Properties cluster_pharma Pharmacological Properties N_Methylation Incorporation of This compound Steric_Hindrance Steric Hindrance N_Methylation->Steric_Hindrance Reduced_H_Bonding Reduced H-Bond Donors N_Methylation->Reduced_H_Bonding Conformational_Rigidity Conformational Rigidity N_Methylation->Conformational_Rigidity Proteolytic_Stability Increased Proteolytic Stability Steric_Hindrance->Proteolytic_Stability Membrane_Permeability Improved Membrane Permeability Reduced_H_Bonding->Membrane_Permeability Receptor_Affinity Enhanced Receptor Affinity & Selectivity Conformational_Rigidity->Receptor_Affinity Therapeutic_Potential Improved Therapeutic Potential Proteolytic_Stability->Therapeutic_Potential Membrane_Permeability->Therapeutic_Potential Receptor_Affinity->Therapeutic_Potential

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-N-Me-Glu(OtBu)-OH Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting issues related to the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-N-Me-Glu(OtBu)-OH. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide effective solutions for improving coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound often inefficient?

A1: The low coupling efficiency of this compound is primarily attributed to two factors:

  • Steric Hindrance: The presence of a methyl group on the α-nitrogen significantly increases the steric bulk around the amine. This bulkiness physically obstructs the approach of the activated carboxyl group of the incoming amino acid, thereby slowing down the rate of peptide bond formation.[1]

  • Reduced Nucleophilicity: The electron-donating nature of the methyl group slightly decreases the nucleophilicity of the secondary amine, making it a less effective nucleophile compared to a primary amine.[1]

These challenges are common when working with N-methylated amino acids.

Q2: What are the initial signs of a difficult coupling reaction with this compound?

A2: Common indicators of poor coupling efficiency include:

  • Positive Bromophenol Blue Test: A blue or green color on the resin beads after the coupling step indicates the presence of unreacted free amine. A yellow color signifies a complete reaction. Note that the standard ninhydrin (B49086) test is not effective for monitoring couplings to N-methylated amino acids.

  • Low Yield: The final peptide yield is significantly lower than expected.

  • Presence of Deletion Sequences: Mass spectrometry (MS) analysis of the crude product reveals peptides that are missing the N-methylated glutamic acid residue.

  • Multiple Peaks on HPLC: The HPLC profile of the crude product may show multiple peaks due to the presence of deletion sequences and other side products.[2]

Q3: Which coupling reagents are recommended for improving the efficiency of this compound coupling?

A3: For sterically hindered N-methylated amino acids, high-reactivity uronium or phosphonium (B103445) salt-based reagents are highly recommended over standard carbodiimide (B86325) reagents like DIC/HOBt. The most effective reagents include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the most effective for difficult couplings.[1][3][4]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A more cost-effective alternative to HATU with similar high efficiency.[1][3]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Particularly effective for coupling N-methylated amino acids.[2]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation coupling reagent with efficiency comparable to HATU and a better safety profile.[1][3][4]

Q4: What are common side reactions associated with the synthesis of peptides containing N-methylated amino acids?

A4: Besides incomplete coupling, other potential side reactions include:

  • Fragmentation: Acidic cleavage with TFA can sometimes lead to fragmentation of the peptide backbone, especially between consecutive N-methylated residues.[2]

  • Diketopiperazine (DKP) Formation: This can occur during the Fmoc removal from the second amino acid residue in the sequence.[2][5]

  • Racemization: Although less common with urethane-protected amino acids, racemization can occur with prolonged activation times or the use of strong bases.

Troubleshooting Guide

This guide provides a systematic approach to overcoming low coupling efficiency with this compound.

Problem: Low Coupling Yield and Presence of Deletion Sequences

Initial Steps:

  • Confirm Complete Fmoc-Deprotection: Before the coupling step, ensure the complete removal of the Fmoc group from the preceding amino acid. Incomplete deprotection will prevent the coupling reaction from occurring.

  • Use an Appropriate Monitoring Test: Use the bromophenol blue test to qualitatively assess the presence of free amines on the resin. A blue/green color indicates incomplete coupling.

Corrective Actions:

  • Optimize Coupling Reagent: Switch from standard reagents (e.g., HBTU, TBTU, DIC/HOBt) to more potent activators like HATU, HCTU, PyAOP, or COMU.[1][2][4]

  • Perform a Double Coupling: After the initial coupling reaction, drain the vessel and add a fresh solution of the activated this compound for a second coupling cycle. This can significantly improve the yield.[1]

  • Increase Reagent Equivalents: Use a higher excess of the amino acid and coupling reagent (e.g., 3-5 equivalents relative to the resin loading).

  • Extend Reaction Time: Increase the coupling time to 2-4 hours or even overnight to allow the sterically hindered reaction to proceed to completion.[1]

  • Consider Solvent Choice: While DMF is standard, using N-Methyl-2-pyrrolidone (NMP) or adding a small percentage of a "chaotropic" solvent like DMSO can help disrupt secondary structures and improve solvation.

Data Presentation

While specific comparative data for this compound is limited in the literature, the following table summarizes the relative efficiency of common coupling reagents for sterically hindered and N-methylated amino acids, which can serve as a guide.

Coupling ReagentRelative Efficiency for Hindered CouplingsKey Considerations
HATU Very HighFirst-line choice for difficult couplings, though it can be costly.[1][3][4]
HCTU Very HighA more cost-effective alternative to HATU with comparable efficiency.[1][3]
PyAOP HighParticularly effective for couplings involving N-methylated residues.[2]
COMU HighOffers high efficiency with a better safety profile than benzotriazole-based reagents.[1][3][4]
PyBOP Moderate to HighCan be effective, but may be less so than HATU or HCTU for extremely hindered couplings.
HBTU/TBTU ModerateOften less effective for N-methylated amino acids.
DIC/HOBt Low to ModerateGenerally not recommended for sterically hindered couplings.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

This protocol is a general guideline and may require optimization based on the specific peptide sequence.

  • Resin Preparation: Swell the resin-bound peptide in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation:

    • In a separate vial, dissolve this compound (4 equivalents) and HATU (3.9 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring and Washing:

    • Take a small sample of resin beads and perform a bromophenol blue test to check for completion (yellow color indicates completion).

    • If the test is positive (blue/green), proceed with a second coupling (Protocol 2).

    • If the test is negative, wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

Protocol 2: Double Coupling for a Hindered Amino Acid
  • First Coupling: Perform the initial coupling of this compound as described in Protocol 1.

  • Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.

  • Second Coupling: Prepare a fresh solution of activated this compound as in Protocol 1, step 3.

  • Reaction: Add the fresh solution to the washed resin and allow the reaction to proceed for another 1-2 hours.

  • Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with DMF. Perform a bromophenol blue test to confirm the absence of free amines before proceeding with the Fmoc deprotection of the newly added residue.

Visualizations

Troubleshooting_Workflow start Low Coupling Efficiency of This compound check_deprotection Confirm Complete Fmoc-Deprotection start->check_deprotection monitor_coupling Monitor Coupling with Bromophenol Blue Test check_deprotection->monitor_coupling incomplete Incomplete Coupling (Blue/Green Beads) monitor_coupling->incomplete Positive complete Complete Coupling (Yellow Beads) monitor_coupling->complete Negative optimize_reagents Optimize Coupling Reagents (HATU, HCTU, COMU) incomplete->optimize_reagents next_step Proceed to Next Synthesis Step complete->next_step double_coupling Perform Double Coupling optimize_reagents->double_coupling increase_time_equivalents Increase Reaction Time and Reagent Equivalents double_coupling->increase_time_equivalents increase_time_equivalents->monitor_coupling Re-evaluate

Caption: A troubleshooting workflow for addressing low coupling efficiency of this compound.

N_Methylation_Impact cluster_0 Standard Peptide Backbone cluster_1 N-Methylated Peptide Backbone cluster_2 Consequences of N-Methylation peptide_nh N-H Prone to Proteolytic Cleavage peptide_nme N-CH3 Steric Shielding stability Increased Proteolytic Stability peptide_nme->stability Leads to permeability Enhanced Membrane Permeability peptide_nme->permeability Leads to conformation Conformational Rigidity peptide_nme->conformation Leads to

References

Preventing side reactions during Fmoc-N-Me-Glu(OtBu)-OH incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the incorporation of Fmoc-N-Me-Glu(OtBu)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when incorporating this compound?

A1: The main difficulties arise from two key factors:

  • Steric Hindrance: The presence of the N-methyl group significantly increases steric bulk around the α-nitrogen. This bulkiness impedes the approach of the activated carboxyl group, slowing down the coupling reaction and potentially leading to incomplete incorporation.[1][2]

  • Reduced Nucleophilicity: The electron-donating nature of the methyl group slightly reduces the nucleophilicity of the secondary amine, making it a less effective nucleophile compared to a primary amine.[1]

These factors can result in lower yields, deletion sequences, and the need for more potent coupling reagents and optimized protocols.

Q2: Which coupling reagents are recommended for this compound?

A2: Due to the steric hindrance, standard coupling reagents like HBTU and HCTU can be less effective.[3] More potent reagents are strongly recommended to achieve high coupling efficiency. The most effective choices include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard for difficult couplings, including N-methylated amino acids, due to its high reactivity and low propensity for racemization.[1][3][4]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A highly effective phosphonium (B103445) salt reagent, particularly useful for coupling N-methyl amino acids.[2][5]

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A widely used phosphonium salt that is effective for many N-methylated residues, though it may be slightly less potent than HATU for extremely hindered couplings.[1][2]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation uronium salt with reactivity comparable to HATU and the advantage of producing water-soluble byproducts.[4]

Q3: Is pyroglutamate (B8496135) formation a significant side reaction with this compound?

A3: Pyroglutamate formation is a known side reaction for N-terminal glutamic acid or glutamine residues, proceeding through intramolecular cyclization.[6] However, for an internal this compound residue, this is generally not a major concern. The tert-butyl (OtBu) protecting group on the side-chain carboxyl group is stable to the basic conditions of Fmoc deprotection (piperidine in DMF) and effectively prevents this cyclization during peptide chain elongation.[7] The risk of pyroglutamate formation primarily exists if the glutamic acid residue is at the N-terminus of the final peptide and has been deprotected.

Q4: Can racemization occur during the coupling of this compound?

A4: Yes, racemization is a potential side reaction during the activation of any amino acid, including N-methylated ones.[2][8] The choice of coupling reagent and base can influence the extent of racemization. Reagents like HATU are known to suppress racemization effectively.[8] To minimize the risk, it is advisable to use a stepwise coupling strategy and avoid excessively long pre-activation times.[2]

Q5: How can I monitor the completion of the coupling reaction for this compound?

A5: Standard ninhydrin (B49086) (Kaiser) tests are not effective for monitoring the coupling to a secondary amine like an N-methylated residue, as they typically give a weak or false-negative result (e.g., a reddish or faint blue color instead of a strong blue).[3] The recommended method is the bromophenol blue test . A yellow color of the resin beads indicates a complete coupling, while a blue or green color signifies the presence of unreacted free amine, indicating an incomplete reaction.[3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low coupling efficiency / Presence of deletion sequences 1. Insufficiently potent coupling reagent. 2. Steric hindrance of the N-methyl group. 3. Sub-optimal reaction conditions (time, temperature).1. Switch to a more potent coupling reagent such as HATU, PyAOP, or COMU. 2. Perform a "double coupling" by reacting the resin with a fresh solution of activated this compound.[9] 3. Increase the coupling time (e.g., from 1 hour to 2-4 hours). 4. Consider using a minimal pre-activation time for the amino acid before adding it to the resin.
Racemization of the N-methylated residue 1. Choice of coupling reagent and base. 2. Prolonged activation time.1. Use a coupling reagent known for low racemization, such as HATU.[8] 2. Use a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA, especially if racemization is a major concern.[4] 3. Minimize the pre-activation time of the this compound before adding it to the resin.
Unexpected side product with mass of (-18 Da) Pyroglutamate formation at an N-terminal Glu residue after synthesis.This is not a side reaction of the protected this compound during coupling. If it occurs on the final deprotected peptide, it can be minimized by controlling the pH and temperature during purification and storage.[6]
Difficulty in monitoring the reaction Using an inappropriate test for secondary amines.Use the bromophenol blue test instead of the ninhydrin test to accurately assess coupling completion.[3]

Data Presentation

Table 1: Comparison of Coupling Reagents for Sterically Hindered N-Methylated Amino Acids

Coupling ReagentClassRelative ReactivityRacemization RiskKey Advantages
HATU Uronium/Aminium SaltVery HighLowExcellent for hindered couplings, fast reaction times.[1][4]
PyAOP Phosphonium SaltVery HighLowHighly effective for N-methyl amino acids.[5]
PyBOP Phosphonium SaltHighLowGood efficiency, avoids certain side reactions of uronium salts.[10]
COMU Uronium/Aminium SaltVery HighLowHigh reactivity, safer byproducts, good solubility.[4]
HBTU/HCTU Uronium/Aminium SaltModerate-HighLow-ModerateCost-effective but can be less efficient for highly hindered couplings.[3]
DIC/HOBt CarbodiimideModerateModerateEconomical but generally not recommended for difficult couplings.[9]

Note: The data presented is a synthesis of findings from studies on various sterically hindered and N-methylated amino acids, as direct comparative data for this compound is limited.

Experimental Protocols

Protocol 1: Coupling of this compound using HATU
  • Resin Preparation: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vial, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

  • Coupling: Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the amino acid/HATU mixture and vortex for 1-2 minutes for pre-activation. Immediately add the activated solution to the deprotected resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Remove a small sample of resin beads, wash them with methanol, and perform a bromophenol blue test. A yellow color indicates complete coupling.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and then dichloromethane (B109758) (DCM) (3-5 times).

  • Double Coupling (if necessary): If the bromophenol blue test is positive (blue/green), repeat steps 3-7 with a fresh solution of activated amino acid.

Protocol 2: Coupling of this compound using PyBOP
  • Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from the HATU protocol.

  • Amino Acid Activation: In a separate vial, dissolve this compound (3-5 equivalents) and PyBOP (3-5 equivalents) in DMF.

  • Coupling: Add DIPEA (6-10 equivalents) to the amino acid/PyBOP solution, vortex briefly, and immediately add the solution to the deprotected resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring and Washing: Follow steps 6 and 7 from the HATU protocol.

  • Double Coupling (if necessary): If the coupling is incomplete, repeat steps 2-5.

Visualizations

G cluster_prep Resin Preparation cluster_coupling Coupling Cycle cluster_monitoring Monitoring & Troubleshooting Resin Start with Peptide-Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 Activate Activate this compound (e.g., HATU/DIPEA in DMF) Couple Add Activated Amino Acid to Resin Activate->Couple React Agitate for 2-4 hours Couple->React Monitor Bromophenol Blue Test React->Monitor Wash2 Wash with DMF/DCM Complete Coupling Complete (Yellow Beads) Monitor->Complete Yes Incomplete Incomplete Coupling (Blue/Green Beads) Monitor->Incomplete No NextCycle Proceed to Next Cycle Complete->NextCycle DoubleCouple Perform Double Coupling Incomplete->DoubleCouple DoubleCouple->Activate

Caption: Workflow for this compound incorporation with monitoring.

G cluster_main Troubleshooting Low Coupling Yield Start Low Yield or Deletion Sequence Detected CheckReagent Is the coupling reagent potent enough (e.g., HATU)? Start->CheckReagent UpgradeReagent Switch to a more potent reagent (HATU, PyAOP, COMU) CheckReagent->UpgradeReagent No CheckTime Was the coupling time sufficient? CheckReagent->CheckTime Yes UpgradeReagent->CheckTime IncreaseTime Increase coupling time (e.g., to 2-4 hours) CheckTime->IncreaseTime No DoubleCouple Implement Double Coupling CheckTime->DoubleCouple Yes IncreaseTime->DoubleCouple Monitor Monitor with Bromophenol Blue Test DoubleCouple->Monitor End Optimized Protocol Monitor->End

Caption: Decision-making flowchart for troubleshooting low coupling efficiency.

References

Technical Support Center: Managing Aggregation of Peptides with N-Methylated Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the aggregation of peptides containing N-methylated residues. Find troubleshooting guidance for specific experimental issues and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: Why is my N-methylated peptide aggregating?

A1: Peptide aggregation, particularly with N-methylated residues, is a multifaceted issue. Key contributing factors include:

  • Increased Hydrophobicity: N-methylation can enhance the hydrophobicity of a peptide, leading to self-association in aqueous solutions to minimize exposure of nonpolar regions to water.[1]

  • Disruption of Secondary Structure: While N-methylation can disrupt the hydrogen bonds necessary for forming stable secondary structures like β-sheets, this can also lead to the exposure of hydrophobic residues that were previously buried, thereby promoting aggregation.[1]

  • Solvent and pH Conditions: The solubility and charge state of your peptide are highly dependent on the solvent and pH. Suboptimal conditions can significantly increase the propensity for aggregation.[1]

  • Peptide Concentration: At higher concentrations, the likelihood of intermolecular interactions and subsequent aggregation increases.[1]

  • Temperature: Elevated temperatures can accelerate aggregation by increasing molecular motion and strengthening hydrophobic interactions.[1]

  • Ionic Strength: The salt concentration in the solution can influence the electrostatic interactions between peptide molecules, which can either stabilize or destabilize the peptide against aggregation.[1]

Q2: How can I detect and characterize the aggregation of my N-methylated peptide?

A2: Several analytical techniques can be employed to identify and characterize peptide aggregates:

  • Dynamic Light Scattering (DLS): A rapid, non-invasive method to determine the size distribution of particles in a solution. It is particularly sensitive to the presence of large aggregates.[1]

  • Size Exclusion Chromatography (SEC): This chromatographic technique separates molecules based on their size, allowing for the quantification of monomers, oligomers, and larger aggregates.[1]

  • Thioflavin T (ThT) Assay: A fluorescence-based assay commonly used to detect the presence of amyloid-like fibrils, a specific type of organized peptide aggregate.[1]

  • Transmission Electron Microscopy (TEM): A high-resolution imaging technique that provides direct visualization of the morphology of aggregates, such as fibrils and amorphous structures.[1]

Q3: Can N-methylation be used as a strategy to prevent peptide aggregation?

A3: Yes, paradoxically, N-methylation is often intentionally incorporated into peptide sequences to inhibit aggregation. By replacing a hydrogen atom on the backbone amide with a methyl group, N-methylation disrupts the hydrogen bonding required for the formation of β-sheet structures, which are often precursors to aggregation.[1][2] This strategy can be highly effective, but its success is sequence and context-dependent.

Troubleshooting Guides

Problem 1: Peptide immediately precipitates upon dissolution.

Potential CauseTroubleshooting StepExpected Outcome
Poor Solubility in Aqueous Buffer Attempt to dissolve the peptide in a small volume of an organic solvent (e.g., DMSO, DMF, or acetonitrile) before slowly adding the aqueous buffer to the desired final concentration.The peptide dissolves in the organic solvent and remains in solution upon the addition of the aqueous buffer.
Incorrect pH Adjust the pH of the buffer. Acidic peptides may require a basic buffer for dissolution, while basic peptides may need an acidic buffer.The peptide dissolves as the pH approaches a point where the net charge on the peptide enhances its solubility.
High Peptide Concentration Attempt to dissolve the peptide at a lower concentration.The peptide successfully dissolves, indicating the initial concentration was above its solubility limit.

Problem 2: Peptide solution becomes cloudy or forms a gel over time.

Potential CauseTroubleshooting StepExpected Outcome
Subtle Conformational Changes Leading to Aggregation Screen a variety of buffer conditions, including different pH values and ionic strengths, to identify a condition that stabilizes the monomeric form of the peptide.The peptide remains soluble and does not aggregate over time in the optimized buffer.
Hydrophobic Interactions Introduce excipients such as non-ionic detergents (e.g., Tween 20, Triton X-100) or sugars (e.g., sucrose, trehalose) to the solution to minimize hydrophobic interactions.The rate of aggregation is significantly reduced or eliminated.
Temperature-Induced Aggregation Store the peptide solution at a lower temperature (e.g., 4°C or -20°C) to decrease the rate of aggregation.[1]The peptide solution remains stable for a longer duration at a lower temperature.[1]

Quantitative Data on N-Methylated Peptide Aggregation

The following tables summarize the impact of N-methylation on peptide aggregation and solubility based on published data.

Table 1: Effect of N-Methylation on the Aggregation of α-Synuclein (71-82) Peptide Fragments

Peptide FragmentModificationAggregate Size after 2 Weeks (nm)
asyn(71-76)NoneForms large aggregates
mVTGVTAN-methylated Alanine~10
VTGmVTAN-methylated Valine~10
asyn(77-82)NoneForms large aggregates
VmAQKTVN-methylated Alanine~10
VAQKTmVN-methylated Valine~10
VmAQKTmVDoubly N-methylated~1000

Data adapted from solid-state NMR and DLS studies on α-synuclein aggregation.[3]

Table 2: Solubility of N-Methylated vs. Non-Methylated Peptides

PeptideN-MethylationSolubility
Aβ-peptide analoguesNon-methylatedInsoluble
Poly-N-methylatedIncreased solubility in aqueous solution
Polyglutamine peptidesNon-methylatedProne to aggregation
Side-chain N-methylatedIncreased solubility

This table provides a qualitative summary based on multiple studies.[2][4][5]

Experimental Protocols

Thioflavin T (ThT) Aggregation Assay

This protocol outlines the general steps for monitoring peptide aggregation using Thioflavin T fluorescence.

Materials:

  • Peptide stock solution

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Prepare the peptide samples at the desired concentrations in the assay buffer. Include a buffer-only control.

  • Add ThT from the stock solution to each well to a final concentration of 10-25 µM.

  • Incubate the plate at a specific temperature (e.g., 37°C), with or without shaking, as required for your experiment.

  • Measure the fluorescence intensity at regular intervals using an excitation wavelength of approximately 440-450 nm and an emission wavelength of around 480-490 nm.

  • Plot the fluorescence intensity against time to visualize the aggregation kinetics.

Dynamic Light Scattering (DLS)

This protocol provides a general workflow for analyzing peptide aggregation using DLS.

Materials:

  • Peptide solution

  • Low-volume cuvette

  • DLS instrument

Procedure:

  • Filter the peptide solution through a low-protein-binding 0.02 µm or 0.1 µm filter to remove dust and other particulates.

  • Carefully transfer the filtered sample into a clean, dust-free cuvette, avoiding the introduction of air bubbles.

  • Place the cuvette in the DLS instrument and allow the sample to thermally equilibrate.

  • Set the instrument parameters, including the solvent viscosity and refractive index.

  • Acquire the scattering data. It is recommended to average multiple measurements for a reliable size distribution.

  • Analyze the data to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI). An increase in Rh and PDI over time is indicative of aggregation.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Aggregation Analysis Peptide_Synthesis Peptide Synthesis (with/without N-methylation) Purification Purification (HPLC) Peptide_Synthesis->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization Dissolution Dissolution in Buffer Characterization->Dissolution DLS DLS (Size Distribution) Dissolution->DLS ThT_Assay ThT Assay (Fibril Formation) Dissolution->ThT_Assay TEM TEM (Morphology) Dissolution->TEM SEC SEC (Monomer/Aggregate Ratio) Dissolution->SEC

Caption: General experimental workflow for studying N-methylated peptide aggregation.

troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Aggregation Peptide Aggregation Observed Hydrophobicity Increased Hydrophobicity Aggregation->Hydrophobicity Concentration High Concentration Aggregation->Concentration pH_Ionic Suboptimal pH/ Ionic Strength Aggregation->pH_Ionic Temperature Elevated Temperature Aggregation->Temperature Add_Excipients Add Excipients (e.g., detergents, sugars) Hydrophobicity->Add_Excipients Lower_Concentration Lower Peptide Concentration Concentration->Lower_Concentration Optimize_Buffer Optimize Buffer (pH, salt) pH_Ionic->Optimize_Buffer Lower_Temperature Lower Storage Temperature Temperature->Lower_Temperature

Caption: Troubleshooting logic for addressing peptide aggregation.

References

Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the incomplete deprotection of the 9-fluorenylmethoxycarbonyl (Fmoc) group from N-methylated amino acids. The inherent steric hindrance of the N-methyl group significantly slows down the deprotection kinetics, often leading to deletion sequences and challenging purifications.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete Fmoc deprotection of N-methylated amino acids?

Incomplete Fmoc deprotection of N-methylated amino acids is primarily due to steric hindrance. The presence of the methyl group on the amide nitrogen sterically hinders the approach of the base (e.g., piperidine) to the acidic proton on the fluorenyl group, which is necessary to initiate the deprotection reaction.[1] This leads to significantly slower reaction kinetics compared to their non-methylated counterparts.

Other contributing factors can include:

  • Peptide Aggregation: As the peptide chain elongates, it can form secondary structures or aggregate, further reducing the accessibility of the Fmoc group to the deprotection reagent.

  • Insufficient Reaction Time or Reagent Concentration: Standard deprotection protocols are often not sufficient for these sterically hindered residues.[1]

  • Poor Solvation: Inadequate swelling of the resin or poor solvation of the peptide chain can impede the diffusion of the deprotection reagent.

Q2: How can I detect incomplete Fmoc deprotection of an N-methylated amino acid?

Several analytical methods can be employed to detect incomplete Fmoc removal:

  • UV-Vis Spectrophotometry: The removal of the Fmoc group by piperidine (B6355638) liberates dibenzofulvene (DBF), which forms a piperidine adduct that can be monitored by its UV absorbance at approximately 301-312 nm. A significantly reduced or absent absorbance peak after the deprotection step can indicate incomplete removal. Automated peptide synthesizers often use this method to monitor the completion of the deprotection step.

  • Qualitative Colorimetric Tests:

    • Kaiser Test (Ninhydrin Test): This test detects free primary amines. A negative result (yellow beads) after deprotection of a residue coupled to a primary amine suggests that the Fmoc group on the subsequent N-methylated amino acid was not removed. Note that the Kaiser test will not work on the N-methylated amine itself as it is a secondary amine.[2]

    • Isatin (B1672199) Test: This test is used to detect the presence of secondary amines, such as proline and N-methylated amino acids. A positive result (typically a blue or brown color) indicates a free N-terminal secondary amine.[2]

  • High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): Analysis of a cleaved aliquot of the peptide will show the presence of the desired peptide along with a "deletion sequence" where the N-methylated amino acid and subsequent residues are missing. The mass of the desired peptide will be absent, and a mass corresponding to the peptide truncated at the N-methylated residue will be observed.

Troubleshooting Guide

Issue: HPLC/MS analysis of my crude peptide shows a significant deletion sequence starting from the N-methylated amino acid.

This is a classic sign of incomplete Fmoc deprotection at the N-methylated residue. Follow these steps to troubleshoot the issue:

Experimental Protocols

Protocol 1: Extended Piperidine Deprotection

This protocol is a modification of the standard deprotection procedure with extended reaction times to accommodate the sterically hindered N-methylated amino acid.

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • First Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 20-30 minutes at room temperature.[1]

  • Drain and Wash: Drain the deprotection solution and wash the resin with DMF (2 times).

  • Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for another 20-30 minutes.[1]

  • Final Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure all reagents are removed.

  • Confirmation: Perform an isatin test to confirm the presence of a free secondary amine.

Protocol 2: DBU/Piperidine Deprotection

This protocol utilizes the stronger, non-nucleophilic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to accelerate the deprotection, with a small amount of piperidine to act as a scavenger for the dibenzofulvene (DBF) byproduct.[3]

Caution: DBU is a very strong base and may promote side reactions, such as aspartimide formation if Asp is present in the sequence.[3]

  • Resin Swelling: Swell the peptide-resin in DMF.

  • Deprotection Cocktail: Prepare a deprotection solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.[1]

  • First Deprotection: Add the deprotection cocktail to the resin and agitate for 5-7 minutes.[1]

  • Drain and Wash: Drain the solution and wash the resin with DMF (2 times).

  • Second Deprotection: Repeat the deprotection step with a fresh portion of the DBU/piperidine solution for another 5-7 minutes.[1]

  • Final Wash: Drain the deprotection solution and wash the resin extensively with DMF (at least 7 times) to ensure complete removal of the reagents.[1]

Protocol 3: Microwave-Assisted Deprotection

Microwave energy can be used to accelerate the rate of Fmoc deprotection, particularly for sterically hindered amino acids. This protocol requires a dedicated microwave peptide synthesizer.

  • Resin Swelling: Swell the peptide-resin in DMF inside the reaction vessel of the microwave synthesizer.

  • Microwave Deprotection: Add a solution of 20% piperidine in DMF. Irradiate with microwaves at a set temperature (e.g., 50-75°C) for a short period (e.g., 30-90 seconds).

  • Drain and Wash: Drain the solution and perform an automated wash cycle with DMF.

  • Second Microwave Deprotection: Repeat the microwave-assisted deprotection with fresh reagent.[1]

  • Final Wash: Following the final deprotection cycle, perform the automated washing protocol with DMF.

  • Confirmation: Automated monitoring of the UV absorbance of the effluent for the dibenzofulvene-piperidine adduct can be used to assess the completion of the deprotection.[1]

Quantitative Data Summary

The following table summarizes the relative effectiveness and common conditions for different Fmoc deprotection reagents for N-methylated amino acids.

Deprotection ReagentConcentrationTypical Reaction TimeRelative EfficiencyKey Considerations
Piperidine20% in DMF2 x 20-30 minStandardMay be slow and require extended times.
DBU/Piperidine2% DBU, 2% Piperidine in DMF2 x 5-7 minHighVery fast; risk of side reactions (e.g., aspartimide formation).[1][3]
Piperazine/DBU5% Piperazine, 2% DBU in NMP2 x 5 minHighCan significantly reduce diketopiperazine formation.[4]
4-Methylpiperidine (4-MP)20% in DMFSimilar to PiperidineSimilar to PiperidineAn alternative to piperidine.[5]
Pyrrolidine20% in DMFSimilar to PiperidineSimilar to PiperidineCan be used in less polar solvents.

Visualizations

Side_Reaction_Pathway Diketopiperazine (DKP) Formation Pathway dipeptide_resin H-N(Me)R1-CO-AA2-Resin (Deprotected Dipeptide on Resin) intramolecular_attack Intramolecular Nucleophilic Attack dipeptide_resin->intramolecular_attack Base-catalyzed dkp Diketopiperazine (DKP) (Cyclic Dipeptide) intramolecular_attack->dkp cleaved_resin HO-Resin (Cleaved Resin) intramolecular_attack->cleaved_resin prevention Mitigation Strategies intramolecular_attack->prevention is prevented by dipeptide_coupling Couple pre-formed Fmoc-N(Me)R1-AA2-OH prevention->dipeptide_coupling hindered_resin Use sterically hindered resin (e.g., 2-Chlorotrityl) prevention->hindered_resin milder_base Use milder/alternative base (e.g., Piperazine/DBU) prevention->milder_base

References

Technical Support Center: Purification of Peptides Containing Fmoc-N-Me-Glu(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of peptides incorporating Fmoc-N-Me-Glu(OtBu)-OH.

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing this compound challenging to purify?

A1: The purification of peptides containing N-methylated amino acids, such as this compound, presents several challenges. The N-methylation introduces steric hindrance, which can lead to incomplete coupling during synthesis, resulting in a complex mixture of deletion sequences that are difficult to separate from the target peptide. Furthermore, N-methylated peptides are more prone to aggregation, which can cause poor solubility, low recovery, and peak broadening during chromatography. The presence of the bulky Fmoc and OtBu protecting groups also significantly increases the hydrophobicity of the peptide, which can lead to strong interactions with the stationary phase and result in poor peak shape and resolution.

Q2: What is the recommended primary purification method for these peptides?

A2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most recommended method for purifying synthetic peptides, including those with N-methylated residues.[1] This technique effectively separates peptides from impurities based on their hydrophobicity.

Q3: My HPLC chromatogram shows multiple peaks, but mass spectrometry suggests a pure product. What is happening?

A3: N-methylated peptides often exhibit multiple peaks on an HPLC profile, even when pure.[1] This is typically due to the presence of cis/trans isomers of the amide bond involving the N-methylated residue. The rotation around this bond is restricted, leading to distinct conformations that can be resolved by HPLC. Increasing the column temperature (e.g., to 40-60°C) can often help to coalesce these conformational isomers into a single, sharper peak.[1]

Q4: Can I use Flash Chromatography for purifying peptides with this compound?

A4: Yes, flash chromatography can be a viable and efficient alternative or a preliminary purification step before a final "polishing" by RP-HPLC.[2] It offers the advantage of higher loading capacity and significantly reduced purification time and solvent consumption compared to preparative HPLC.[2][3] However, the resolution may be lower, so it is best suited for removing bulk impurities or for peptides that are not excessively complex.[4]

Q5: What are the best solvents to dissolve my crude peptide in before purification?

A5: Due to the potential for aggregation, dissolving the crude peptide in a strong solvent like neat DMSO or DMF before diluting with the initial HPLC mobile phase is recommended.[1] For very hydrophobic peptides, chaotropic agents like guanidinium (B1211019) chloride can be added to the sample preparation to disrupt aggregation.[1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Recovery of Purified Peptide Aggregation: N-methylated peptides, especially those with additional hydrophobic residues, can aggregate, leading to poor solubility and loss during purification.[1]- Dissolve the crude peptide in a stronger solvent like neat DMSO or DMF before diluting with the initial HPLC mobile phase.[1]- Consider adding chaotropic agents like guanidinium chloride to the sample preparation to disrupt aggregation.[1]
Precipitation on Column: The peptide may be precipitating on the HPLC column due to poor solubility in the mobile phase.[1]- Modify the mobile phase composition. Consider using a different organic modifier or adding a small amount of a stronger solvent. - Decrease the initial aqueous concentration of the gradient.
Poor Peak Shape (Broadening or Tailing) Secondary Interactions with Silica: Residual silanol (B1196071) groups on the stationary phase can interact with the peptide.- Ensure the mobile phase contains an ion-pairing agent like 0.1% TFA.[5] - Consider using a column with end-capping.
Aggregation on the Column: The peptide may be aggregating during the separation process.- Increase the column temperature (e.g., 40-60°C) to disrupt secondary structures.[1] - Decrease the sample load on the column.
Multiple Peaks for a Pure Product Cis/Trans Isomers: Restricted rotation around the N-methylated amide bond can lead to conformational isomers that are resolved by HPLC.[1]- Increase the column temperature to promote interconversion between isomers and sharpen the peak.[1]
Co-elution of Impurities Similar Hydrophobicity: Deletion sequences or other impurities from the synthesis may have very similar retention times to the target peptide.- Optimize the HPLC gradient. A shallower gradient around the elution point of your peptide will improve resolution.[1] - Try a different stationary phase (e.g., C8 instead of C18) or a column with a different selectivity.[1] - Consider a two-step purification strategy, using flash chromatography followed by RP-HPLC.[2]

Data Presentation

Table 1: Comparison of Purification Methods for a 44-Amino Acid Peptide (APH3) [2][3]

Parameter Preparative RP-HPLC High-Performance Flash Chromatography (HPFC)
Crude Peptide Load 150 mg (in 4 injections)150 mg (in 1 injection)
Final Yield 33 mg30 mg
Final Purity >97%>97%
Solvent A Consumption 1777 mL1041 mL
Solvent B Consumption 1514 mL477 mL
Total Purification Time 160 minutes27 minutes

Table 2: Example Yields and Purities from HPFC Purification of Different Peptides [3]

Peptide Final Purity Yield
Penetratin92%66%
GLP-1N98%20%

Experimental Protocols

Protocol 1: Analytical RP-HPLC Method Development

This protocol is a starting point for developing a purification method for your peptide containing this compound.

  • Column: C18, 3.5 µm particle size, 4.6 x 150 mm.[1]

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.[1]

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[1]

  • Flow Rate: 1 mL/min.[6]

  • Detection: 214 nm and 280 nm.[1]

  • Gradient: Start with a broad linear gradient of 5% to 95% Solvent B over 20 minutes to determine the approximate retention time of your peptide.[1]

  • Optimization: Once the retention time is known, optimize the gradient to improve resolution. For example, if the peptide elutes at 40% Solvent B, a shallower gradient of 30% to 50% Solvent B over 20 minutes can be used.[1]

Protocol 2: Preparative RP-HPLC Purification
  • Method Transfer: Scale up the optimized analytical method to a preparative column with the same stationary phase. Adjust the flow rate according to the larger column diameter.[1]

  • Sample Preparation: Dissolve the crude peptide in the minimum amount of a suitable strong solvent (e.g., DMSO or DMF) and then dilute with Mobile Phase A to a concentration that is soluble.[1]

  • Injection: Inject the prepared sample onto the equilibrated preparative column. Avoid overloading the column, as this will lead to poor separation.[1]

  • Fraction Collection: Collect fractions as the peaks elute from the column.[1]

  • Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify those containing the pure peptide.[1][7]

  • Lyophilization: Combine the pure fractions and lyophilize to obtain the final purified peptide.

Mandatory Visualizations

Purification_Workflow General Purification Workflow for Peptides with this compound cluster_synthesis Peptide Synthesis cluster_purification Purification SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide Dissolution Dissolution in Strong Solvent (e.g., DMSO) Crude_Peptide->Dissolution Purification_Step Primary Purification (RP-HPLC or Flash Chromatography) Dissolution->Purification_Step Fraction_Analysis Fraction Analysis (Analytical HPLC & MS) Purification_Step->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_Peptide Pure Peptide Lyophilization->Pure_Peptide

Caption: A general workflow for the purification of peptides containing this compound.

Troubleshooting_Logic Troubleshooting Logic for Poor Purification Outcome cluster_problems Observed Problems cluster_solutions Potential Solutions Start Poor Purification Result Low_Recovery Low Recovery Start->Low_Recovery Broad_Peaks Broad/Tailing Peaks Start->Broad_Peaks Multiple_Peaks Multiple Peaks (Pure MS) Start->Multiple_Peaks Co_elution Co-elution of Impurities Start->Co_elution Solvents Use Stronger Solvents / Chaotropic Agents Low_Recovery->Solvents Temp Increase Column Temperature Broad_Peaks->Temp Gradient Optimize Gradient (Shallow) Broad_Peaks->Gradient Multiple_Peaks->Temp Co_elution->Gradient Stationary_Phase Change Stationary Phase Co_elution->Stationary_Phase Two_Step Two-Step Purification Co_elution->Two_Step

Caption: A decision tree for troubleshooting common issues in the purification of these peptides.

References

Minimizing racemization of Fmoc-N-Me-Glu(OtBu)-OH during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered when minimizing racemization of Fmoc-N-Me-Glu(OtBu)-OH during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a particular concern for this compound?

A1: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid, converting a pure L- or D-enantiomer into a mixture of both. In peptide synthesis, this results in diastereomeric peptide impurities that are often difficult to separate from the target peptide and can possess altered biological activity. This compound is particularly susceptible to racemization due to the steric hindrance imposed by the N-methyl group. This hindrance can slow down the desired coupling reaction, providing a larger window of opportunity for the activated amino acid intermediate to racemize, primarily through the formation of an oxazolone (B7731731) intermediate under basic conditions.[1][2]

Q2: Which step in the synthesis cycle is most prone to causing racemization?

A2: The amino acid activation and coupling step is the primary stage where racemization occurs.[1] The process involves activating the carboxylic acid of this compound, making it susceptible to base-catalyzed abstraction of the α-proton. This can lead to the formation of a planar, achiral enolate or oxazolone intermediate, which upon reprotonation can yield either the original L-amino acid or the undesired D-epimer.[1][3][4]

Q3: I am observing a significant diastereomeric impurity in my crude peptide. What is the most likely cause and how can I fix it?

A3: A diastereomeric impurity strongly suggests that racemization has occurred. The most probable cause is the combination of coupling reagent, base, and reaction conditions used for the incorporation of this compound.

Troubleshooting Steps:

  • Evaluate Your Coupling Reagents: Standard uronium/aminium reagents like HBTU or HCTU can be less effective for sterically hindered N-methylated amino acids and may increase the risk of racemization when strong bases are used.[2] Consider switching to more potent phosphonium (B103445) reagents or specialized coupling agents known to suppress racemization.

  • Change the Base: The choice and amount of base are critical. Strong, non-hindered bases can accelerate racemization. Switch from a commonly used base like N,N-diisopropylethylamine (DIPEA) to a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP).[1]

  • Incorporate Additives: Ensure your coupling cocktail includes an additive known to suppress racemization, such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[5][6] These additives react with the activated amino acid to form an active ester that is more stable and less prone to racemization than the initial activated intermediate.[6][7]

  • Avoid Pre-activation: Prolonged pre-activation times, where the amino acid, coupling reagent, and base are mixed before addition to the resin, can significantly increase racemization.[8] Add the activated amino acid solution to the resin immediately after it is prepared.

  • Control the Temperature: If using microwave-assisted SPPS, high temperatures can accelerate racemization. Lowering the coupling temperature is an effective strategy to limit this side reaction.

Q4: How do different coupling reagents compare in terms of minimizing racemization for difficult residues?

A4: The choice of coupling reagent is a key factor in controlling racemization. While specific comparative data for this compound is not extensively published, the general hierarchy of performance for racemization-prone amino acids can be used as a guide. Carbodiimide-based methods combined with additives like Oxyma or HOAt are generally considered very effective at suppressing racemization.

Data Presentation

Table 1: Representative Racemization Levels for Challenging Couplings with Various Reagents

Disclaimer: The following data is compiled from studies on various racemization-prone amino acids (e.g., Phenylglycine, Cysteine, and during fragment coupling) and is intended to be illustrative. Actual racemization levels for this compound may vary depending on the specific sequence, base, solvent, and temperature.

Coupling Reagent/Additive% D-Isomer (Epimerization)Reference Amino Acid/SystemNotes
DIC/HOBt~5-18%Z-Phg-Pro-NH₂ / Fmoc-Phe-Ser(OtBu)-OHHOBt is a classic additive, but more effective options are available.[6]
DIC/HOAt~1-6%Z-Phg-Pro-NH₂ / Fmoc-Phe-Ser(OtBu)-OHHOAt is generally superior to HOBt in suppressing racemization.[6]
DIC/OxymaPure< 1%Z-Phg-Pro-NH₂Oxyma-based reagents are highly effective and are not explosive like triazoles.[6][9]
HATU/DIPEAVariable (can be high)General SPPSRacemization is highly dependent on pre-activation time and base strength.[2][8]
HBTU/DIPEAVariable (can be high)General SPPSSimilar to HATU, conditions must be carefully controlled.[2]
COMU/DIPEA~2-4%Z-Phe-Val-Pro-NH₂An Oxyma-based uronium salt, generally shows lower racemization than HBTU/HATU.[9]
PyAOP/DIPEALowN-methyl amino acid couplingPhosphonium salt reagents are often recommended for difficult couplings.[10]

Experimental Protocols

Protocol 1: Chiral HPLC Analysis for Enantiomeric Purity

This protocol outlines a general method for determining the percentage of D-isomer formation after cleaving a test peptide from the resin. The peptide is first hydrolyzed to its constituent amino acids, which are then derivatized with a chiral reagent (e.g., Marfey's reagent, FDAA) to form diastereomers that can be separated and quantified using standard reverse-phase HPLC.

1. Peptide Hydrolysis: a. Place a dried sample of the cleaved and deprotected crude peptide (approx. 1 mg) into a hydrolysis tube. b. Add 500 µL of 6 M HCl. c. Seal the tube under vacuum or flush with nitrogen. d. Heat at 110°C for 24 hours. e. After cooling, open the tube and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.

2. Derivatization with Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA): a. Reconstitute the dried hydrolysate in 100 µL of 1 M NaHCO₃. b. Add 200 µL of a 1% (w/v) solution of FDAA in acetone (B3395972). c. Incubate the mixture at 40°C for 1 hour in the dark. d. Cool the reaction mixture to room temperature and neutralize by adding 100 µL of 1 M HCl. e. Evaporate the acetone and dilute the sample with mobile phase for HPLC analysis.

3. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
  • Mobile Phase B: 0.1% TFA in Acetonitrile.
  • Gradient: A linear gradient appropriate for separating the derivatized amino acids (e.g., 10% to 60% B over 30 minutes).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 340 nm.

4. Data Analysis: a. Identify the peaks corresponding to the L-L and L-D diastereomers of the derivatized N-Me-Glu. This requires running a standard of racemic this compound that has been subjected to the same hydrolysis and derivatization procedure. b. Integrate the peak areas for both diastereomers. c. Calculate the percentage of racemization (% D-Isomer) using the formula: % D-Isomer = [Area(L-D) / (Area(L-L) + Area(L-D))] x 100

Protocol 2: NMR Spectroscopy for Racemization Quantification

This method is used on the purified peptide and relies on the fact that diastereomers will have distinct chemical shifts in an NMR spectrum. It is most effective when the racemized residue is adjacent to another chiral center, creating a clear diastereomeric environment.

1. Sample Preparation: a. Dissolve a sufficient amount of the purified peptide (typically 1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN, or CDCl₃) to achieve a concentration of at least 1 mM.[11] b. Transfer the solution to a high-quality NMR tube.

2. NMR Data Acquisition: a. Acquire a high-resolution 1D ¹H NMR spectrum. A higher field strength (≥400 MHz) is recommended to achieve better signal dispersion. b. Ensure a sufficient number of scans are acquired to achieve a high signal-to-noise ratio, which is crucial for accurately integrating minor peaks from the diastereomeric impurity.

3. Spectral Analysis: a. Identify a well-resolved proton signal for the N-Me-Glu residue that shows splitting or a separate peak due to the presence of the D-epimer. The N-methyl singlet or the α-proton are often good candidates. b. It may be necessary to acquire 2D NMR spectra (e.g., COSY, TOCSY, NOESY) to unambiguously assign the proton signals for both the desired peptide and the diastereomeric impurity.[11][12] c. Integrate the area of the signal corresponding to the desired L-isomer (A_L) and the signal for the undesired D-isomer (A_D).[13]

4. Quantification: a. Calculate the percentage of racemization using the formula: % Racemization = [A_D / (A_L + A_D)] x 100

Mandatory Visualizations

racemization_mechanism cluster_activation Amino Acid Activation cluster_racemization_path Racemization Pathway cluster_outcome Coupling Outcome L_AA Fmoc-N(Me)-L-Glu(OtBu)-OH Activated_Ester Activated Intermediate (e.g., O-acylisourea, HOBt-ester) L_AA->Activated_Ester Coupling Reagent Oxazolone Planar Oxazolone Intermediate (Achiral) Activated_Ester->Oxazolone Base (e.g., DIPEA) -H⁺ (α-proton abstraction) Peptide_L Desired Peptide (L-N-Me-Glu) Activated_Ester->Peptide_L Coupling to Peptide-Resin (Fast) Oxazolone->Peptide_L +H⁺ / Coupling Peptide_D Diastereomeric Impurity (D-N-Me-Glu) Oxazolone->Peptide_D +H⁺ / Coupling

Caption: Mechanism of racemization via oxazolone formation during peptide coupling.

troubleshooting_workflow Start Diastereomeric Impurity Detected (Racemization Suspected) Check_Reagents Step 1: Evaluate Coupling Cocktail Start->Check_Reagents Change_Base Use weaker/hindered base? (NMM, Collidine) Check_Reagents->Change_Base Change_Reagent Use low-racemization reagent? (e.g., DIC/Oxyma) Change_Base->Change_Reagent No Check_Conditions Step 2: Optimize Reaction Conditions Change_Base->Check_Conditions Yes Change_Reagent->Check_Conditions Yes Preactivation Avoid pre-activation? Check_Conditions->Preactivation Temperature Lower coupling temp? Preactivation->Temperature Yes Analysis Step 3: Re-analyze Purity Temperature->Analysis Yes Success Racemization Minimized Analysis->Success Purity OK Failure Problem Persists: Consider alternative strategy (e.g., different protecting group) Analysis->Failure Purity Not OK

References

Technical Support Center: Improving Solubility of Hydrophobic Peptides with N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with hydrophobic peptides, particularly those incorporating N-methylated amino acids to enhance solubility.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My hydrophobic peptide is insoluble in aqueous buffers. How can N-methylation help?

A1: Hydrophobic peptides tend to aggregate in aqueous solutions to minimize the exposure of their nonpolar residues to water. This aggregation is often driven by the formation of intermolecular hydrogen bonds, leading to the formation of β-sheet structures and subsequent precipitation. N-methylation, the substitution of a methyl group onto the amide nitrogen of the peptide backbone, can disrupt this process. By replacing a hydrogen atom involved in hydrogen bonding with a methyl group, N-methylation sterically hinders the formation of the regular hydrogen bond networks required for β-sheet formation and aggregation.[1][2][3] This disruption can lead to a significant increase in the solubility of the peptide in aqueous buffers.

Q2: I've synthesized an N-methylated version of my hydrophobic peptide, but it's still showing poor solubility. What could be the issue?

A2: While N-methylation is a powerful tool, it's not always a guaranteed solution for insolubility. Several factors could be at play:

  • Increased Hydrophobicity: The addition of methyl groups increases the overall hydrophobicity of the peptide. If the parent peptide is extremely hydrophobic, the slight increase in hydrophobicity from N-methylation might counteract the benefits of disrupting aggregation, especially if only a single N-methylation was introduced.[4]

  • Incorrect pH: Peptides have an isoelectric point (pI) at which they have a net neutral charge and are often least soluble. Ensure the pH of your buffer is at least 2 units away from the peptide's pI to maximize its charge and improve solubility.[5]

  • Incomplete Dissolution: The kinetics of dissolving lyophilized peptides can be slow. Ensure you are using appropriate techniques such as vortexing and sonication to aid dissolution.[6]

  • Presence of Pre-existing Aggregates: The lyophilized peptide powder may already contain aggregated species. It is often recommended to first dissolve the peptide in a strong organic solvent like hexafluoroisopropanol (HFIP) or dimethyl sulfoxide (B87167) (DMSO) to break up these aggregates before dilution into your aqueous buffer.[7][8]

Q3: My N-methylated peptide dissolves in an organic solvent like DMSO, but precipitates when I dilute it into my aqueous buffer. What should I do?

A3: This is a common issue when working with hydrophobic peptides. Here are some troubleshooting steps:

  • Slow, Dropwise Addition: Add the concentrated peptide-organic solvent stock solution to the aqueous buffer very slowly, drop-by-drop, while vigorously vortexing the buffer. This prevents localized high concentrations of the peptide that can lead to immediate precipitation.[5]

  • Lower the Final Concentration: You may be exceeding the solubility limit of the peptide in the final buffer composition. Try preparing a more dilute final solution.

  • Optimize the Co-solvent Concentration: If your experimental assay allows, you may need to retain a small percentage of the organic co-solvent in your final solution to maintain solubility. Always check the tolerance of your assay to the specific organic solvent.

  • Use of Excipients: Consider adding solubility-enhancing excipients to your buffer, such as non-ionic detergents (e.g., Tween-20) or sugars (e.g., sucrose), which can help to shield the hydrophobic regions of the peptide and prevent aggregation.[4]

Q4: How can I quantitatively measure the improvement in solubility of my N-methylated peptide compared to the parent peptide?

A4: A common and reliable method is to perform a comparative solubility assay using High-Performance Liquid Chromatography (HPLC). This involves preparing saturated solutions of both the parent and N-methylated peptides, separating the soluble fraction from any undissolved material by centrifugation or filtration, and then quantifying the concentration of the soluble peptide in the supernatant/filtrate using a calibrated HPLC method. A detailed protocol for this is provided in the "Experimental Protocols" section below. Another method that can be used for a more qualitative or high-throughput assessment is a nephelometry-based turbidity assay, which measures the scattering of light by undissolved particles.[9][10]

Data Presentation

The following table provides illustrative quantitative data on the solubility improvement of a model hydrophobic peptide, Amyloid Beta (1-42), upon N-methylation at a single residue. Actual solubility values are highly sequence and condition-dependent and should be determined experimentally.

PeptideModificationSolvent/BufferTemperature (°C)Solubility (µg/mL)Fold Improvement
Aβ(1-42)NonePBS (pH 7.4)25~1-5[11]-
N-Me-Aβ(1-42)N-methylation at Gly37PBS (pH 7.4)25>50 (Estimated)>10x
Aβ(1-42)None0.1% NH4OH25~1000[8]-
N-Me-Aβ(1-42)N-methylation at Gly370.1% NH4OH25>1000 (Fully Soluble)>1x

Note: The solubility of Aβ(1-42) is notoriously difficult to measure due to its high propensity for aggregation. The values presented are based on reported observations and are for illustrative purposes. N-methylated versions of Aβ peptides have been shown to be significantly more soluble and resistant to aggregation.[2]

Mandatory Visualization

Mechanism of Solubility Enhancement by N-Methylation

G cluster_0 Unmodified Hydrophobic Peptide cluster_1 N-Methylated Hydrophobic Peptide Peptide1 Peptide Chain 1 -CO-NH- Aggregation β-Sheet Aggregation Peptide1->Aggregation Intermolecular H-Bonding Peptide2 Peptide Chain 2 -CO-NH- Peptide2->Aggregation Insoluble Insoluble Precipitate Aggregation->Insoluble NMe_Peptide1 N-Me Peptide Chain 1 -CO-N(CH3)- Soluble Soluble Monomers NMe_Peptide1->Soluble Disrupted H-Bonding NMe_Peptide2 N-Me Peptide Chain 2 -CO-N(CH3)- NMe_Peptide2->Soluble

Caption: N-methylation disrupts intermolecular hydrogen bonding, preventing aggregation and improving solubility.

Experimental Workflow for Comparative Solubility Assay

G start Start: Lyophilized Peptides (Parent and N-Methylated) prepare_stock Prepare Concentrated Stock Solutions in Organic Solvent (e.g., 10 mg/mL in DMSO) start->prepare_stock prepare_slurries Add Excess Peptide to Aqueous Buffer (e.g., PBS pH 7.4) to create a slurry prepare_stock->prepare_slurries prepare_standards Prepare Calibration Standards for Each Peptide (Known Concentrations) prepare_stock->prepare_standards equilibrate Equilibrate Slurries (e.g., 24h at 25°C with shaking) prepare_slurries->equilibrate separate Separate Soluble and Insoluble Fractions (Centrifugation at 14,000 x g for 30 min) equilibrate->separate collect_supernatant Collect Supernatant (Soluble Peptide Fraction) separate->collect_supernatant hplc_analysis HPLC Analysis collect_supernatant->hplc_analysis prepare_standards->hplc_analysis quantify Quantify Soluble Peptide Concentration against Calibration Curve hplc_analysis->quantify compare Compare Solubilities (µg/mL or µM) quantify->compare end End: Comparative Solubility Data compare->end

Caption: Workflow for determining and comparing the solubility of parent and N-methylated peptides via HPLC.

Experimental Protocols

Protocol 1: Comparative Aqueous Solubility Assessment of a Hydrophobic Peptide and its N-Methylated Analog using HPLC

Objective: To quantitatively determine and compare the aqueous solubility of a parent hydrophobic peptide and its N-methylated analog in a physiologically relevant buffer.

Materials:

  • Lyophilized parent hydrophobic peptide

  • Lyophilized N-methylated hydrophobic peptide

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microcentrifuge tubes (1.5 mL)

  • Benchtop microcentrifuge

  • Vortex mixer

  • Sonicator bath

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water, HPLC grade

  • Mobile Phase B: 0.1% TFA in acetonitrile, HPLC grade

Procedure:

  • Preparation of Peptide Stock Solutions for Calibration Standards: a. Accurately weigh approximately 1 mg of the parent peptide and dissolve it in a known volume of DMSO to create a stock solution of approximately 1 mg/mL. Vortex and sonicate briefly to ensure complete dissolution. b. Repeat step 1a for the N-methylated peptide. c. From these stock solutions, prepare a series of calibration standards by serial dilution into Mobile Phase A (e.g., 100, 50, 25, 12.5, 6.25, and 3.125 µg/mL).

  • Preparation of Saturated Solutions (Slurries): a. Add an excess amount of the lyophilized parent peptide (e.g., ~2 mg) to a 1.5 mL microcentrifuge tube containing 1 mL of PBS (pH 7.4). The goal is to have undissolved solid material present. b. Repeat step 2a for the N-methylated peptide in a separate tube. c. Cap the tubes securely and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24 hours to allow the solutions to reach equilibrium.

  • Separation of Soluble Fraction: a. After equilibration, centrifuge the tubes at high speed (e.g., 14,000 x g) for 30 minutes at 25°C to pellet the undissolved peptide. b. Carefully collect the supernatant from each tube without disturbing the pellet. This supernatant represents the saturated solution of the soluble peptide.

  • HPLC Analysis: [9][12] a. Set up the HPLC system with the C18 column. Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B. b. Set the UV detector to a wavelength where the peptide bond absorbs (typically 214 or 220 nm).[12] c. Inject a known volume (e.g., 20 µL) of each calibration standard and run a suitable gradient to elute the peptide (e.g., 5% to 95% Mobile Phase B over 20 minutes). d. Generate a calibration curve by plotting the peak area of the peptide against the known concentration of the standards. e. Inject the same volume of the supernatants collected in step 3b. It may be necessary to dilute the supernatant from the N-methylated peptide if its concentration is above the linear range of the calibration curve. f. Record the peak areas for the peptides in the supernatant samples.

  • Data Analysis: a. Using the calibration curve, determine the concentration of the soluble peptide in each supernatant sample. b. If any samples were diluted prior to injection, multiply the calculated concentration by the dilution factor to obtain the final solubility value. c. Compare the determined solubility values (in µg/mL or µM) for the parent and N-methylated peptides.

References

Addressing challenges in the synthesis of long peptide chains

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the synthesis of long peptide chains.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing long peptide chains (>30 amino acids)?

A1: The synthesis of long peptides is primarily hampered by issues that accumulate over numerous cycles. The most significant challenges include:

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (like β-sheets) and aggregate on the solid support. This aggregation can block reactive sites, leading to incomplete reactions.[1][2] Hydrophobic sequences are particularly prone to aggregation.[3]

  • Incomplete Reactions: Both the deprotection of the N-terminal Fmoc group and the subsequent amino acid coupling may not go to completion in every cycle.[4] This results in a heterogeneous mixture of the target peptide along with deletion and truncated sequences.

  • Side Reactions: Over the course of many reaction cycles, the cumulative effect of side reactions such as racemization, aspartimide formation, and oxidation can significantly reduce the purity of the final product.[5][6]

  • Purification Difficulties: The crude product of a long peptide synthesis is often a complex mixture of closely related sequences, making purification by techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) challenging.[7][8]

Q2: How can I predict if a peptide sequence will be difficult to synthesize?

A2: While it is difficult to predict with absolute certainty, several factors can indicate a potentially "difficult sequence":

  • High Hydrophobicity: Sequences rich in hydrophobic amino acids (e.g., Val, Ile, Leu, Phe) are more likely to aggregate.[9]

  • β-branched Amino Acids: Residues like Valine and Isoleucine can sterically hinder coupling reactions.

  • Repetitive Sequences: Long stretches of the same amino acid can lead to aggregation.

  • Sequence Prediction Tools: Several online tools can predict aggregation-prone regions within a peptide sequence based on its physicochemical properties.

Q3: What is the maximum length of a peptide that can be synthesized using SPPS?

A3: While peptides of up to 60 amino acids are routinely synthesized, and sequences exceeding 100 amino acids have been achieved, the practical limit depends heavily on the sequence itself.[10] As the peptide length increases, the cumulative probability of incomplete reactions and side reactions leads to a significant decrease in the yield and purity of the target peptide.[7] For very long peptides, a combination of SPPS for shorter fragments followed by chemical ligation is often a more effective strategy.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during long peptide synthesis.

Issue 1: Low Yield of the Crude Peptide

Symptoms:

  • The total mass of the crude peptide recovered after cleavage is significantly lower than the theoretical yield.

  • Mass spectrometry analysis of the crude product shows a complex mixture with the target peptide as a minor component.

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete Deprotection Extend the Fmoc deprotection time or perform a second deprotection step. Ensure the piperidine (B6355638) solution is fresh.[9]
Incomplete Coupling Use a more efficient coupling reagent (e.g., HATU, HCTU). Perform a double coupling for difficult residues. Increase the reaction temperature or use microwave assistance.[5][11]
Peptide Aggregation See the detailed guide on "Addressing Peptide Aggregation" below.
Premature Cleavage For acid-labile resins, ensure that no acidic conditions are inadvertently introduced during washes or other steps.
Steric Hindrance For bulky amino acids, use a longer coupling time and a more potent coupling reagent. Double coupling is often necessary.
Issue 2: Poor Purity of the Crude Peptide

Symptoms:

  • RP-HPLC analysis of the crude product shows multiple peaks, with the main product peak being relatively small.

  • Mass spectrometry reveals the presence of numerous deletion sequences (missing one or more amino acids) and truncated sequences.

Possible Causes and Solutions:

CauseRecommended Solution
Peptide Aggregation This is a primary cause of poor purity in long peptide synthesis. Implement strategies to disrupt aggregation as detailed below.
Side Reactions Racemization: Use additives like HOBt or Oxyma with carbodiimide (B86325) coupling reagents. For sensitive amino acids like His and Cys, consider milder activation methods or lower temperatures. Aspartimide Formation: For Asp-containing peptides, especially Asp-Gly or Asp-Ser sequences, add HOBt to the piperidine deprotection solution or use a protecting group on the Asp side chain that is less prone to this side reaction.
Inefficient Scavenging during Cleavage Use an appropriate scavenger cocktail during TFA cleavage to prevent re-attachment of protecting groups to sensitive residues like Trp, Met, and Tyr.[5]
Oxidation of Methionine Add a reducing agent like dithiothreitol (B142953) (DTT) to the cleavage cocktail.

In-Depth Guide: Addressing Peptide Aggregation

Peptide aggregation is the most significant hurdle in the synthesis of long peptide chains. The formation of stable secondary structures on the resin prevents reagents from accessing the growing peptide chain, leading to failed synthesis.[1][2]

Strategies to Mitigate Peptide Aggregation:

1. Modification of Synthesis Conditions:

  • Solvent Choice: While DMF is the most common solvent, for difficult sequences, switching to or using mixtures with N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) can improve solvation and disrupt aggregation.[3][12] A "magic mixture" of DCM, DMF, and NMP (1:1:1) has been shown to be effective for some hydrophobic peptides.[3]

  • Elevated Temperature: Increasing the reaction temperature can disrupt hydrogen bonds and improve reaction kinetics.[4][13]

  • Microwave-Assisted Synthesis: Microwave energy provides rapid and uniform heating, which can significantly reduce aggregation and shorten reaction times for both coupling and deprotection steps.[14]

  • Chaotropic Salts: Adding chaotropic salts like LiCl or NaClO₄ to the washing or coupling solutions can help to break up secondary structures.[4]

Quantitative Comparison of Synthesis Strategies for a Difficult 82-residue Peptide

StrategyTotal Synthesis TimeCrude YieldRecovery after Purification
Standard Synthesis162 hours9.98%-
Microwave-Assisted37.8 hours13.06%12.67%

2. Backbone Modifications:

  • Pseudoproline Dipeptides: These are dipeptides where a Ser or Thr residue is reversibly protected to form a proline-like oxazolidine (B1195125) ring. This introduces a "kink" in the peptide backbone, effectively disrupting the formation of β-sheets. The native Ser or Thr residue is regenerated during the final TFA cleavage.

  • Backbone-Protected Amino Acids: Using derivatives with protecting groups on the backbone amide nitrogen, such as 2-hydroxy-4-methoxybenzyl (Hmb), can physically prevent the hydrogen bonding that leads to aggregation.

Impact of Pseudoproline Dipeptides on the Synthesis of a Difficult Peptide

Synthesis ConditionMain Product
Standard SynthesisComplex mixture of truncated peptides
With Pseudoproline DipeptideDesired product in excellent yield

3. Solid Support Modification:

  • Low-Loading Resins: Using resins with a lower substitution level increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.[4]

  • High-Swelling Resins: Resins like PEG-based resins (e.g., ChemMatrix, TentaGel) swell to a greater extent in organic solvents, which can improve the solvation of the growing peptide chain.[4]

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Amino Acid Coupling (HBTU/DIPEA)
  • Resin Preparation: After the deprotection of the N-terminal Fmoc group, wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (4 equivalents) and HBTU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 1 min) to remove excess reagents.

  • Monitoring (Optional): Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue beads), a second coupling may be necessary.

Protocol 2: Fmoc Deprotection
  • Initial Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the peptide-resin. Agitate for 3-5 minutes and then drain the solution.

  • Main Deprotection: Add a fresh 20% piperidine/DMF solution and agitate for 10-15 minutes.[4]

  • Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene byproduct.

Protocol 3: TFA Cleavage and Peptide Precipitation

Caution: Trifluoroacetic acid (TFA) is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Resin Preparation: Wash the dried peptide-resin with dichloromethane (B109758) (DCM) (3 x 1 min).

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common mixture ("Reagent K") is TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5). For most peptides, a simpler cocktail of TFA/TIS/water (95:2.5:2.5) is sufficient.[5]

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers. Dry the peptide pellet under vacuum.[12]

Visualizations

SPPS_Workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Activated AA + DIPEA) wash1->coupling wash2 DMF Wash coupling->wash2 repeat Repeat for each Amino Acid wash2->repeat repeat->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final Amino Acid cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end Pure Peptide purification->end

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Workflow cluster_analysis Analysis cluster_troubleshooting Troubleshooting start Low Yield or Purity? hplc Analyze Crude by RP-HPLC start->hplc ms Analyze Crude by Mass Spec start->ms aggregation Suspect Aggregation? (Hydrophobic/Long Sequence) ms->aggregation incomplete_coupling Incomplete Coupling? (Deletion Sequences) ms->incomplete_coupling side_reactions Side Reactions? (Unexpected Masses) ms->side_reactions aggregation->incomplete_coupling No agg_solutions Use Pseudoprolines Microwave Synthesis Chaotropic Salts NMP/DMSO Solvents aggregation->agg_solutions Yes incomplete_coupling->side_reactions No coupling_solutions Double Couple Use HATU/HCTU Increase Temperature incomplete_coupling->coupling_solutions Yes side_reaction_solutions Optimize Scavengers Use HOBt/Oxyma Check Reagent Purity side_reactions->side_reaction_solutions Yes resynthesize Re-synthesize with Optimized Protocol agg_solutions->resynthesize coupling_solutions->resynthesize side_reaction_solutions->resynthesize

References

Technical Support Center: N-Methylated Peptide Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the common challenges associated with the cleavage of N-methylated peptides from solid-phase resins.

Frequently Asked Questions (FAQs)

Q1: Does the presence of N-methylation require special cleavage cocktails?

In most cases, standard cleavage cocktails used for non-methylated peptides, which are typically comprised of Trifluoroacetic Acid (TFA), are also effective for peptides containing N-methylated residues. The N-methyl group generally does not interfere with cleavage from the resin or the removal of most common side-chain protecting groups. However, specific side reactions can be more prevalent in N-methylated peptides, potentially requiring adjustments to the cleavage protocol.

Q2: What are the most common side reactions observed during the cleavage of N-methylated peptides?

A significant and specific side reaction is the cleavage of an N-terminal acetylated N-methylated amino acid from the rest of the peptide sequence during acidic cleavage.[1] Other potential side reactions include fragmentation between consecutive N-methylated amino acids and the formation of diketopiperazines.[1] Additionally, as with standard peptide cleavage, reactive cationic species generated during the process can lead to modification of sensitive amino acid residues like Tryptophan (Trp), Methionine (Met), Tyrosine (Tyr), and Cysteine (Cys) if appropriate scavengers are not used.

Q3: How can I tell if the cleavage reaction is incomplete?

Incomplete cleavage often results in a low yield of the desired peptide. When analyzing the crude product by High-Performance Liquid Chromatography (HPLC), the presence of peaks corresponding to partially protected peptide species (with a higher mass than the expected product) can indicate an incomplete reaction.

Q4: What is the recommended duration for the cleavage of N-methylated peptides?

A general guideline for cleavage is 1 to 4 hours at room temperature. However, the optimal time can vary depending on the peptide sequence and the protecting groups used. For instance, peptides with multiple arginine residues protected with Pbf or Pmc groups may require longer deprotection times. It is always recommended to perform a small-scale trial cleavage and analyze the product by HPLC to determine the optimal time for a specific peptide.

Troubleshooting Guides

Issue 1: Low Yield of the Target N-Methylated Peptide

Possible Causes:

  • Incomplete Cleavage: The cleavage time may be insufficient, or the cleavage cocktail may not be strong enough.

  • Side Reactions: Deletion of the N-terminal acetylated N-methylated residue or other fragmentation reactions can reduce the yield of the full-length peptide.

  • Precipitation Issues: The peptide may not have fully precipitated from the cleavage mixture.

Solutions:

  • Optimize Cleavage Time: Perform a time-course experiment (e.g., 1, 2, 4, and 6 hours) on a small scale to determine the optimal cleavage duration.

  • Adjust Cleavage Cocktail: For difficult sequences, a stronger cleavage cocktail or a different combination of scavengers may be necessary. Refer to the Cleavage Cocktail Composition table below.

  • Modify N-terminus: If N-terminal deletion is the primary issue, consider replacing the N-terminal acetyl group with a different acyl group or a heteroatom-containing group like methoxycarbonyl, which has been shown to prevent this side reaction.[2]

  • Ensure Complete Precipitation: After cleavage, ensure the peptide is fully precipitated by adding a sufficient volume of cold diethyl ether and allowing adequate time for precipitation, potentially overnight at 4°C.

Issue 2: Presence of Deletion Products in the Crude Mixture

Possible Cause:

A major cause of deletion products is the acid-catalyzed cleavage of an N-terminal acetylated N-methylated amino acid. The acetyl group is believed to play a crucial role in this side reaction.[2]

Solutions:

  • Modify N-Terminal Functionality: Replacing the N-terminal acetyl group can prevent this side reaction. Studies have shown that analogs without the N-terminal acetyl group or with it replaced by a methoxycarbonyl group do not exhibit this deletion.[2]

  • Alter Cleavage Conditions: The extent of this side reaction is influenced by the cleavage conditions. Lowering the temperature and reducing the cleavage time can minimize the formation of the deletion product, although this may also impact the efficiency of removing some side-chain protecting groups.[2]

Data Presentation

Table 1: Impact of Cleavage Conditions on the Yield of [NMePhe1]arodyn and its Deletion Product

The following table summarizes the results from a study on the cleavage of an acetylated N-methylated peptide analog, [NMePhe1]arodyn, under various conditions at 4°C. The data illustrates the percentage of the desired peptide versus the major deletion product, arodyn(2-11).

Cleavage ReagentCleavage Time (hours)Desired Peptide (%)Deletion Product (%)
Reagent B1811
Reagent B21122
Reagent B31229
Reagent B41435
95% TFA / 5% Water1811
95% TFA / 5% Water21122
95% TFA / 5% Water31430
95% TFA / 5% Water41535
100% TFA147
100% TFA2713
100% TFA3918
100% TFA41022

*Reagent B: TFA:phenol:water:triisopropylsilane (TIPS) = 88:5:5:2

Data adapted from Bennett et al., J. Pept. Res., 2005, 65, 322.[2]

Table 2: Common Cleavage Cocktails for Solid-Phase Peptide Synthesis

The choice of cleavage cocktail depends on the amino acid composition of the peptide.

Reagent NameCompositionApplication Notes
TFA/TIS/H₂O 95% TFA, 2.5% TIS, 2.5% H₂OA good general-purpose, low-odor cocktail for peptides without sensitive residues like Cys, Met, or Trp.
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTA "universal" cocktail effective for most peptides, including those with sensitive residues. Note that it has a strong odor.
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TISAn "odorless" alternative to Reagent K, particularly useful when the peptide contains trityl-based protecting groups.
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisoleRecommended for peptides containing arginine residues with sulfonyl protecting groups and for tryptophan-containing peptides to minimize reattachment to the resin.

Experimental Protocols

General Protocol for Peptide Cleavage from Resin
  • Resin Preparation:

    • Following synthesis, ensure the N-terminal Fmoc group is removed.

    • Thoroughly wash the peptide-resin with dichloromethane (B109758) (DCM) to remove any residual dimethylformamide (DMF).

    • Dry the resin under a high vacuum for at least 4 hours, or preferably overnight, over KOH.

  • Cleavage Reaction:

    • Place the dry peptide-resin in a suitable reaction vessel.

    • Add the appropriate cleavage cocktail (approximately 10 mL per gram of resin).

    • Allow the suspension to stand at room temperature for the predetermined time (typically 1-4 hours) with occasional swirling.

  • Peptide Precipitation:

    • Filter the resin from the cleavage mixture.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and add the solution dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.

  • Peptide Isolation:

    • Collect the precipitated peptide by centrifugation or filtration.

    • Wash the peptide pellet with cold ether multiple times to remove scavengers and other small molecules.

    • Dry the crude peptide under vacuum.

  • Analysis:

    • Analyze the crude peptide using HPLC and Mass Spectrometry to confirm its identity and purity.

Visualizations

Cleavage_Workflow Resin Dry Peptide-Resin Cleavage Add Cleavage Cocktail (e.g., TFA-based) 1-4 hours, RT Resin->Cleavage Filtration Filter to Remove Resin Cleavage->Filtration Precipitation Precipitate Peptide in Cold Ether Filtration->Precipitation Isolation Isolate by Centrifugation/ Filtration and Wash Precipitation->Isolation Drying Dry Crude Peptide Isolation->Drying Analysis Analyze by HPLC/ Mass Spectrometry Drying->Analysis

Caption: General experimental workflow for peptide cleavage from resin.

N_Terminal_Deletion_Mechanism start N-acetyl-N-Me-AA-Peptide-Resin intermediate Oxazolonium Intermediate Formation start->intermediate Acidic Cleavage (TFA) products Deletion Product (Peptide-Resin) + N-acetyl-N-Me-AA intermediate->products Hydrolysis

Caption: Proposed mechanism for N-terminal deletion side reaction.

References

Validation & Comparative

A Comparative Guide to Fmoc-N-Me-Glu(OtBu)-OH and Fmoc-Glu(OtBu)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis, the strategic selection of amino acid derivatives is paramount to achieving desired peptide properties and synthetic success. This guide provides a comprehensive comparison of two such derivatives: the N-methylated Fmoc-N-Me-Glu(OtBu)-OH and its non-methylated counterpart, Fmoc-Glu(OtBu)-OH. This comparison is intended to assist researchers in making informed decisions for their solid-phase peptide synthesis (SPPS) strategies, particularly in the development of peptide-based therapeutics.

Executive Summary

N-methylation of amino acids is a key modification in medicinal chemistry to enhance the pharmacokinetic properties of peptides, including metabolic stability and cell permeability. However, the introduction of an N-methyl group on the glutamic acid residue, as in this compound, presents distinct challenges during peptide synthesis compared to the standard Fmoc-Glu(OtBu)-OH. The primary trade-offs involve a decrease in coupling efficiency and an increased risk of racemization for the N-methylated version, necessitating optimized protocols and more potent coupling reagents.

Physicochemical Properties

A summary of the key physicochemical properties of both compounds is presented below. These properties influence their handling, solubility, and reactivity in SPPS.

PropertyThis compoundFmoc-Glu(OtBu)-OH
Molecular Formula C₂₅H₂₉NO₆C₂₄H₂₇NO₆
Molecular Weight 439.50 g/mol 425.47 g/mol
Appearance White to off-white solid/powderWhite to off-white powder
Solubility Soluble in DMSO and DMFSoluble in DMF

Performance in Peptide Synthesis: A Comparative Analysis

The presence of a methyl group on the alpha-amino nitrogen of glutamic acid significantly alters its reactivity and behavior in SPPS.

Coupling Efficiency

Fmoc-Glu(OtBu)-OH: As a standard amino acid derivative, Fmoc-Glu(OtBu)-OH generally exhibits high coupling efficiency under standard SPPS conditions. Common coupling reagents such as HBTU, HCTU, and DIC/HOBt are typically sufficient to achieve near-quantitative coupling.

This compound: The N-methyl group introduces significant steric hindrance around the secondary amine, which is less nucleophilic than the primary amine of its non-methylated counterpart. This steric bulk impedes the approach of the activated carboxyl group of the incoming amino acid, leading to slower reaction kinetics and often incomplete coupling. To overcome this challenge, more potent and reactive coupling reagents are required. Guanidinium and phosphonium (B103445) salt-based reagents are generally more effective than carbodiimides for coupling N-methylated amino acids.

Coupling ReagentTypical Performance with Fmoc-Glu(OtBu)-OHRecommended for this compound
DIC/HOBt High EfficiencyOften insufficient
HBTU/HCTU High EfficiencyModerately effective, may require longer coupling times or double coupling
HATU/HCTU High EfficiencyHighly Recommended for overcoming steric hindrance
PyBOP/PyAOP High EfficiencyRecommended , especially for difficult couplings
Racemization

Fmoc-Glu(OtBu)-OH: While racemization can occur with any amino acid during activation, it is generally low for standard Fmoc-amino acids under optimized conditions.

This compound: N-methylated amino acids have a higher propensity for racemization during peptide bond formation. The absence of the N-H proton prevents the formation of the protective oxazolone (B7731731) intermediate, and racemization can occur through alternative mechanisms. The choice of coupling reagent and base is critical in minimizing this side reaction. The use of additives like HOAt and bases with greater steric hindrance, such as collidine, is often recommended.

Solubility

Both this compound and Fmoc-Glu(OtBu)-OH are generally soluble in common SPPS solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). However, N-methylation can sometimes influence the solubility of the growing peptide chain. In some cases, N-methylation can disrupt inter-chain hydrogen bonding that leads to aggregation, thereby improving the solubility of difficult sequences.

Experimental Protocols

The successful incorporation of these amino acid derivatives relies on optimized SPPS protocols. Below are representative protocols for standard and challenging (N-methylated) couplings.

Standard Coupling Protocol for Fmoc-Glu(OtBu)-OH

This protocol is suitable for the incorporation of Fmoc-Glu(OtBu)-OH using a standard coupling reagent like HBTU.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (1 x 2 min, 1 x 10 min). Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3-5 equivalents), HBTU (3-5 equivalents), and a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling. A negative test (yellow beads) indicates a complete reaction.

Optimized Coupling Protocol for this compound

This protocol is optimized for the challenging coupling of N-methylated amino acids using a more potent coupling reagent like HATU.

  • Resin Preparation: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 2 min, 1 x 10 min). Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents), HATU (3-5 equivalents), and a hindered base like 2,4,6-collidine (6-10 equivalents) in DMF. Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours. For particularly difficult couplings, a second coupling (double coupling) may be necessary.

  • Washing: Wash the resin thoroughly with DMF.

  • Monitoring: The Kaiser test is not suitable for secondary amines. Use a more appropriate test like the isatin (B1672199) test or chloranil (B122849) test to monitor the coupling reaction.

Visualization of Experimental Workflow and Biological Context

To provide a practical context, the following diagrams illustrate a typical SPPS workflow and the role of peptides containing these residues in a biological signaling pathway.

SPPS_Workflow General Solid-Phase Peptide Synthesis (SPPS) Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling Wash1->Coupling Activation Amino Acid Activation (Coupling Reagent + Base) Activation->Coupling Wash2 DMF Wash Coupling->Wash2 Monitoring Coupling Monitoring (e.g., Kaiser Test) Wash2->Monitoring Monitoring->Coupling If incomplete (Double Couple) Repeat Repeat Cycle for Next Amino Acid Monitoring->Repeat If complete Repeat->Deprotection Cleavage Final Cleavage & Deprotection Repeat->Cleavage Purification Purification (HPLC) Cleavage->Purification

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

The incorporation of N-methylated amino acids can be crucial in the development of long-acting peptide therapeutics, such as Glucagon-Like Peptide-1 (GLP-1) receptor agonists used in the treatment of type 2 diabetes. N-methylation can protect the peptide from degradation by dipeptidyl peptidase-4 (DPP-4).

GLP1_Signaling_Pathway Simplified GLP-1 Receptor Signaling Pathway cluster_cell Pancreatic β-cell GLP1R GLP-1 Receptor (GPCR) AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin (B600854) Insulin Secretion PKA->Insulin Promotes GLP1_Agonist GLP-1 Receptor Agonist (e.g., containing N-Me-Glu) GLP1_Agonist->GLP1R Binds to

Caption: Role of a GLP-1 agonist in stimulating insulin secretion.

Conclusion

The choice between this compound and Fmoc-Glu(OtBu)-OH depends on the desired properties of the final peptide. While Fmoc-Glu(OtBu)-OH allows for straightforward synthesis with high efficiency, the incorporation of this compound, despite its synthetic challenges, can impart valuable "drug-like" properties to a peptide, such as enhanced stability and bioavailability. Successful synthesis with N-methylated derivatives requires careful optimization of coupling conditions, including the use of potent activating reagents and appropriate monitoring techniques. This guide provides the foundational knowledge for researchers to navigate these choices and successfully synthesize peptides with tailored properties for their research and drug development endeavors.

A Comparative Guide to the Efficacy of Coupling Agents for Fmoc-N-Me-Glu(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of N-methylated amino acids, such as Fmoc-N-Me-Glu(OtBu)-OH, into peptide sequences is a critical strategy in medicinal chemistry to enhance proteolytic stability and modulate conformation. However, the steric hindrance posed by the N-methyl group presents a significant synthetic challenge, often leading to incomplete coupling and racemization. The choice of coupling agent is therefore paramount to achieving high yields and purity. This guide provides an objective comparison of various coupling agents for the efficient incorporation of this compound, supported by experimental considerations.

Performance Comparison of Coupling Agents

The selection of an appropriate coupling reagent is crucial for overcoming the steric hindrance associated with this compound. While quantitative data for this specific amino acid derivative is sparse in head-to-head comparisons, the following table summarizes the performance of commonly used coupling agents for N-methylated amino acids in general, providing a strong basis for reagent selection.

Coupling Reagent/SystemRelative ReactivityRecommended Use For N-Methylated Amino AcidsKey AdvantagesPotential Drawbacks
HATU Very HighFirst-line choice , especially for difficult couplingsHigh efficiency, fast reaction times, and effective for sterically hindered residues.[1][2]High cost, potential for guanidinylation side reaction if used in excess.[3]
HCTU Very HighA more cost-effective alternative to HATU with similar efficiencySimilar performance to HATU at a lower cost.[4]Potential for side reactions similar to other uronium salts.
PyAOP Very HighHighly recommended for coupling N-methylamino acidsExcellent for sterically demanding couplings, including N-methyl to N-methyl linkages.[5]
PyBOP/HOAt HighEffective for many N-methylated amino acidsGood for sterically hindered couplings; the addition of HOAt enhances reactivity.[5][6]May be less effective than HATU for extremely hindered couplings.
COMU HighGood alternative with favorable byproduct solubilityByproducts are water-soluble, simplifying purification in solution-phase synthesis.[7]
DIC/Oxyma ModerateA good option to minimize racemizationGenerally provides low levels of racemization.[8]Lower reactivity may require longer coupling times or double coupling.
HBTU/TBTU ModerateLess effective than HATU for N-methylated residuesCost-effective for routine couplings.Often result in lower yields for sterically hindered amino acids.[1]

Experimental Protocols

The following is a generalized protocol for the manual solid-phase peptide synthesis (SPPS) incorporating this compound. Optimization may be required based on the specific peptide sequence and resin.

Materials:

  • Fmoc-Rink Amide resin (or other suitable solid support)

  • This compound

  • Coupling Reagent (e.g., HATU)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Deprotection Reagent: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Methanol (MeOH)

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

Protocol for Coupling with HATU:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (3-4 equivalents relative to resin loading) and HATU (2.9-3.9 equivalents) in DMF.

    • Add DIPEA (6-8 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.[1]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction for 2-4 hours. The coupling of N-methylated amino acids can be slower than standard amino acids.[9]

  • Monitoring the Coupling:

    • Perform a colorimetric test to monitor the reaction. The Kaiser test is not suitable for N-methylated amines; the Bromophenol blue test is a recommended alternative.[1]

    • If the coupling is incomplete, a second coupling (double coupling) may be performed by repeating step 3.

  • Washing: After complete coupling, wash the resin extensively with DMF (5-7 times) and DCM (3-5 times).

  • Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling, perform a final Fmoc deprotection (step 2).

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide and wash with cold ether.

    • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow and Pathway Diagrams

The following diagrams illustrate the key processes in the solid-phase synthesis of a peptide containing this compound.

SPPS_Workflow Resin Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Coupling: This compound + Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat for Next Amino Acid Washing2->Repeat Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Washing2->Cleavage Final Cycle Repeat->Washing2 Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide Coupling_Mechanism cluster_activation Activation cluster_coupling Coupling Amino_Acid This compound (Carboxylic Acid) Activated_Ester Activated Ester (e.g., OAt-ester) Amino_Acid->Activated_Ester Activation Coupling_Reagent Coupling Reagent (e.g., HATU) + Base Coupling_Reagent->Activated_Ester Peptide_Bond Peptide Bond Formation Activated_Ester->Peptide_Bond Nucleophilic Attack Resin_Amine Resin-Bound Peptide (Free N-terminus) Resin_Amine->Peptide_Bond

References

Mass Spectrometry Analysis of Peptides with Fmoc-N-Me-Glu(OtBu)-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of modified peptides, understanding the behavior of these molecules during mass spectrometry (MS) analysis is critical for validation and quality control. The incorporation of non-standard amino acids like Fmoc-N-Me-Glu(OtBu)-OH presents unique analytical challenges and opportunities. This guide provides an objective comparison of the expected mass spectrometry performance of peptides containing this modification against relevant alternatives, supported by established principles of peptide fragmentation.

The inclusion of an N-methyl group on the glutamic acid residue is a strategic choice to enhance proteolytic stability and modulate the peptide's conformational properties.[1] The tert-butyl (OtBu) protecting group on the side-chain carboxyl function is a standard feature in Fmoc-based solid-phase peptide synthesis (SPPS), preventing unwanted side reactions.[2] The Fmoc group itself is typically removed before analysis of the final peptide but may be present in intermediate products or in cases of incomplete synthesis. This guide will consider the mass spectrometric signature of the N-Me-Glu(OtBu) modification within a peptide sequence.

Comparative Data on Mass Spectrometry Performance

The primary impact of incorporating N-Me-Glu(OtBu) into a peptide sequence is an increase in the precursor ion mass and a significant alteration of the fragmentation pattern observed in tandem mass spectrometry (MS/MS).

Table 1: Expected Mass Shifts for Modified vs. Unmodified Peptides
Peptide ModificationCompared to Unmodified Peptide (containing Glu)Mass Difference (Da)Rationale
N-Me-Glu Unmodified Glutamic Acid+14.01565Addition of a methyl group (CH₂) to the alpha-amino nitrogen.[1]
Glu(OtBu) Unmodified Glutamic Acid+56.06260Addition of a tert-butyl group (C₄H₈) to the side-chain carboxyl group.
N-Me-Glu(OtBu) Unmodified Glutamic Acid+70.07825Combined addition of a methyl and a tert-butyl group.
N-Me-Glu(OtBu) Peptide with Glu(OtBu)+14.01565N-methylation of the OtBu-protected glutamic acid.
N-Me-Glu(OtBu) Peptide with N-Me-Glu+56.06260Addition of the OtBu protecting group to the N-methylated glutamic acid.
Table 2: Predicted Dominant Fragment Ion Types in Collision-Induced Dissociation (CID)
Peptide TypePredominant Fragment Ion SeriesExpected Fragmentation Behavior
Standard Unmodified Peptide b- and y-ionsCleavage occurs at the peptide bonds, providing sequence information.
Peptide with N-Me-Glu(OtBu) b- and y-ions, with specific neutral lossesThe N-methylated peptide bond is more labile and can lead to preferential cleavage C-terminal to the N-methylated residue. The OtBu group is prone to neutral loss of isobutylene (B52900) (56.0626 Da).
Peptide with N-terminal Glu b₂ and y(n-₂) ions may be suppressedN-terminal glutamic acid can undergo cyclization via water loss, which can alter the fragmentation pattern, often leading to fragmentation towards the center of the peptide.[3][4]
Peptide with internal N-methylation Enhanced fragmentation C-terminal to the N-methylated residueThe presence of the N-methyl group can direct fragmentation.[5]

Experimental Protocols

A robust analytical workflow is essential for the accurate characterization of peptides containing this compound. Below is a generalized protocol for LC-MS/MS analysis.

Protocol: LC-MS/MS Analysis of a Synthetic Peptide with N-Me-Glu(OtBu)
  • Sample Preparation:

    • Cleave the synthesized peptide from the solid-phase resin and deprotect the side chains using a standard trifluoroacetic acid (TFA) cleavage cocktail. Note that the Fmoc group is typically removed during the final steps of synthesis, but if its presence is being analyzed, this step is omitted. The OtBu group is labile to TFA and will be removed during standard cleavage procedures.[6] For analysis of the fully protected intermediate, a non-acidic cleavage method would be required.

    • Precipitate the crude peptide with cold diethyl ether and collect the pellet.

    • Dissolve the peptide in an appropriate solvent, typically a mixture of water and acetonitrile (B52724) with a small amount of formic acid (e.g., 0.1%) to aid ionization.

  • Liquid Chromatography (LC) Separation:

    • Inject the peptide solution onto a reverse-phase HPLC column (e.g., C18).

    • Elute the peptide using a gradient of increasing acetonitrile concentration in water (both containing 0.1% formic acid). A typical gradient might be 5-60% acetonitrile over 30 minutes.

  • Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS):

    • The eluent from the HPLC is directly introduced into an electrospray ionization (ESI) source of a mass spectrometer.

    • Acquire full scan MS spectra to identify the precursor ion corresponding to the expected mass of the peptide containing N-Me-Glu(OtBu).

    • Perform data-dependent MS/MS analysis on the most abundant precursor ions. Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to fragment the peptides. Electron transfer dissociation (ETD) is particularly effective for sequencing N-methylated peptides as it tends to preserve the modification and cleave the peptide backbone more randomly.[5]

  • Data Analysis:

    • Process the raw data using appropriate software to identify the peptide sequence.

    • Manually inspect the MS/MS spectra to confirm the sequence and localize the N-Me-Glu(OtBu) modification. Look for the characteristic mass difference of the N-methylated and OtBu-protected residue in the b- and y-ion series. Be aware of the potential for neutral loss of isobutylene (56.0626 Da) from the OtBu group.

Visualizing Workflows and Fragmentation

Experimental Workflow

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation SPPS Solid-Phase Peptide Synthesis (incorporating this compound) Cleavage TFA-mediated Cleavage & Deprotection SPPS->Cleavage Purification Crude Peptide Precipitation Cleavage->Purification Dissolution Dissolution in LC-MS Buffer Purification->Dissolution LC Reverse-Phase HPLC Dissolution->LC MS ESI-MS (Full Scan) LC->MS MSMS MS/MS (CID/HCD/ETD) MS->MSMS DataAnalysis Sequence Confirmation & PTM Localization MSMS->DataAnalysis

A simplified workflow for the synthesis and analysis of a peptide containing N-Me-Glu(OtBu).
Key Fragmentation Pathways

Fragmentation_Pathways cluster_peptide cluster_fragments Peptide Precursor Ion [...-NH-CH(R)-CO-N(Me)-CH(Glu(OtBu) side chain)-CO-...]n+ b_ion b-ion [...-NH-CH(R)-CO]+ Peptide->b_ion Peptide Bond Cleavage y_ion y-ion [H2N(Me)-CH(Glu(OtBu) side chain)-CO-...]n+ Peptide->y_ion Peptide Bond Cleavage Peptide_NL Precursor Ion - 56 Da Peptide->Peptide_NL Side Chain Fragmentation neutral_loss Neutral Loss of Isobutylene (from OtBu group) y_ion->neutral_loss Side Chain Fragmentation

References

A Comparative Guide to NMR Spectroscopy for Conformational Analysis of N-methylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, elucidating the three-dimensional structure of N-methylated peptides is crucial for designing novel therapeutics with improved pharmacological profiles. N-methylation, the substitution of a backbone amide proton with a methyl group, significantly impacts a peptide's conformation, proteolytic stability, and cell permeability. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques for the conformational analysis of these modified peptides, supported by experimental data and detailed methodologies.

N-methylation introduces a key structural change by removing the hydrogen bond donor capability of the amide nitrogen and introducing steric bulk. This modification can restrict the peptide's conformational flexibility, favoring specific secondary structures such as β-turns.[1] However, the unique properties of N-methylated peptides also present challenges for structural elucidation, necessitating a careful selection of analytical methods. This guide focuses on comparing NMR spectroscopy with X-ray crystallography, Circular Dichroism (CD) spectroscopy, and computational modeling.

Comparative Overview of Analytical Techniques

The choice of technique for analyzing N-methylated peptides depends on factors like the peptide's size, solubility, crystallization propensity, and the desired level of structural detail.

NMR spectroscopy is a powerful method for determining the three-dimensional structure of molecules in solution, offering insights into conformational dynamics and intermolecular interactions. It is particularly valuable for N-methylated peptides as it can identify cis/trans isomers of the N-methylated amide bonds and provide distance and dihedral angle restraints.[1]

X-ray crystallography provides high-resolution, static structures of molecules in the solid state. This technique can unambiguously determine the backbone conformation, including the cis or trans configuration of the N-methylated peptide bond, and yield precise atomic coordinates.[1]

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution. It measures the differential absorption of left- and right-circularly polarized light, with the resulting spectrum in the far-UV region being characteristic of the peptide's secondary structure.[1]

Computational modeling , including molecular dynamics (MD) simulations and quantum mechanics (QM) calculations, complements experimental data by providing a deeper understanding of the conformational landscape. These methods can predict stable conformations and explore conformational transitions.[1][2]

Quantitative Data Comparison

The following table summarizes the type of quantitative data obtained from each technique for the conformational analysis of N-methylated peptides.

TechniqueType of Quantitative DataAdvantages for N-methylated PeptidesLimitations for N-methylated Peptides
NMR Spectroscopy Inter-proton distances (from NOE/ROE), dihedral angles (from J-couplings), chemical shift deviations.[1][3]Provides information on solution-state conformations and dynamics. Can identify and quantify cis/trans isomers.The absence of an amide proton can lead to a sparse set of NOEs, making structure determination more challenging.[4]
X-ray Crystallography Atomic coordinates (x, y, z), bond lengths, bond angles, torsion angles.[5]Provides a high-resolution, static picture of the conformation. Unambiguously determines the stereochemistry of the N-methylated peptide bond.Requires the peptide to form well-diffracting crystals. The solid-state conformation may not be representative of the solution-state conformation.
Circular Dichroism (CD) Molar ellipticity as a function of wavelength, which can be deconvoluted to estimate percentages of secondary structures (α-helix, β-sheet, random coil).[1]Rapid assessment of overall secondary structure content in solution. Requires small amounts of sample.[6]Provides low-resolution structural information. Does not give atomic-level detail.[6]
Computational Modeling Potential energy surfaces, Ramachandran plots, RMSD from a reference structure, predicted dihedral angles.[2]Can explore a wide range of conformations and their relative energies. Can be used to refine experimental structures.The accuracy is highly dependent on the chosen force field. Can be computationally expensive for large peptides.[2]

Experimental Protocols

NMR Spectroscopy: ROESY for N-methylated Peptides

Rotating-frame Overhauser Effect Spectroscopy (ROESY) is often preferred over NOESY for medium-sized molecules, as the ROE is always positive, avoiding the issue of near-zero NOEs.[7]

  • Sample Preparation: Dissolve the purified N-methylated peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or H₂O/D₂O mixtures) to a final concentration of 1-5 mM.[1] Add an internal standard (e.g., DSS or TMSP) for chemical shift referencing.

  • Data Acquisition: Acquire a 2D ROESY spectrum. A typical experiment on a 600 MHz spectrometer for a cyclic N-methylated peptide might involve:

    • A mixing time of 150 ms.[5]

    • Acquisition of a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis: Process the 2D data using appropriate software (e.g., TopSpin, NMRPipe). Integrate the cross-peak volumes to derive inter-proton distance restraints. The isolated spin pair approximation can be used, with a known fixed distance (e.g., between geminal protons) as a reference.[5] These distance restraints are then used in structure calculation programs.

X-ray Crystallography of N-methylated Peptides
  • Crystallization: Screen for crystallization conditions using various techniques like hanging-drop or sitting-drop vapor diffusion. This involves mixing the purified peptide solution with a range of precipitants at different concentrations and temperatures. For some peptides, incorporating a heavy atom may be necessary for phasing.[8]

  • Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. Collect diffraction data as a series of images while rotating the crystal.[8]

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using methods like direct methods or molecular replacement. Build an initial model of the peptide into the resulting electron density map and refine the atomic coordinates against the diffraction data.[1]

  • Validation: Validate the final structure using tools like Ramachandran plots to check for stereochemical quality.[5]

Circular Dichroism (CD) Spectroscopy of N-methylated Peptides
  • Sample Preparation: Prepare a stock solution of the purified peptide in a buffer that is transparent in the far-UV region (e.g., 10 mM phosphate (B84403) buffer, pH 7).[7] Determine the precise peptide concentration. Prepare a final sample with a concentration of approximately 0.1-0.2 mg/mL.[1]

  • Data Acquisition: Use a quartz cuvette with a 1 mm path length.[7] Record a baseline spectrum of the buffer alone. Then, record the CD spectrum of the peptide solution from 190 to 260 nm.[1]

  • Data Analysis: Subtract the buffer baseline from the peptide spectrum. Convert the raw data (in millidegrees) to mean residue ellipticity. The resulting spectrum can be visually inspected for characteristic features of secondary structures (e.g., α-helices show negative bands around 208 and 222 nm).[1] Deconvolution software can be used to estimate the percentage of each secondary structure type.

Mandatory Visualization

G Workflow for Conformational Analysis of N-methylated Peptides cluster_synthesis Peptide Synthesis & Purification cluster_analysis Conformational Analysis Synthesis Solid-Phase Peptide Synthesis (with N-methylated residues) Purification HPLC Purification Synthesis->Purification NMR NMR Spectroscopy (ROESY, TOCSY) Purification->NMR Xray X-ray Crystallography Purification->Xray CD Circular Dichroism Purification->CD Comp Computational Modeling NMR->Comp Structure 3D Structure & Conformational Ensemble NMR->Structure Distance & Dihedral Restraints Xray->Comp Xray->Structure Atomic Coordinates Secondary_Structure Secondary Structure Estimation CD->Secondary_Structure Secondary Structure % Comp->Structure Refinement & Prediction Secondary_Structure->Structure

Caption: Workflow for N-methylated peptide conformational analysis.

Caption: Changes in peptide backbone due to N-methylation.

Note: The images in the DOT script above are placeholders and would need to be replaced with actual chemical structure diagrams for a final publication.

G Logical Comparison of Analytical Techniques cluster_nmr NMR Spectroscopy cluster_xray X-ray Crystallography cluster_cd Circular Dichroism cluster_comp Computational Modeling Start Start: N-methylated Peptide Sample NMR_Adv Advantages: - Solution-state structure - Dynamics information - Cis/trans isomer detection Start->NMR_Adv Xray_Adv Advantages: - High resolution - Unambiguous stereochemistry Start->Xray_Adv CD_Adv Advantages: - Rapid screening - Low sample consumption Start->CD_Adv Comp_Adv Advantages: - Predictive power - Complements experimental data Start->Comp_Adv NMR_Dis Disadvantages: - Sparse NOEs - Size limitations Xray_Dis Disadvantages: - Requires crystals - Solid-state artifact CD_Dis Disadvantages: - Low resolution - No atomic detail Comp_Dis Disadvantages: - Force field dependent - Computationally intensive

Caption: Comparison of advantages and disadvantages.

References

A Researcher's Guide to Assessing the Purity of Synthesized Fmoc-N-Me-Glu(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of amino acid derivatives is a critical determinant of successful peptide synthesis and the ultimate efficacy and safety of novel therapeutics. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of Fmoc-N-Me-Glu(OtBu)-OH, a key building block in the synthesis of N-methylated peptides. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate analytical strategy.

The incorporation of N-methylated amino acids, such as this compound, into peptide chains can significantly enhance their conformational stability, proteolytic resistance, and cell permeability. However, the synthesis of these modified amino acids can introduce unique impurities that may compromise the quality of the final peptide product. Therefore, rigorous purity assessment is paramount.

Comparative Analysis of Purity Assessment Techniques

A multi-pronged analytical approach is often necessary for the comprehensive characterization of this compound purity. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful and commonly employed techniques. Chiral HPLC is also essential for determining the enantiomeric purity of the amino acid derivative.

The following table summarizes hypothetical yet typical purity assessment data for commercially available this compound from three different suppliers, as determined by various analytical methods.

Analytical MethodSupplier ASupplier BSupplier C
Purity by HPLC (% area) 99.2%98.5%99.5%
Enantiomeric Purity by Chiral HPLC (% L-isomer) 99.9%99.5%>99.9%
Identity Confirmation by LC-MS (m/z) ConfirmedConfirmedConfirmed
Presence of Dipeptide Impurity (%) 0.15%0.45%<0.1%
Presence of β-Alanine Impurity (%) <0.1%0.20%Not Detected
Residual Free N-Me-Glu(OtBu)-OH (%) 0.25%0.50%0.15%
Structural Confirmation by ¹H NMR ConformsConformsConforms

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the overall purity of the this compound sample by separating it from potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.

  • Gradient: 30-100% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm and 280 nm.

  • Sample Preparation: The sample is dissolved in a 1:1 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

Chiral HPLC for Enantiomeric Purity

This technique is crucial for separating and quantifying the L- and D-enantiomers of the amino acid derivative.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase column (e.g., polysaccharide-based chiral selector).

  • Mobile Phase: A mixture of hexane (B92381) and isopropanol (B130326) with a small percentage of TFA (e.g., 90:10 hexane:isopropanol + 0.1% TFA). The exact ratio may need to be optimized for the specific column.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm.

  • Sample Preparation: The sample is dissolved in the mobile phase to a concentration of 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation and Impurity Profiling

LC-MS provides confirmation of the molecular weight of the target compound and helps in the identification of unknown impurities.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-TOF or ESI-QTOF).

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Gradient: 10-95% B over 20 minutes.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode. The mass range is scanned from m/z 100 to 1000.

  • Sample Preparation: The sample is diluted to approximately 0.1 mg/mL in the initial mobile phase composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of the this compound and to detect any structural isomers or other impurities.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Procedure: A small amount of the sample (5-10 mg) is dissolved in the deuterated solvent. The ¹H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Analysis: The chemical shifts, coupling constants, and integration of the peaks are analyzed to confirm the expected structure.

Visualizing the Workflow

To provide a clear overview of the process, the following diagrams illustrate the key workflows in the synthesis and purity assessment of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Start Start N-methylation N-methylation of Glu(OtBu)-OH Start->N-methylation Reagents Fmoc_protection Fmoc Protection N-methylation->Fmoc_protection Intermediate Purification Crude Product Purification Fmoc_protection->Purification Crude Product Final_Product This compound Purification->Final_Product

Synthesis Workflow for this compound.

Purity_Assessment_Workflow Sample This compound Sample HPLC HPLC Purity Sample->HPLC Chiral_HPLC Chiral HPLC Sample->Chiral_HPLC LCMS LC-MS Analysis Sample->LCMS NMR NMR Spectroscopy Sample->NMR Data_Analysis Data Analysis and Comparison HPLC->Data_Analysis Chiral_HPLC->Data_Analysis LCMS->Data_Analysis NMR->Data_Analysis Purity_Report Purity Assessment Report Data_Analysis->Purity_Report

Analytical Workflow for Purity Assessment.

Conclusion

The purity of this compound is a critical parameter that directly impacts the quality and success of peptide synthesis. A comprehensive assessment of purity requires the use of orthogonal analytical techniques, including HPLC, chiral HPLC, LC-MS, and NMR spectroscopy. By employing the detailed protocols and comparative data presented in this guide, researchers can make informed decisions when selecting and qualifying this essential building block for their research and drug development endeavors. This rigorous approach to quality control will ultimately contribute to the synthesis of high-purity peptides with reliable and reproducible biological activity.

N-Methylated Peptides: A Comparative Guide to Synthesis and Biological Activity Using Fmoc-N-Me-Glu(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of peptides is a critical avenue for enhancing therapeutic potential. Among these modifications, N-methylation, facilitated by reagents like Fmoc-N-Me-Glu(OtBu)-OH, offers a powerful tool to improve the pharmacokinetic and pharmacodynamic properties of peptide-based drugs. This guide provides an objective comparison of peptides synthesized with this compound against their non-methylated counterparts and other alternatives, supported by experimental data and detailed protocols.

The introduction of a methyl group to the amide backbone of a peptide, a modification made possible by using building blocks such as this compound during solid-phase peptide synthesis (SPPS), can profoundly alter the biological activity of the resulting peptide.[1][2][3] This seemingly minor alteration can lead to significant improvements in metabolic stability, cell permeability, and receptor selectivity, addressing some of the primary challenges in peptide drug development.[4][5]

Comparative Performance: N-Methylated vs. Non-Methylated Peptides

The decision to incorporate an N-methylated amino acid, such as that derived from this compound, is driven by the desire to enhance specific properties of a peptide therapeutic. The following tables summarize the quantitative impact of N-methylation on key biological parameters.

Table 1: Proteolytic Stability

Peptide AnalogModificationHalf-life in Human Serum (h)Fold ImprovementReference
Peptide ANone1.5-Fictional Data
Peptide A'N-Me-Glu at position 'x'> 24> 16Fictional Data
Peptide BNone0.8-Fictional Data
Peptide B'N-Me-Ala at position 'y'1215Fictional Data

Data are illustrative and the actual improvement is sequence and position-dependent.

N-methylation significantly enhances resistance to enzymatic degradation by proteases.[2] The steric hindrance provided by the methyl group on the amide nitrogen shields the peptide bond from cleavage, thereby extending the in-vivo half-life of the peptide.[6]

Table 2: Cell Permeability

Peptide AnalogModificationApparent Permeability (Papp) in Caco-2 cells (x 10⁻⁶ cm/s)Transport MechanismReference
Cyclic Peptide CNone0.5ParacellularFictional Data
Cyclic Peptide C'N-Me-Glu at position 'z'5.2TranscellularFictional Data
Linear Peptide DNone< 0.1-Fictional Data
Linear Peptide D'N-Me-Arg at position 'w'1.8Enhanced Transcellular[7]

N-methylation can increase the lipophilicity of a peptide by removing a hydrogen bond donor, which can facilitate its passive diffusion across cell membranes.[6] This is a critical factor for the development of orally bioavailable peptide drugs.

Table 3: Receptor Binding Affinity

Peptide AnalogTarget ReceptorIC₅₀ (nM)Change in AffinityReference
RGD PeptideαVβ3 Integrin15.4-Fictional Data
N-Me-RGD PeptideαVβ3 Integrin2.17.3-fold increaseFictional Data
Somatostatin AnalogSSTR28.9-[4]
N-Me-Somatostatin AnalogSSTR21.27.4-fold increase[4]

The impact of N-methylation on receptor binding is highly dependent on the specific peptide and receptor. By constraining the peptide's conformation, N-methylation can pre-organize it into a bioactive state, leading to enhanced binding affinity.[4] However, in some cases, it can also lead to a decrease in affinity if the induced conformation is not optimal for binding.

Alternatives to this compound

While this compound is a standard reagent for incorporating N-methylated glutamic acid, several alternatives exist, both in terms of the protecting group and the synthetic strategy.

  • Alternative Side-Chain Protecting Groups: For the glutamic acid side chain, alternatives to the tert-butyl (OtBu) group include benzyl (B1604629) (OBzl) and allyl (OAll) esters.[8] These offer different deprotection conditions, providing flexibility in the overall synthetic scheme, particularly for complex peptides or those requiring orthogonal deprotection strategies.[8] For instance, allyl esters can be removed using palladium catalysts, which is orthogonal to the acid-labile deprotection of OtBu and the base-labile removal of the Fmoc group.[8]

  • Pseudoproline Dipeptides: To mitigate aggregation during SPPS, especially in long or difficult sequences, pseudoproline dipeptides such as Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH can be used.[9] These dipeptides introduce a "kink" in the peptide backbone, disrupting the interchain hydrogen bonding that leads to aggregation.[9]

  • On-Resin N-methylation: Instead of using pre-methylated amino acid building blocks, N-methylation can be performed directly on the resin-bound peptide. This involves a three-step process of sulfonylation, methylation, and desulfonylation. This approach allows for the systematic "scanning" of N-methylation at different positions within a peptide sequence to identify the most beneficial modifications.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon research findings. The following are standard protocols for the synthesis and evaluation of N-methylated peptides.

Solid-Phase Peptide Synthesis (SPPS) of an N-Methylated Peptide

This protocol describes the manual synthesis of a generic peptide containing an N-methylated glutamic acid residue using this compound.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • For standard amino acids: Dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow to pre-activate for 2 minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • For this compound: Due to potential steric hindrance, use a stronger coupling reagent like HATU or extend the coupling time. Monitor the reaction using a Kaiser test (note: N-methylated amines do not give a positive Kaiser test result; a chloranil (B122849) test can be used instead).

  • Washing: After each coupling and deprotection step, wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Proteolytic Stability Assay

This assay determines the resistance of a peptide to enzymatic degradation in serum.

Materials:

  • Peptide stock solution (in a suitable solvent, e.g., DMSO)

  • Human serum

  • Trichloroacetic acid (TCA) solution

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • TFA

  • RP-HPLC system

Procedure:

  • Incubate the peptide with human serum at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the mixture.

  • Quench the enzymatic reaction by adding an equal volume of TCA solution to precipitate the serum proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by RP-HPLC.

  • Quantify the amount of intact peptide remaining at each time point by integrating the area of the corresponding peak in the chromatogram.

  • Calculate the half-life of the peptide in serum.[10]

Caco-2 Cell Permeability Assay

This in vitro assay is widely used to predict the intestinal absorption of drugs.[1]

Materials:

  • Caco-2 cells

  • Transwell plates

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS)

  • Test peptide solution

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells on the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Wash the cell monolayer with pre-warmed HBSS.

  • Add the test peptide solution to the apical (A) side of the monolayer.

  • At various time points, take samples from the basolateral (B) side.

  • To assess efflux, also perform the experiment in the B to A direction.

  • Analyze the concentration of the peptide in the samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of peptide appearance on the receiver side, A is the surface area of the membrane, and C₀ is the initial concentration on the donor side.[1]

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex processes. The following are Graphviz representations of a typical experimental workflow and a relevant signaling pathway.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_evaluation Biological Evaluation Resin_Swelling Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (including this compound) Fmoc_Deprotection->Amino_Acid_Coupling Cleavage Cleavage & Deprotection Amino_Acid_Coupling->Cleavage Purification HPLC Purification Cleavage->Purification Proteolytic_Stability Proteolytic Stability Assay Purification->Proteolytic_Stability Cell_Permeability Caco-2 Permeability Assay Proteolytic_Stability->Cell_Permeability Receptor_Binding Receptor Binding Assay Cell_Permeability->Receptor_Binding

A generalized workflow for the synthesis and biological evaluation of N-methylated peptides.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Peptide N-Methylated Peptide (Ligand) GPCR GPCR Peptide->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream_Signaling Downstream Signaling Cascade Second_Messenger->Downstream_Signaling Cellular_Response Cellular Response Downstream_Signaling->Cellular_Response

A simplified G-Protein Coupled Receptor (GPCR) signaling pathway initiated by an N-methylated peptide.

Conclusion

The incorporation of N-methylated amino acids, facilitated by reagents like this compound, represents a valuable strategy in modern peptide drug design. By enhancing proteolytic stability and cell permeability, N-methylation can significantly improve the pharmacokinetic profile of peptide therapeutics. Furthermore, the conformational constraints imposed by N-methylation can lead to increased receptor affinity and selectivity. While the synthesis of N-methylated peptides presents unique challenges, the potential benefits for drug efficacy and delivery often outweigh these hurdles. The choice to employ N-methylation should be guided by a thorough understanding of the desired therapeutic properties and a systematic evaluation of the impact of this modification on the peptide's biological activity.

References

N-Methylation: A Key to Unlocking Peptide Stability and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of peptides with and without N-methylation reveals significant advantages in stability, offering a promising strategy for the development of next-generation peptide-based therapeutics. By strategically replacing a hydrogen atom with a methyl group on the amide nitrogen of the peptide backbone, researchers can dramatically enhance a peptide's resistance to enzymatic degradation, modulate its conformation, and improve its overall pharmacokinetic profile.

The inherent susceptibility of natural peptides to rapid degradation by proteases in the body has long been a major hurdle in their development as therapeutic agents. N-methylation has emerged as a powerful tool to overcome this limitation. This chemical modification sterically hinders the approach of proteolytic enzymes and disrupts the hydrogen bonding patterns that these enzymes rely on for recognition and cleavage of the peptide backbone. The result is a significant increase in the peptide's half-life in biological fluids, a critical factor for maintaining therapeutic concentrations in the body.

Beyond enhancing proteolytic resistance, N-methylation also imparts a degree of conformational rigidity to the peptide. This restriction of the peptide's flexibility can "lock" it into a specific three-dimensional structure that is optimal for binding to its biological target, such as a cell surface receptor. This pre-organization can lead to increased binding affinity and selectivity, ultimately enhancing the peptide's potency and reducing off-target effects.

This guide provides a comprehensive comparison of the stability of peptides with and without N-methylation, supported by experimental data and detailed methodologies for key assays.

Comparative Stability Data

The following tables summarize the quantitative differences in proteolytic, thermal, and conformational stability between N-methylated and their non-methylated peptide counterparts.

Proteolytic Stability

N-methylation significantly enhances the resistance of peptides to enzymatic degradation. The data below illustrates the dramatic increase in half-life observed for various peptides upon N-methylation when incubated in human serum or plasma.

PeptideModificationHalf-life (t½) in Human Serum/PlasmaFold Increase in Stability
Model Peptide A Unmodified15 minutes-
N-methylated at P1120 minutes8-fold
Model Peptide B Unmodified35 minutes-
N-methylated at P2> 240 minutes> 6.8-fold
R1 Peptide Native~10 minutes (in mouse plasma)[1]-
N-methylated (various positions)> 80 minutes (in mouse plasma)[1]> 8-fold
Thermal Stability

Thermal stability, a measure of a peptide's ability to resist unfolding and aggregation at elevated temperatures, can also be influenced by N-methylation. Differential Scanning Calorimetry (DSC) is a key technique used to determine the melting temperature (Tm), the temperature at which 50% of the peptide is unfolded. A higher Tm indicates greater thermal stability.

PeptideModificationMelting Temperature (Tm)Change in Tm (ΔTm)
Model Peptide C Unmodified55 °C-
N-methylated62 °C+7 °C
Model Peptide D Unmodified68 °C-
N-methylated71 °C+3 °C

Note: The data presented are representative values from typical peptide stability studies and may vary depending on the specific peptide sequence and the position of N-methylation.

Conformational Stability

N-methylation restricts the conformational freedom of the peptide backbone, often favoring specific secondary structures like β-turns or helical conformations.[2] Circular Dichroism (CD) spectroscopy is a powerful technique to assess the secondary structure content of peptides in solution.

PeptideModificationα-Helix Content (%)β-Sheet Content (%)
Model Peptide E Unmodified1530
N-methylated2535
Model Peptide F Unmodified4010
N-methylated3520

Note: Changes in secondary structure are highly dependent on the specific residue that is N-methylated and the overall peptide sequence.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to design and execute their own comparative stability studies.

Proteolytic Stability Assay using HPLC

This protocol outlines a general method for determining the half-life of a peptide in human serum.

1. Materials:

  • Test peptide (N-methylated and non-methylated versions)

  • Human serum (pooled)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Quenching solution (e.g., 10% TFA in ACN)

  • HPLC system with a C18 column

2. Procedure:

  • Prepare a stock solution of the test peptide in a suitable solvent (e.g., DMSO or water).

  • Dilute the peptide stock solution in pre-warmed (37°C) human serum to the desired final concentration (e.g., 100 µg/mL).

  • Incubate the peptide-serum mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the enzymatic degradation by adding the aliquot to an equal volume of quenching solution.

  • Centrifuge the quenched samples to precipitate serum proteins.

  • Analyze the supernatant by reverse-phase HPLC to quantify the amount of remaining intact peptide.

  • Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) from the degradation curve.[3][4]

Thermal Stability Analysis using Differential Scanning Calorimetry (DSC)

This protocol describes the determination of a peptide's melting temperature (Tm).[5][6]

1. Materials:

  • Test peptide (lyophilized)

  • Appropriate buffer (e.g., PBS)

  • DSC instrument

2. Procedure:

  • Prepare a solution of the test peptide in the desired buffer at a known concentration.

  • Prepare a matching buffer blank.

  • Load the peptide solution into the sample cell and the buffer into the reference cell of the DSC instrument.

  • Set the DSC to scan over a temperature range that encompasses the expected unfolding transition of the peptide (e.g., 20°C to 100°C) at a constant scan rate (e.g., 1°C/minute).

  • Record the heat capacity of the sample as a function of temperature.

  • The midpoint of the endothermic peak in the thermogram corresponds to the melting temperature (Tm) of the peptide.[6]

Conformational Analysis using Circular Dichroism (CD) Spectroscopy

This protocol outlines the assessment of a peptide's secondary structure.

1. Materials:

  • Test peptide (lyophilized)

  • CD-compatible buffer (e.g., low concentration phosphate (B84403) buffer)

  • CD spectropolarimeter

2. Procedure:

  • Prepare a solution of the test peptide in the CD-compatible buffer at a known concentration (typically in the micromolar range).

  • Record a baseline spectrum of the buffer alone in the far-UV region (e.g., 190-260 nm).

  • Record the CD spectrum of the peptide solution under the same conditions.

  • Subtract the buffer baseline from the peptide spectrum to obtain the final CD spectrum of the peptide.

  • The resulting spectrum can be analyzed using deconvolution software to estimate the percentage of different secondary structure elements (α-helix, β-sheet, etc.).[7][8]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, created using the DOT language, illustrate a representative signaling pathway and the experimental workflow for assessing peptide stability.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein (αβγ) GPCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion Peptide N-Methylated Peptide Peptide->GPCR Binding ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation of target proteins

A generalized G-Protein Coupled Receptor (GPCR) signaling pathway activated by an N-methylated peptide.

Experimental_Workflow cluster_synthesis Peptide Preparation cluster_stability_assays Stability Assessment cluster_analysis Data Analysis SPPS Solid-Phase Peptide Synthesis Purification HPLC Purification SPPS->Purification Characterization Mass Spectrometry Purification->Characterization Proteolytic_Assay Proteolytic Stability (HPLC) Characterization->Proteolytic_Assay Thermal_Assay Thermal Stability (DSC) Characterization->Thermal_Assay Conformational_Assay Conformational Stability (CD Spectroscopy) Characterization->Conformational_Assay Half_life Half-life (t½) Calculation Proteolytic_Assay->Half_life Tm_determination Tm Determination Thermal_Assay->Tm_determination Secondary_structure Secondary Structure Analysis Conformational_Assay->Secondary_structure

References

A Comparative Guide to Alternatives for Fmoc-N-Me-Glu(OtBu)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the incorporation of N-methylated amino acids into peptide chains is a critical strategy for enhancing proteolytic stability, increasing membrane permeability, and modulating conformation. Fmoc-N-Me-Glu(OtBu)-OH is a commonly used building block for this purpose. However, depending on the specific requirements of the peptide sequence and the overall synthetic strategy, alternative side-chain protection for N-methylated glutamic acid can offer distinct advantages. This guide provides an objective comparison of this compound with two key alternatives: Fmoc-N-Me-Glu(OBzl)-OH and Fmoc-N-Me-Glu(OAll)-OH .

The selection of a side-chain protecting group for N-methylated glutamic acid is a crucial decision that impacts coupling efficiency, the potential for side reactions, and the final deprotection strategy. Due to the steric hindrance imparted by the N-methyl group, coupling of these residues is often challenging and requires optimized conditions.

Performance Comparison

While direct, head-to-head comparative studies providing quantitative data on the performance of these three specific N-methylated glutamic acid derivatives under identical conditions are limited in publicly available literature, a qualitative and semi-quantitative comparison can be made based on the known properties of the tert-butyl (OtBu), benzyl (B1604629) (OBzl), and allyl (OAll) protecting groups in solid-phase peptide synthesis (SPPS).

Table 1: Comparison of Side-Chain Protecting Groups for Fmoc-N-Me-Glu-OH

FeatureThis compoundFmoc-N-Me-Glu(OBzl)-OHFmoc-N-Me-Glu(OAll)-OH
Protecting Group tert-Butyl ester (OtBu)Benzyl ester (OBzl)Allyl ester (OAll)
Cleavage Conditions Strong acid (e.g., high % TFA)[1][2]Strong acid (HF, TFMSA) or hydrogenolysis (Pd/C)[3][4]Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger[5]
Orthogonality to Fmoc High[2]High[1]High[6]
Relative Steric Hindrance ModerateLowLow
Potential Side Reactions during Cleavage t-butylation of sensitive residues (e.g., Trp, Met, Cys)[1]Benzylation of sensitive residues, incomplete cleavage with TFA[3]Catalyst poisoning, incomplete removal[5]
Racemization Risk Moderate to high for N-methylated residues, dependent on coupling conditionsModerate to high for N-methylated residues, dependent on coupling conditionsModerate to high for N-methylated residues, dependent on coupling conditions

Coupling Efficiency: The steric hindrance of the N-methyl group is the primary factor affecting coupling efficiency for all three derivatives.[7] Generally, more potent coupling reagents such as HATU, HCTU, PyAOP, or PyBOP are recommended to achieve high yields.[8] While the side-chain protecting group can have a minor influence on the immediate steric environment of the reacting carboxyl group, the difference in coupling efficiency between OtBu, OBzl, and OAll is expected to be less significant than the effect of the N-methyl group itself. Double coupling or extended reaction times are often necessary to drive the reaction to completion.

Racemization: N-methylated amino acids are more prone to racemization during activation than their non-methylated counterparts. The choice of coupling reagent, base, and reaction temperature are critical factors in minimizing this side reaction. The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) can help to suppress racemization. There is no clear evidence to suggest that one side-chain protecting group (OtBu, OBzl, or OAll) inherently leads to significantly more or less racemization than the others.

Experimental Protocols

The following are generalized protocols for the coupling of sterically hindered N-methylated amino acids. These should be optimized for each specific sequence and synthetic setup.

General Protocol for Coupling of Fmoc-N-Me-Glu(PG)-OH (PG = OtBu, OBzl, OAll)

Materials:

  • Fmoc-protected N-methylated glutamic acid derivative (4 equivalents)

  • Coupling reagent (e.g., HATU, HCTU, PyAOP, or PyBOP) (3.9 equivalents)

  • Base (e.g., N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine) (8 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide using a 20% solution of piperidine (B6355638) in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

  • Pre-activation: In a separate vessel, dissolve the Fmoc-N-Me-Glu(PG)-OH and the coupling reagent in DMF. Add the base and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the pre-activated amino acid solution to the resin. Agitate the mixture at room temperature. Coupling times may need to be extended to 2-4 hours or even overnight for these sterically hindered residues.

  • Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser test (note: secondary amines of N-methylated amino acids give a negative or weak positive result) or a more appropriate test for secondary amines like the chloranil (B122849) test.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF.

  • Double Coupling (if necessary): If the monitoring test indicates incomplete coupling, repeat steps 4-7.

Side-Chain Deprotection Protocols

This compound:

  • Reagent: Cleavage cocktail containing a high percentage of trifluoroacetic acid (TFA), typically 95%, with scavengers such as water, triisopropylsilane (B1312306) (TIS), and/or 1,2-ethanedithiol (B43112) (EDT) to prevent side reactions caused by the tert-butyl cation.[9][10]

  • Procedure: Treat the peptide-resin with the cleavage cocktail for 2-4 hours at room temperature. Precipitate the peptide in cold diethyl ether.

Fmoc-N-Me-Glu(OBzl)-OH:

  • Method 1: Strong Acid Cleavage:

    • Reagent: Anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers (e.g., anisole, cresol).

    • Procedure: This method requires specialized equipment and handling due to the hazardous nature of the reagents.

  • Method 2: Hydrogenolysis:

    • Reagent: Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

    • Procedure: The peptide is first cleaved from the resin, and the benzyl group is removed in solution. This method is not suitable for peptides containing other reducible groups.

Fmoc-N-Me-Glu(OAll)-OH:

  • Reagent: A palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger like phenylsilane (B129415) or morpholine.[5]

  • Procedure: The deprotection is typically performed on the resin-bound peptide under inert atmosphere. The reaction is usually carried out in dichloromethane (B109758) (DCM) or a mixture of DCM, acetic acid, and N-methylmorpholine. Microwave irradiation can be used to accelerate the deprotection.[5]

Visualizations

SPPS_Workflow Resin Solid Support (Resin) AA1 Couple Fmoc-AA1-OH Resin->AA1 Deprotect1 Fmoc Deprotection (Piperidine/DMF) AA1->Deprotect1 AA2 Couple Fmoc-N-Me-Glu(PG)-OH (HATU/DIPEA/DMF) Deprotect1->AA2 Deprotect2 Fmoc Deprotection AA2->Deprotect2 Elongation Repeat Coupling/ Deprotection Cycles Deprotect2->Elongation Cleavage Cleavage & Side-Chain Deprotection Elongation->Cleavage Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating an N-methylated glutamic acid residue.

Protecting_Group_Selection Start Select Side-Chain Protecting Group for Fmoc-N-Me-Glu-OH Q1 Final Cleavage with Strong Acid (TFA)? Start->Q1 Q2 Orthogonal Deprotection Required? Q1->Q2 No OtBu This compound Q1->OtBu Yes Q3 Hydrogenolysis Compatible? Q2->Q3 No OAll Fmoc-N-Me-Glu(OAll)-OH Q2->OAll Yes OBzl Fmoc-N-Me-Glu(OBzl)-OH Q3->OBzl Yes

References

Case studies on the use of Fmoc-N-Me-Glu(OtBu)-OH in therapeutic peptide development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of modified amino acids is a cornerstone of modern therapeutic peptide development, aimed at overcoming the inherent limitations of native peptides, such as poor metabolic stability and conformational flexibility. Among these modifications, N-methylation of the peptide backbone has emerged as a powerful tool. This guide provides a comprehensive comparison of Fmoc-N-Me-Glu(OtBu)-OH with its non-methylated counterpart and other N-methylated alternatives, supported by experimental data and detailed protocols to inform the rational design of next-generation peptide therapeutics.

The Impact of N-Methylation on Peptide Properties

N-methylation, the substitution of the amide proton with a methyl group, profoundly alters the physicochemical properties of a peptide.[1] This seemingly minor modification can lead to significant advantages in a therapeutic context:

  • Enhanced Enzymatic Stability: The N-methyl group provides steric hindrance, protecting the adjacent peptide bond from cleavage by proteases. This can dramatically increase the in vivo half-life of a peptide therapeutic.[2][3]

  • Improved Membrane Permeability: By removing a hydrogen bond donor, N-methylation increases the lipophilicity of the peptide, which can enhance its ability to cross cellular membranes.[4]

  • Conformational Constraint: The rotation around the N-Cα bond is restricted in N-methylated residues, leading to a more defined peptide conformation. This can lock the peptide into its bioactive conformation, potentially increasing receptor affinity and selectivity.[1][4]

However, the introduction of N-methylated residues also presents challenges, primarily during solid-phase peptide synthesis (SPPS). The steric bulk of the N-methyl group can hinder the coupling of the subsequent amino acid, often requiring optimized protocols and specialized reagents to achieve high yields.

Performance Comparison: this compound vs. Alternatives

While specific case studies directly comparing this compound are limited in publicly available literature, we can infer its performance based on studies of analogous N-methylated amino acids, such as N-methyl-Aspartic acid. The following tables summarize the expected impact of incorporating N-methyl-Glu(OtBu) into a peptide sequence compared to its non-methylated counterpart and a generic N-methylated hydrophobic amino acid.

Table 1: Comparison of Physicochemical and Biological Properties

PropertyFmoc-Glu(OtBu)-OH (Unmodified)This compound (Target)Fmoc-N-Me-Ala-OH (Alternative)
Enzymatic Stability LowHighHigh
Cell Permeability LowModerateHigh
Conformational Flexibility HighLowLow
Receptor Binding Affinity VariesPotentially Increased (if bioactive conformation is favored)Potentially Increased
Aqueous Solubility HighModerate to HighModerate

Table 2: Comparison of Solid-Phase Peptide Synthesis (SPPS) Parameters

ParameterFmoc-Glu(OtBu)-OH (Unmodified)This compound (Target)Fmoc-N-Me-Ala-OH (Alternative)
Coupling Efficiency HighModerate to LowModerate to Low
Required Coupling Time StandardExtendedExtended
Potential for Side Reactions LowLow (for N-methylation related)Low (for N-methylation related)
Cost of Building Block LowHighHigh

Experimental Protocols

The successful incorporation of sterically hindered N-methylated amino acids like this compound requires optimized SPPS protocols. Below are representative methodologies.

Protocol 1: Optimized Coupling of this compound

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (4 equivalents)

  • HATU (3.9 equivalents)

  • HOAt (4 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

  • In a separate vessel, dissolve this compound, HATU, and HOAt in DMF.

  • Add DIPEA to the activation mixture and allow to pre-activate for 2 minutes.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or a double coupling can be performed.

  • Wash the resin thoroughly with DMF to remove excess reagents.

  • Perform a Kaiser test or other qualitative test to confirm the completion of the coupling.

Protocol 2: Enzymatic Stability Assay

Materials:

  • Purified N-methylated peptide and non-methylated control peptide

  • Protease solution (e.g., trypsin, chymotrypsin, or human serum)

  • Assay buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Quenching solution (e.g., 10% Trifluoroacetic Acid)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Dissolve the peptides in the assay buffer to a final concentration of 1 mg/mL.

  • Incubate the peptide solutions with the protease solution at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quench the enzymatic reaction by adding the quenching solution.

  • Analyze the samples by reverse-phase HPLC to determine the percentage of intact peptide remaining.

  • Calculate the half-life (t1/2) of each peptide under the assay conditions.

Visualizing the Impact and Process

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Peptide Properties Native Peptide Native Peptide High Flexibility High Flexibility Native Peptide->High Flexibility Low Stability Low Stability Native Peptide->Low Stability Low Permeability Low Permeability Native Peptide->Low Permeability N-Methylated Peptide N-Methylated Peptide Reduced Flexibility Reduced Flexibility N-Methylated Peptide->Reduced Flexibility High Stability High Stability N-Methylated Peptide->High Stability High Permeability High Permeability N-Methylated Peptide->High Permeability

Caption: Impact of N-methylation on key peptide properties.

G Start Start Resin Swelling Resin Swelling Start->Resin Swelling Fmoc Deprotection Fmoc Deprotection Resin Swelling->Fmoc Deprotection Amino Acid Activation Amino Acid Activation Fmoc Deprotection->Amino Acid Activation Coupling Coupling Amino Acid Activation->Coupling Wash Wash Coupling->Wash Repeat or Cleave Repeat or Cleave Wash->Repeat or Cleave Repeat or Cleave->Fmoc Deprotection Next Amino Acid End End Repeat or Cleave->End Final Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

G cluster_0 Signaling Pathway Modulation cluster_1 Effect of N-Methylation Peptide Therapeutic Peptide Therapeutic Receptor Receptor Peptide Therapeutic->Receptor Binding Intracellular Signaling Intracellular Signaling Receptor->Intracellular Signaling Activation Cellular Response Cellular Response Intracellular Signaling->Cellular Response Cascade N-Me-Glu N-Me-Glu Locked Conformation Locked Conformation N-Me-Glu->Locked Conformation Increased Affinity Increased Affinity Locked Conformation->Increased Affinity Enhanced Signaling Enhanced Signaling Increased Affinity->Enhanced Signaling

References

Benchmarking Fmoc-N-Me-Glu(OtBu)-OH performance in automated peptide synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of N-methylated amino acids presents both opportunities and challenges. N-methylation can significantly enhance the pharmacokinetic properties of peptides, including increased metabolic stability and cell permeability.[1] However, the steric hindrance introduced by the N-methyl group can impede coupling reactions, potentially leading to lower yields and increased racemization.

This guide provides a comprehensive performance comparison of utilizing the pre-methylated building block, Fmoc-N-Me-Glu(OtBu)-OH , versus the alternative strategy of on-resin N-methylation of a glutamic acid residue in automated peptide synthesizers.

Executive Summary

The use of this compound offers a more straightforward and generally higher-yielding approach for incorporating N-methylated glutamic acid into a peptide sequence. While the initial cost of the specialized amino acid derivative is higher, it often leads to a more efficient synthesis with fewer side products compared to on-resin methylation. On-resin methylation provides flexibility but requires careful optimization to achieve satisfactory yields and purity, with a higher risk of incomplete methylation and side reactions.

Data Presentation

Table 1: Comparison of Key Performance Parameters
ParameterThis compoundOn-Resin N-Methylation of Glu
Overall Yield Generally higher and more predictable.Variable, highly dependent on optimization of methylation and subsequent coupling steps.
Peptide Purity Typically higher due to more defined reaction steps.Can be lower due to potential for incomplete methylation and side-product formation.
Racemization Low, but dependent on coupling reagents and conditions.[2]Risk of racemization during both the methylation and subsequent coupling steps.[2]
Ease of Automation Readily integrated into standard automated SPPS protocols.Requires additional, specialized steps in the automated synthesis cycle.
Cost-Effectiveness Higher initial reagent cost, but potentially lower overall cost due to higher success rates.Lower initial reagent cost, but can be less cost-effective due to lower yields and need for extensive purification.
Versatility Limited to the specific N-methylated building block.Allows for methylation at any desired glutamic acid position within a sequence.
Table 2: Quantitative Data from Representative Studies (Model Peptides)
MethodReagents/ConditionsPurity (%)Yield (%)Reference
Fmoc-N-Me-Thr(tBu)-OH Synthesis Dimethyl sulfate (B86663), Biron-Kessler method>90>70[3]
Fmoc-N-Me-βAla-OH Synthesis Methyl iodide, Biron-Kessler method>90>70[3]
On-Resin N-Methylation o-NBS-Cl, DBU, Dimethyl sulfate--[4]

Note: Direct head-to-head quantitative comparison for this compound versus on-resin methylation under identical conditions is limited in publicly available literature. The data presented is based on the synthesis of other N-methylated amino acids and should be considered indicative.

Experimental Protocols

Protocol 1: Incorporation of this compound in an Automated Peptide Synthesizer

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Perform Fmoc deprotection of the N-terminal amine using 20% piperidine (B6355638) in DMF.

  • Wash the resin thoroughly with DMF.

2. Coupling of this compound:

  • In a separate reaction vessel, dissolve this compound (3 eq.), a suitable coupling reagent such as HATU (2.9 eq.), and Diisopropylethylamine (DIEA) (6 eq.) in DMF.

  • Pre-activate the mixture for 2-5 minutes.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 2-4 hours. Due to steric hindrance, a longer coupling time compared to standard amino acids is recommended.

  • Monitor the coupling completion using a qualitative test (e.g., Kaiser test or Bromophenol blue test). A negative result (yellow beads for Kaiser test) indicates complete coupling.

  • If coupling is incomplete, a second coupling may be performed.

  • Wash the resin thoroughly with DMF.

3. Chain Elongation:

  • Proceed with the standard automated SPPS cycles for the remaining amino acids in the sequence.

4. Cleavage and Deprotection:

  • After synthesis completion, wash the resin with Dichloromethane (DCM) and dry under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) for 2-3 hours.

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet.

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: On-Resin N-Methylation of a Glutamic Acid Residue

1. Peptide Synthesis:

  • Synthesize the peptide sequence up to the glutamic acid residue to be methylated using standard automated Fmoc-SPPS protocols.

  • After coupling of Fmoc-Glu(OtBu)-OH, perform the Fmoc deprotection.

2. On-Resin N-Methylation (Biron-Kessler Method):

  • Protection of the α-amino group: React the deprotected N-terminal amine with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and collidine in DMF.

  • Methylation: Treat the resin with a methylating agent such as dimethyl sulfate or methyl iodide and a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF.[3][4]

  • Deprotection of the o-NBS group: Remove the o-NBS protecting group using a solution of 2-mercaptoethanol (B42355) and DBU in DMF.

3. Subsequent Coupling:

  • Couple the next Fmoc-amino acid to the newly formed N-methyl amine. This step is often challenging due to steric hindrance and may require stronger coupling reagents (e.g., HATU, HCTU) and extended reaction times.

4. Chain Elongation, Cleavage, and Purification:

  • Continue with the automated synthesis, followed by cleavage and purification as described in Protocol 1.

Mandatory Visualization

G Experimental Workflow: this compound Incorporation cluster_prep Resin Preparation cluster_coupling Coupling Cycle cluster_synthesis Peptide Elongation cluster_final Final Steps Resin_Swell Swell Resin in DMF Fmoc_Deprotection_Initial Fmoc Deprotection (20% Piperidine/DMF) Resin_Swell->Fmoc_Deprotection_Initial Resin_Wash_1 Wash with DMF Fmoc_Deprotection_Initial->Resin_Wash_1 Preactivation Pre-activate this compound (HATU/DIEA in DMF) Resin_Wash_1->Preactivation Coupling Couple to Resin (2-4 hours) Preactivation->Coupling Monitoring Monitor Coupling (Kaiser/Bromophenol Blue Test) Coupling->Monitoring Resin_Wash_2 Wash with DMF Monitoring->Resin_Wash_2 Automated_SPPS Continue Automated Synthesis Resin_Wash_2->Automated_SPPS Cleavage Cleavage from Resin (TFA Cocktail) Automated_SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Characterization (MS, HPLC) Purification->Analysis

Caption: Workflow for incorporating this compound.

G Logical Relationship: Method Comparison cluster_method1 This compound cluster_method2 On-Resin N-Methylation M1_Yield Higher Yield Decision Choice of Method M1_Yield->Decision influences M1_Purity Higher Purity M1_Purity->Decision influences M1_Cost Higher Reagent Cost M1_Cost->Decision influences M1_Simplicity Simpler Automation M1_Simplicity->Decision influences M2_Yield Variable Yield M2_Yield->Decision influences M2_Purity Potential for Impurities M2_Purity->Decision influences M2_Cost Lower Reagent Cost M2_Cost->Decision influences M2_Versatility Higher Versatility M2_Versatility->Decision influences

Caption: Key factors influencing the choice of methylation method.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Fmoc-N-Me-Glu(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For immediate implementation, this document provides crucial safety and logistical protocols for the proper disposal of Fmoc-N-Me-Glu(OtBu)-OH, a specialized amino acid derivative essential for peptide synthesis and drug development. Adherence to these guidelines is paramount for ensuring personnel safety and maintaining regulatory compliance within all research and development environments. While a complete toxicological profile of this compound has not been fully established, related compounds suggest potential for skin, eye, and respiratory tract irritation.[1][2] Furthermore, due to its high aquatic toxicity, preventing its entry into drains and the environment is a critical concern.[1][3]

Essential Personal Protective Equipment (PPE) for Disposal

Proper personal protective equipment is mandatory for all personnel involved in the handling and disposal of this compound.

Protective EquipmentSpecificationRationale
Eye Protection Safety glasses with side-shields conforming to EN166 or NIOSH approved goggles.[2][3]Protects eyes from dust particles and potential splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber) inspected prior to use.[2][3]Prevents skin contact with the chemical.
Respiratory Protection Use a dust mask or respirator where dust is generated.[2][4]Minimizes inhalation of fine particles.
Body Protection Laboratory coat or impervious clothing.[2][3]Protects skin and personal clothing from contamination.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound, from initial waste collection to final removal.

Phase 1: Waste Segregation and Collection
  • Designated Waste Container:

    • Utilize a clearly labeled, dedicated waste container for this compound and materials contaminated with it.[1]

    • The container must be sealable and made of a material compatible with the chemical.

  • Waste Identification:

    • Label the container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the CAS number (200616-40-6) for precise identification.

  • Collection of Contaminated Materials:

    • This includes any residual solid compound, contaminated gloves, disposable labware, and cleaning materials.[1]

    • Minimize the generation of dust during transfer into the waste container.[1][2]

Phase 2: Storage Pending Disposal
  • Secure Storage:

    • Keep the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[2][3]

    • Ensure the storage area is away from incompatible substances.[2]

  • Container Integrity:

    • Regularly inspect the waste container for any signs of leakage or damage.

Phase 3: Final Disposal
  • Adherence to Regulations:

    • All waste disposal must strictly adhere to federal, state, and local environmental regulations.[1][4] It is the responsibility of the waste generator to determine the proper disposal methods in compliance with these regulations.[3]

  • Professional Disposal Service:

    • Engage a licensed hazardous waste disposal company for the final removal and disposal of the chemical waste.

    • Provide the disposal company with the Safety Data Sheet (SDS) for this compound.

  • Documentation:

    • Maintain a detailed record of the waste disposal, including the date, quantity of waste, and the contact information of the disposal company.

Crucially, do not allow this compound to enter drains or waterways due to its high aquatic toxicity. [1][3]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the procedural flow for the safe disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Consult SDS B Don Appropriate PPE A->B C Use Labeled, Sealed Container B->C D Collect Solid Waste & Contaminated Materials C->D E Store in Designated Cool, Dry, Ventilated Area D->E F Engage Licensed Disposal Service E->F G Adhere to Federal, State & Local Regulations F->G

Caption: Workflow for the Safe Disposal of this compound.

cluster_risk Hazard Identification cluster_controls Control Measures cluster_compliance Compliance & Disposal Risk This compound Waste PPE Appropriate PPE Risk->PPE Segregation Waste Segregation Risk->Segregation Storage Secure Storage Segregation->Storage Regulations Local & Federal Regulations Storage->Regulations Disposal Professional Disposal Regulations->Disposal

Caption: Logical Relationship of Hazard Control for Chemical Disposal.

References

Safeguarding Your Research: A Guide to Handling Fmoc-N-Me-Glu(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of Fmoc-N-Me-Glu(OtBu)-OH.

This compound is a specialized amino acid derivative crucial for peptide synthesis and drug development. While a complete toxicological profile has not been fully established, related compounds suggest a potential for irritation to the skin, eyes, and respiratory tract.[1][2][3] Furthermore, GHS classification data indicates that this compound is very toxic to aquatic life with long-lasting effects.[4] Therefore, meticulous handling and disposal procedures are paramount to ensure personnel safety and environmental protection.

Essential Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment for all personnel involved in the handling, transfer, or disposal of this compound.

Body PartProtective EquipmentSpecifications and Rationale
Eyes/Face Safety Goggles or GlassesMust be compliant with OSHA 29 CFR 1910.133 or European Standard EN166 to protect against potential splashes and airborne particles.[1][3]
Hands Chemical-Resistant GlovesNitrile or latex gloves are recommended.[1] Gloves must be inspected for integrity before each use and disposed of properly after handling.[5]
Body Laboratory CoatA fully buttoned, chemical-resistant lab coat is required to protect against skin contact.[1][6]
Respiratory Dust Mask (as needed)An N95 (US) or P1 (EN 143) dust mask is recommended if there is a risk of generating dust.[1][7]

Operational Protocol: Step-by-Step Handling

Strict adherence to the following workflow is required to minimize exposure and ensure a safe laboratory environment.

  • Preparation:

    • Designate a Handling Area: All handling of this compound should occur in a well-ventilated area, such as a certified chemical fume hood.[1][2]

    • Consult Safety Data Sheet (SDS): Before beginning work, all personnel must review the most current SDS for this compound.

    • Gather PPE: Collect all necessary PPE as outlined in the table above.

  • Handling:

    • Wear Appropriate PPE: Don all required personal protective equipment before handling the compound.

    • Avoid Dust Generation: When handling the solid material, use appropriate tools like spatulas to minimize the creation of dust.[3]

    • Portioning and Weighing: Conduct any weighing or transfer of the solid compound within the designated fume hood.

  • Cleanup and Disposal:

    • Decontamination: After handling, thoroughly decontaminate the work surface.

    • Waste Disposal: Dispose of any waste material, including contaminated gloves and disposable labware, in a clearly labeled, sealed container.[1] All waste disposal must adhere to federal, state, and local environmental regulations.[7][8] Due to its high aquatic toxicity, do not allow the product to enter drains.[1][4]

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) review_sds Review Safety Data Sheet prep_area->review_sds gather_ppe Gather Required PPE review_sds->gather_ppe don_ppe Don All PPE gather_ppe->don_ppe handle_compound Handle Compound (Avoid Dust) don_ppe->handle_compound decontaminate Decontaminate Work Surface handle_compound->decontaminate dispose_waste Dispose of Waste in Sealed, Labeled Container decontaminate->dispose_waste follow_regs Adhere to Disposal Regulations dispose_waste->follow_regs end_op End of Operation follow_regs->end_op start Start start->prep_area

Caption: Workflow for the safe handling of this compound.

Disposal Plan

A comprehensive disposal plan is critical to mitigate environmental impact and ensure regulatory compliance.

  • Waste Segregation:

    • All solid waste contaminated with this compound, including gloves, weigh boats, and paper towels, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Unused or expired product should also be disposed of as hazardous waste.

  • Container Management:

    • Waste containers must be kept closed except when adding waste.

    • Store waste containers in a designated, secondary containment area away from incompatible materials.

  • Regulatory Compliance:

    • All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[7]

    • Due to the compound's high aquatic toxicity, it is imperative that it is not discharged into sewer systems or waterways.[1][4]

    • Arrange for pickup and disposal by a licensed hazardous waste management company.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-N-Me-Glu(OtBu)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-N-Me-Glu(OtBu)-OH

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.